Product packaging for (S)-3-Hydroxyoctanoyl-CoA(Cat. No.:)

(S)-3-Hydroxyoctanoyl-CoA

Numéro de catalogue: B1249103
Poids moléculaire: 909.7 g/mol
Clé InChI: ATVGTMKWKDUCMS-OTOYJEMWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(S)-3-hydroxyoctanoyl-CoA is a hydroxy fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (S)-3-hydroxyoctanoic acid. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a (S)-3-hydroxyacyl-CoA and a 3-hydroxy fatty acyl-CoA. It derives from a (S)-3-hydroxyoctanoic acid and an octanoyl-CoA. It is a conjugate acid of a this compound(4-).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H50N7O18P3S B1249103 (S)-3-Hydroxyoctanoyl-CoA

Propriétés

Formule moléculaire

C29H50N7O18P3S

Poids moléculaire

909.7 g/mol

Nom IUPAC

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxyoctanethioate

InChI

InChI=1S/C29H50N7O18P3S/c1-4-5-6-7-17(37)12-20(39)58-11-10-31-19(38)8-9-32-27(42)24(41)29(2,3)14-51-57(48,49)54-56(46,47)50-13-18-23(53-55(43,44)45)22(40)28(52-18)36-16-35-21-25(30)33-15-34-26(21)36/h15-18,22-24,28,37,40-41H,4-14H2,1-3H3,(H,31,38)(H,32,42)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45)/t17-,18+,22+,23+,24-,28+/m0/s1

Clé InChI

ATVGTMKWKDUCMS-OTOYJEMWSA-N

SMILES isomérique

CCCCC[C@@H](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

SMILES canonique

CCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Biosynthesis of (S)-3-Hydroxyoctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxyoctanoyl-CoA is a crucial intermediate in fatty acid metabolism, playing a role in both biosynthesis and degradation pathways. Its stereospecific nature points to the involvement of specific enzymatic processes that are of significant interest for metabolic engineering and as potential targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core biosynthetic pathways leading to this compound, with a focus on the enzymatic machinery, regulatory mechanisms, and relevant quantitative data. Detailed experimental protocols for the characterization of key enzymes are also presented, alongside visual representations of the metabolic pathways and experimental workflows to facilitate a deeper understanding of this vital metabolic hub.

Introduction

This compound is a hydroxy fatty acyl-CoA that serves as a metabolite in a variety of organisms, including humans and Escherichia coli.[1] It is an integral component of fatty acid metabolism, a fundamental cellular process for energy storage and membrane biogenesis. The "S" configuration of the hydroxyl group at the C-3 position is of particular importance, as it distinguishes this molecule from the "(R)-" isomer, which is typically produced during the canonical de novo fatty acid synthesis pathway. The biosynthesis of this compound is therefore of considerable interest, as it highlights the stereospecificity of the enzymes involved and suggests alternative or modified metabolic routes. Understanding the intricacies of this pathway is critical for researchers in metabolic engineering aiming to produce specialty chemicals and for drug development professionals seeking to identify novel targets for metabolic disorders.

Biosynthesis Pathways

The formation of this compound can occur through variations of the fatty acid synthesis pathway or via the reversal of steps in the beta-oxidation pathway. The primary route involves the reduction of 3-Oxooctanoyl-CoA.

De Novo Fatty Acid Synthesis (FAS) Pathway and Stereochemistry

The canonical Type II fatty acid synthesis (FASII) pathway, found in bacteria like E. coli, involves a cycle of elongation steps starting from acetyl-CoA. Each cycle adds two carbon units to the growing acyl chain. The key reactions are condensation, reduction, dehydration, and a second reduction.

The typical product of the first reduction step, catalyzed by 3-oxoacyl-ACP reductase (FabG), is an (R)-3-hydroxyacyl-ACP. However, the formation of the (S)-isomer can be achieved through two principal mechanisms:

  • Epimerization: A 3-hydroxyacyl-CoA epimerase can interconvert the (R)- and (S)-isomers.[2][3][4][5][6]

  • Stereospecific Reduction: A dehydrogenase with (S)-specificity can directly reduce the 3-ketoacyl-CoA precursor.

Biosynthesis of this compound from Acetyl-CoA

The pathway commences with the carboxylation of acetyl-CoA to malonyl-CoA, which serves as the primary building block for fatty acid elongation. The subsequent steps to reach the 8-carbon chain that can be converted to this compound are as follows:

  • Initiation: Acetyl-CoA is condensed with malonyl-ACP by β-ketoacyl-ACP synthase III (FabH) to form acetoacetyl-ACP.

  • Elongation Cycles (3 cycles):

    • Reduction: The 3-ketoacyl-ACP is reduced by 3-oxoacyl-ACP reductase (FabG) using NADPH to form (R)-3-hydroxyacyl-ACP.

    • Dehydration: 3-hydroxyacyl-ACP dehydratase (FabZ) removes a water molecule to create a trans-2-enoyl-ACP.

    • Reduction: Enoyl-ACP reductase (FabI) reduces the double bond using NADH or NADPH to form a saturated acyl-ACP.

    • Condensation: The elongated acyl-ACP condenses with another molecule of malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase I or II (FabB or FabF), to start the next cycle.

After three elongation cycles, octanoyl-ACP is formed. To generate this compound, the following steps are proposed:

  • Conversion to CoA thioester: The octanoyl group is transferred from ACP to Coenzyme A.

  • Oxidation: Octanoyl-CoA is oxidized to 3-oxooctanoyl-CoA.

  • Stereospecific Reduction: 3-Oxooctanoyl-CoA is reduced by an (S)-specific 3-hydroxyacyl-CoA dehydrogenase to yield this compound.[7] This step is essentially the reverse of the corresponding step in the beta-oxidation pathway.

Alternatively, if (R)-3-hydroxyoctanoyl-CoA is produced, a 3-hydroxyacyl-CoA epimerase can convert it to the (S)-isomer.

(S)-3-Hydroxyoctanoyl-CoA_Biosynthesis cluster_FAS Fatty Acid Synthesis Elongation cluster_Modification Conversion and Stereospecific Reduction Acetyl-CoA Acetyl-CoA Acyl-ACP Acyl-ACP Acetyl-CoA->Acyl-ACP FabH Malonyl-CoA Malonyl-CoA Malonyl-CoA->Acyl-ACP FabD 3-Ketoacyl-ACP 3-Ketoacyl-ACP Acyl-ACP->3-Ketoacyl-ACP FabB/F Octanoyl-ACP Octanoyl-ACP Acyl-ACP->Octanoyl-ACP 3 cycles (R)-3-Hydroxyacyl-ACP (R)-3-Hydroxyacyl-ACP 3-Ketoacyl-ACP->(R)-3-Hydroxyacyl-ACP FabG (NADPH) trans-2-Enoyl-ACP trans-2-Enoyl-ACP (R)-3-Hydroxyacyl-ACP->trans-2-Enoyl-ACP FabZ trans-2-Enoyl-ACP->Acyl-ACP FabI (NADH) Octanoyl-CoA Octanoyl-CoA Octanoyl-ACP->Octanoyl-CoA Acyl-ACP Thioesterase/ Transferase 3-Oxooctanoyl-CoA 3-Oxooctanoyl-CoA Octanoyl-CoA->3-Oxooctanoyl-CoA Acyl-CoA Dehydrogenase S_3_Hydroxyoctanoyl_CoA This compound 3-Oxooctanoyl-CoA->S_3_Hydroxyoctanoyl_CoA (S)-3-Hydroxyacyl-CoA Dehydrogenase (NADH) R_3_Hydroxyoctanoyl_CoA (R)-3-Hydroxyoctanoyl-CoA Epimerase Epimerase R_3_Hydroxyoctanoyl_CoA->Epimerase Epimerase->S_3_Hydroxyoctanoyl_CoA

Figure 1: Biosynthesis pathway of this compound.

Key Enzymes and Genes

The biosynthesis of this compound involves enzymes from the fatty acid synthesis and beta-oxidation pathways. The table below summarizes the key enzymes and their corresponding genes in E. coli and humans.

Enzyme Function E. coli Gene Human Gene(s)
Acetyl-CoA Carboxylase Carboxylation of Acetyl-CoA to Malonyl-CoAaccABCDACACA, ACACB
Malonyl-CoA:ACP Transacylase Transfers malonyl group from CoA to ACPfabDPart of FASN
β-Ketoacyl-ACP Synthase III Condensation of Acetyl-CoA and Malonyl-ACPfabHPart of FASN
β-Ketoacyl-ACP Synthase I/II Condensation of Acyl-ACP and Malonyl-ACPfabB, fabFPart of FASN
3-Oxoacyl-ACP Reductase Reduction of 3-ketoacyl-ACP to (R)-3-hydroxyacyl-ACPfabGPart of FASN (KR domain)
3-Hydroxyacyl-ACP Dehydratase Dehydration of 3-hydroxyacyl-ACPfabZ, fabAPart of FASN (DH domain)
Enoyl-ACP Reductase Reduction of enoyl-ACPfabIPart of FASN (ER domain)
(S)-3-Hydroxyacyl-CoA Dehydrogenase Reduction of 3-oxoacyl-CoA to (S)-3-hydroxyacyl-CoAfadB (bifunctional)HADH, HSD17B10
3-Hydroxyacyl-CoA Epimerase Interconversion of (R)- and (S)-3-hydroxyacyl-CoA-ECHS1 (potential)

Quantitative Data

The kinetic parameters of the enzymes involved in fatty acid synthesis are crucial for understanding the flux through the pathway and for metabolic engineering efforts. The following tables summarize available kinetic data for key enzymes.

Table 1: Kinetic Parameters of E. coli Fatty Acid Synthesis Enzymes

Enzyme Substrate Km (µM) kcat (s-1) Reference
FabH Acetyl-CoA3.61.8
Malonyl-ACP8.0-
FabG Acetoacetyl-ACP5.5130
NADPH18-
FabZ (R)-3-Hydroxybutyryl-ACP~101.2
FabI trans-2-Butenoyl-ACP1.52.5
NADH10-

Table 2: Kinetic Parameters of Human 3-Hydroxyacyl-CoA Dehydrogenases

Enzyme Substrate Km (µM) Vmax (U/mg) Reference
HADH (SCHAD) 3-Oxohexanoyl-CoA11138[8]
3-Oxooctanoyl-CoA7185[8]
3-Oxodecanoyl-CoA6160[8]
HSD17B10 Acetoacetyl-CoA25.7-[9]
(S)-3-Hydroxybutyryl-CoA85.2-[9]

Note: Data may be from different sources and experimental conditions. Direct comparison should be made with caution.

Regulation of the Biosynthesis Pathway

The biosynthesis of fatty acids is tightly regulated at both the transcriptional and allosteric levels to meet the cell's demand for lipids and to prevent the wasteful expenditure of energy.

Transcriptional Regulation in E. coli

In E. coli, the fab genes are primarily regulated by two transcription factors:

  • FadR: This protein acts as a dual-function regulator. In the absence of long-chain acyl-CoAs, it represses the fad genes (fatty acid degradation) and activates the fab genes (fatty acid synthesis), including the fabHDG operon.[1][10][11][12][13] When long-chain acyl-CoAs are present, they bind to FadR, causing it to dissociate from the DNA, thus derepressing fad genes and deactivating fab gene expression.

  • FabR: This repressor specifically controls the expression of fabA and fabB, which are involved in unsaturated fatty acid biosynthesis.

Transcriptional_Regulation cluster_genes Target Genes fad_genes fad Genes (Degradation) fab_genes fab Genes (Synthesis) FadR FadR FadR->fad_genes Represses FadR->fab_genes Activates Long-chain acyl-CoA Long-chain acyl-CoA Long-chain acyl-CoA->FadR Inhibits

Figure 2: Transcriptional regulation by FadR in E. coli.
Allosteric Regulation

  • Acetyl-CoA Carboxylase (ACC): This is a key regulatory point. In mammals, it is allosterically activated by citrate (B86180) and inhibited by long-chain fatty acyl-CoAs.[14]

  • Human Fatty Acid Synthase (FASN): The thioesterase domain of FASN is responsible for releasing the final fatty acid product, and its substrate specificity is a major determinant of the chain length.[15][16] Palmitoyl-CoA can act as a feedback inhibitor.[17]

Experimental Protocols

Recombinant Expression and Purification of (S)-3-Hydroxyacyl-CoA Dehydrogenase (e.g., human HADH)

This protocol describes the expression of His-tagged human HADH in E. coli and its purification.

  • Cloning: Clone the human HADH cDNA into a pET expression vector containing an N-terminal His-tag.

  • Expression:

    • Transform the expression vector into E. coli BL21(DE3) cells.

    • Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with 0.5 mM IPTG and continue to grow the culture at 18-25°C for 16-20 hours.

  • Purification:

    • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication and clarify the lysate by centrifugation.

    • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).

    • Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).

    • Further purify the protein by size-exclusion chromatography using a buffer such as 20 mM HEPES pH 7.5, 150 mM NaCl, and 1 mM DTT.

    • Assess purity by SDS-PAGE.

Protein_Purification_Workflow Cloning Cloning Transformation Transformation Cloning->Transformation Cell_Growth Cell_Growth Transformation->Cell_Growth Induction Induction Cell_Growth->Induction Harvesting Harvesting Induction->Harvesting Lysis Lysis Harvesting->Lysis Clarification Clarification Lysis->Clarification Ni-NTA_Affinity Ni-NTA_Affinity Clarification->Ni-NTA_Affinity Wash Wash Ni-NTA_Affinity->Wash Elution Elution Wash->Elution Size_Exclusion Size_Exclusion Elution->Size_Exclusion Purity_Check Purity_Check Size_Exclusion->Purity_Check SDS-PAGE

Figure 3: Workflow for recombinant protein purification.
Coupled Spectrophotometric Assay for (S)-3-Hydroxyacyl-CoA Dehydrogenase Activity

This assay measures the oxidation of (S)-3-hydroxyacyl-CoA by monitoring the reduction of NAD+ to NADH at 340 nm. A coupled enzyme is used to pull the reaction forward.[8]

  • Reaction Mixture: In a quartz cuvette, prepare the following reaction mixture (1 mL total volume):

    • 100 mM Potassium phosphate (B84403) buffer, pH 7.0

    • 1 mM NAD+

    • 50 µM Coenzyme A

    • 10 µg/mL 3-ketoacyl-CoA thiolase (coupling enzyme)

    • Purified (S)-3-hydroxyacyl-CoA dehydrogenase (e.g., 1-5 µg)

  • Initiation: Start the reaction by adding the substrate, this compound, to a final concentration of 50 µM.

  • Measurement: Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes at 25°C.

  • Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADH (ε340 = 6220 M-1cm-1). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

Quantification of this compound by LC-MS/MS

This method allows for the sensitive and specific quantification of acyl-CoAs from biological samples.[18][19][20]

  • Sample Preparation:

    • Quench metabolism in cell or tissue samples by flash-freezing in liquid nitrogen.

    • Extract acyl-CoAs using an acidic organic solvent mixture (e.g., 2:1:1 isopropanol:acetonitrile:0.5 M formic acid).

    • Include an internal standard, such as 13C-labeled acyl-CoA, for accurate quantification.

    • Centrifuge to pellet cellular debris and collect the supernatant.

    • Dry the supernatant under a stream of nitrogen and resuspend in a solvent compatible with the LC system (e.g., 5% methanol (B129727) in water).

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Separate the acyl-CoAs on a C18 reversed-phase column using a gradient of mobile phase A (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water) and mobile phase B (e.g., 10 mM ammonium acetate in 95:5 acetonitrile:water).

    • Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer in positive ion mode with electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition from the precursor ion (M+H)+ to a specific product ion (e.g., the fragment corresponding to the loss of the phosphopantetheine moiety).

  • Data Analysis: Quantify the amount of this compound by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve.

Conclusion

The biosynthesis of this compound represents a fascinating aspect of fatty acid metabolism, highlighting the stereochemical diversity and adaptability of these fundamental pathways. A thorough understanding of the enzymes, genes, and regulatory networks that govern its formation is essential for advancing our capabilities in metabolic engineering and for the development of novel therapeutics targeting metabolic diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate this important metabolic intermediate and to harness its potential in various scientific and biomedical applications.

References

An In-depth Technical Guide on the Biochemical Properties of (S)-3-Hydroxyoctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxyoctanoyl-CoA is a pivotal intermediate in the mitochondrial beta-oxidation of medium-chain fatty acids. This technical guide provides a comprehensive overview of its biochemical properties, including its physicochemical characteristics, metabolic significance, and the enzymatic reactions in which it participates. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside available quantitative data for related enzymatic activities. Furthermore, this guide illustrates the metabolic context of this compound within the fatty acid oxidation pathway and outlines a general workflow for its experimental investigation, supported by diagrams generated using the DOT language. This document is intended to serve as a valuable resource for researchers in metabolism, drug discovery, and diagnostics.

Physicochemical Properties

This compound is a thioester of coenzyme A and (S)-3-hydroxyoctanoic acid. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C29H50N7O18P3S--INVALID-LINK--
Molecular Weight 909.7 g/mol --INVALID-LINK--
Synonyms (S)-3-hydroxyoctanoyl-coenzyme A, (S)-3-hydroxycapryloyl-CoA--INVALID-LINK--
Metabolic Role Human, Escherichia coli, and mouse metabolite--INVALID-LINK--
CAS Number 79171-48-5--INVALID-LINK--

Metabolic Significance and Signaling Pathways

This compound is an essential intermediate in the beta-oxidation of octanoic acid and other medium-chain fatty acids. This metabolic pathway is crucial for energy production, particularly in the liver and muscle tissues. The breakdown of fatty acids into acetyl-CoA, which then enters the citric acid cycle, is a primary source of ATP.

The core metabolic pathway involving this compound is the mitochondrial fatty acid beta-oxidation spiral. The key enzymatic step is its oxidation to 3-oxooctanoyl-CoA, catalyzed by a medium-chain 3-hydroxyacyl-CoA dehydrogenase.

While long-chain acyl-CoAs are recognized as signaling molecules that can regulate various cellular processes, including gene expression and enzyme activity, the specific role of this compound in cell signaling is not well-defined in current literature.[1][2][3] It is plausible that, like other fatty acyl-CoAs, its intracellular concentration could influence metabolic fluxes and signaling cascades.[4]

Below is a diagram illustrating the position of this compound in the fatty acid beta-oxidation pathway.

fatty_acid_beta_oxidation Octanoyl_CoA Octanoyl-CoA trans_2_Octenoyl_CoA trans-2-Octenoyl-CoA Octanoyl_CoA->trans_2_Octenoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) S_3_Hydroxyoctanoyl_CoA This compound trans_2_Octenoyl_CoA->S_3_Hydroxyoctanoyl_CoA Enoyl-CoA Hydratase (+ H2O) _3_Oxooctanoyl_CoA 3-Oxooctanoyl-CoA S_3_Hydroxyoctanoyl_CoA->_3_Oxooctanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Hexanoyl_CoA Hexanoyl-CoA _3_Oxooctanoyl_CoA->Hexanoyl_CoA β-Ketothiolase (+ CoA-SH) Acetyl_CoA Acetyl-CoA _3_Oxooctanoyl_CoA->Acetyl_CoA β-Ketothiolase (+ CoA-SH) experimental_workflow cluster_synthesis_purification Synthesis and Purification cluster_enzyme_kinetics Enzymatic Characterization Synthesis Chemical Synthesis of This compound Purification Purification by HPLC Synthesis->Purification Characterization Structural Confirmation (LC-MS/MS) Purification->Characterization Enzyme_Assay Enzyme Assay with 3-Hydroxyacyl-CoA Dehydrogenase Characterization->Enzyme_Assay Purified Substrate Data_Analysis Kinetic Data Analysis (Km, Vmax) Enzyme_Assay->Data_Analysis

References

The Enzymatic Landscape of (S)-3-Hydroxyoctanoyl-CoA Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxyoctanoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of fatty acids, a critical metabolic pathway for energy production. The precise and efficient enzymatic conversion of this molecule is vital for cellular homeostasis. Dysregulation of the enzymes involved in its metabolism has been implicated in various metabolic disorders, making them potential targets for therapeutic intervention. This technical guide provides an in-depth overview of the core enzymes involved in this compound metabolism, their kinetic properties, the experimental protocols for their study, and the associated metabolic pathways.

Core Enzymes and Their Function

The metabolism of this compound is primarily facilitated by two key enzymes within the beta-oxidation spiral:

  • Enoyl-CoA Hydratase (ECH) (EC 4.2.1.17): This enzyme, also known as crotonase, catalyzes the reversible hydration of trans-2-enoyl-CoA to (S)-3-hydroxyacyl-CoA.[1][2][3] Specifically, in the context of octanoyl-CoA metabolism, it converts trans-oct-2-enoyl-CoA to this compound.[4] The reaction involves the syn-addition of a water molecule across the double bond.[2] The efficiency of enoyl-CoA hydratase decreases as the length of the fatty acid tail increases.[1]

  • L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) (EC 1.1.1.35): This enzyme catalyzes the NAD+-dependent oxidation of (S)-3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs.[5][6][7] In the metabolism of this compound, it facilitates its conversion to 3-oxooctanoyl-CoA.[4] This reaction is the third step in the beta-oxidation pathway.[6] Human isozymes of HADH include HADH, HSD17B10, EHHADH, and HSD17B4.[6]

In some organisms, such as the bacterium Ralstonia eutropha H16, these two enzymatic activities are combined in a single bifunctional protein known as (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB') .[8]

Quantitative Data on Enzyme Kinetics

The following tables summarize key kinetic parameters for the enzymes involved in this compound metabolism. It is important to note that the substrate specificity of these enzymes means that kinetic parameters can vary with the acyl-CoA chain length.

EnzymeOrganismSubstrateKm (µM)Vmax (µmol mg-1 min-1)Optimal pH
L-3-Hydroxyacyl-CoA DehydrogenaseHomo sapiens (heart)Acetoacetyl-CoA18.7459~7.0
(S)-3-hydroxyacyl-CoA dehydrogenase (FadB')Ralstonia eutropha H16Acetoacetyl-CoA481496.0-7.0

Table 1: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase and related enzymes. Note that the Vmax for the human enzyme was reported as 459 μmol/min/mg with acetoacetyl-CoA as the substrate at pH 6.0.[9] The FadB' from R. eutropha also showed a high affinity for acetoacetyl-CoA.[8]

EnzymeOrganismSubstrateVmax (U/mg)
Enoyl-CoA Hydratase (PhaJAc)Aeromonas caviaeCrotonyl-CoA6.2 x 103
2-Hexenoyl-CoA1.8 x 103
2-Octenoyl-CoAMuch lower

Table 2: Substrate Specificity of Enoyl-CoA Hydratase. The data for the (R)-specific enoyl-CoA hydratase from Aeromonas caviae illustrates the enzyme's preference for shorter chain substrates.[10] One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of one micromole of substrate per minute under the specified conditions.

Experimental Protocols

Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity

This spectrophotometric assay measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH.

Principle: (S)-3-Hydroxyacyl-CoA + NAD+ ⇌ 3-Oxoacyl-CoA + NADH + H+

Reagents:

  • 100 mM Potassium Phosphate (B84403) Buffer, pH 7.3

  • 5.4 mM S-Acetoacetyl-CoA solution

  • 6.4 mM NADH solution

  • Enzyme solution (0.2 - 0.7 units/ml)

Procedure:

  • In a cuvette, combine 2.80 ml of potassium phosphate buffer, 0.05 ml of S-Acetoacetyl-CoA solution, and 0.05 ml of NADH solution.

  • Mix by inversion and equilibrate to 37°C.

  • Monitor the absorbance at 340 nm until a constant reading is obtained.

  • Initiate the reaction by adding 0.10 ml of the enzyme solution.

  • Immediately mix by inversion and record the decrease in A340nm for approximately 5 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA340nm/minute) from the maximum linear portion of the curve for both the test and a blank (without enzyme).

Assay for Enoyl-CoA Hydratase Activity

This spectrophotometric assay measures the decrease in absorbance at 263 nm due to the hydration of the double bond in the enoyl-CoA substrate.[10]

Principle: trans-2-Enoyl-CoA + H2O ⇌ (S)-3-Hydroxyacyl-CoA

Reagents:

  • 50 mM Tris-HCl buffer, pH 8.0

  • 0.25 mM Crotonyl-CoA solution

  • Enzyme solution

Procedure:

  • In a quartz cuvette with a 0.1-cm light path, add 290 µl of 50 mM Tris-HCl (pH 8.0) containing 0.25 mM crotonyl-CoA.

  • Initiate the reaction by adding 10 µl of the enzyme solution.

  • Measure the decrease in absorbance at 263 nm at 30°C.

  • The molar extinction coefficient (ε) for the enoyl-thioester bond at 263 nm is 6.7 x 103 M-1 cm-1.[10]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound in Beta-Oxidation

The following diagram illustrates the central role of this compound in the beta-oxidation of octanoyl-CoA.

Beta_Oxidation_Pathway Octanoyl_CoA Octanoyl-CoA trans_Oct_2_enoyl_CoA trans-Oct-2-enoyl-CoA Octanoyl_CoA->trans_Oct_2_enoyl_CoA FAD -> FADH2 S_3_Hydroxyoctanoyl_CoA This compound trans_Oct_2_enoyl_CoA->S_3_Hydroxyoctanoyl_CoA _3_Oxooctanoyl_CoA 3-Oxooctanoyl-CoA S_3_Hydroxyoctanoyl_CoA->_3_Oxooctanoyl_CoA Hexanoyl_CoA Hexanoyl-CoA _3_Oxooctanoyl_CoA->Hexanoyl_CoA Acetyl_CoA Acetyl-CoA _3_Oxooctanoyl_CoA->Acetyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Acyl_CoA_Dehydrogenase->trans_Oct_2_enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA_Hydratase->S_3_Hydroxyoctanoyl_CoA L_3_Hydroxyacyl_CoA_Dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase L_3_Hydroxyacyl_CoA_Dehydrogenase->_3_Oxooctanoyl_CoA Thiolase Thiolase Thiolase->Hexanoyl_CoA Thiolase->Acetyl_CoA

Caption: Beta-oxidation of octanoyl-CoA.

Experimental Workflow for Enzyme Kinetic Analysis

The following diagram outlines a typical workflow for determining the kinetic parameters of an enzyme.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Purification Enzyme Purification Assay_Setup Set up reactions with varying substrate concentrations Enzyme_Purification->Assay_Setup Substrate_Preparation Substrate Preparation Substrate_Preparation->Assay_Setup Buffer_Preparation Buffer & Reagent Preparation Buffer_Preparation->Assay_Setup Spectrophotometry Measure reaction rates (e.g., spectrophotometry) Assay_Setup->Spectrophotometry Data_Plotting Plot initial velocity vs. substrate concentration Spectrophotometry->Data_Plotting Kinetic_Modeling Fit data to Michaelis-Menten equation Data_Plotting->Kinetic_Modeling Parameter_Determination Determine Km and Vmax Kinetic_Modeling->Parameter_Determination

Caption: Enzyme kinetics experimental workflow.

Conclusion

A thorough understanding of the enzymes that metabolize this compound is crucial for elucidating the intricacies of fatty acid metabolism and its role in health and disease. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals. Further investigation into the substrate specificity and regulation of these enzymes will undoubtedly pave the way for novel therapeutic strategies targeting metabolic disorders.

References

The Cellular Landscape of Medium-Chain Acyl-CoAs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular localization of medium-chain acyl-CoAs (MC-acyl-CoAs), central intermediates in fatty acid metabolism. Understanding the subcellular distribution and transport of these molecules is critical for elucidating their roles in cellular energy homeostasis, signaling, and the pathophysiology of metabolic diseases. This document details the primary cellular compartments housing MC-acyl-CoAs, the metabolic pathways in which they participate, and the experimental methodologies used to study their localization and quantification.

Subcellular Localization and Metabolic Roles of Medium-Chain Acyl-CoAs

Medium-chain acyl-CoAs, typically ranging from 6 to 12 carbons in length, are not confined to a single cellular location. Instead, they are dynamically distributed between several key organelles, each with distinct metabolic functions. The primary sites of MC-acyl-CoA localization and metabolism are the mitochondria, peroxisomes, and the endoplasmic reticulum.

Mitochondria: The Hub of Beta-Oxidation

The mitochondrial matrix is the principal site for the catabolism of medium-chain fatty acids through the process of β-oxidation.[1][2][3] This metabolic pathway systematically shortens the fatty acyl chain, generating acetyl-CoA, NADH, and FADH2. The acetyl-CoA then enters the citric acid cycle to produce ATP, making MC-acyl-CoAs a significant source of cellular energy, particularly during periods of fasting or prolonged exercise.[1]

The entry of medium-chain fatty acids into the mitochondria differs from that of long-chain fatty acids. While long-chain fatty acids require the carnitine shuttle for transport across the inner mitochondrial membrane, medium-chain fatty acids can cross the mitochondrial membranes and become activated to their CoA esters within the mitochondrial matrix.[4][5]

Peroxisomes: Chain Shortening and Beyond

Peroxisomes are also equipped with a β-oxidation pathway and play a crucial role in the metabolism of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and certain prostaglandins (B1171923) and leukotrienes.[6][7] The peroxisomal β-oxidation of VLCFAs results in the production of medium-chain acyl-CoAs, which are then typically transported to the mitochondria for complete oxidation.[8][9][10] The transport of acyl-CoAs into peroxisomes is mediated by ATP-binding cassette (ABC) transporters, such as ABCD1, ABCD2, and ABCD3, each with specific substrate preferences.[4][11][12]

Endoplasmic Reticulum: The Site of Lipid Synthesis

The endoplasmic reticulum (ER) is the primary location for the synthesis of complex lipids, including triglycerides and phospholipids.[13][14] Medium-chain acyl-CoAs serve as substrates for the enzymes involved in these anabolic pathways.[15] Acyl-CoAs are utilized by acyltransferases to esterify glycerol-3-phosphate, forming the backbone of these essential lipid molecules. The ER's role highlights the anabolic fate of MC-acyl-CoAs, contrasting with their catabolic processing in mitochondria and peroxisomes.

Quantitative Distribution of Medium-Chain Acyl-CoAs

Quantifying the precise concentration of MC-acyl-CoAs within different subcellular compartments is technically challenging due to their low abundance and rapid turnover. However, advances in mass spectrometry-based techniques have enabled the profiling of acyl-CoAs in whole cells and isolated organelles. The following tables summarize available quantitative data.

Table 1: Acyl-CoA Concentrations in Whole Cells and Mitochondria

Acyl-CoA SpeciesWhole Cell (K562) (pmol/10^6 cells)Mitochondria (K562) (pmol/mg protein)
Hexanoyl-CoA (C6)~0.1~0.05
Octanoyl-CoA (C8)~0.2~0.1
Decanoyl-CoA (C10)~0.15~0.08
Dodecanoyl-CoA (C12)~0.1~0.05

Data is estimated from figures in reference[16].

Table 2: Predominant Localization and Function of Medium-Chain Acyl-CoAs

OrganellePrimary FunctionKey Enzymes/Transporters
Mitochondria Energy production via β-oxidationMedium-Chain Acyl-CoA Dehydrogenase (MCAD)
Peroxisomes Chain-shortening of VLCFAs, producing MC-acyl-CoAsABCD1/2/3 transporters, Acyl-CoA Oxidases
Endoplasmic Reticulum Triglyceride and phospholipid synthesisGlycerol-3-phosphate acyltransferase (GPAT), Diacylglycerol acyltransferase (DGAT)

Experimental Protocols

The determination of the subcellular localization of medium-chain acyl-CoAs relies on a combination of organelle isolation through subcellular fractionation and subsequent sensitive detection methods, primarily liquid chromatography-mass spectrometry (LC-MS).

Subcellular Fractionation

The goal of subcellular fractionation is to isolate distinct organelle populations with high purity. Differential centrifugation is a commonly employed technique.

Protocol Outline for Isolation of Mitochondria, Peroxisomes, and Endoplasmic Reticulum:

  • Cell/Tissue Homogenization:

    • Harvest cultured cells or finely mince fresh tissue.

    • Wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet or tissue in a hypotonic homogenization buffer (e.g., containing 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, and protease inhibitors).

    • Disrupt the cells using a Dounce homogenizer with a loose-fitting pestle on ice. The number of strokes should be optimized to ensure cell lysis while keeping organelles intact.

  • Differential Centrifugation:

    • Nuclear Pellet and Post-Nuclear Supernatant (PNS): Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells. The resulting supernatant is the PNS.

    • Mitochondrial Pellet: Centrifuge the PNS at a medium speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet mitochondria. The supernatant contains the cytosol, microsomes (ER), and peroxisomes.

    • Microsomal and Peroxisomal Pellet: Centrifuge the supernatant from the previous step at a high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet microsomes and peroxisomes.

  • Purification of Organelles (Optional but Recommended):

    • For higher purity, the crude mitochondrial, microsomal, and peroxisomal pellets can be further purified using density gradient centrifugation (e.g., using sucrose (B13894) or Percoll gradients).

  • Purity Assessment:

    • The purity of each fraction should be assessed by Western blotting using antibodies against well-established marker proteins for each organelle (e.g., TOM20 for mitochondria, Calnexin for ER, and PMP70 for peroxisomes).

Acyl-CoA Extraction and Quantification by LC-MS

Protocol Outline:

  • Extraction:

    • To the isolated organelle fractions, add a cold extraction solvent, typically a mixture of isopropanol (B130326) and an aqueous buffer (e.g., 2:1 isopropanol: 50 mM KH2PO4).

    • Include an internal standard (e.g., a 13C-labeled acyl-CoA) for accurate quantification.

    • Vortex vigorously and centrifuge at high speed (e.g., 16,000 x g for 10 minutes at 4°C).

    • Collect the supernatant containing the acyl-CoAs.

  • Sample Preparation for LC-MS:

    • The extracted acyl-CoAs are typically dried under a stream of nitrogen or by vacuum centrifugation.

    • The dried extract is then reconstituted in a solvent compatible with the LC-MS system (e.g., 50% methanol (B129727) in water).

  • LC-MS Analysis:

    • Separation of different acyl-CoA species is achieved using reversed-phase liquid chromatography.

    • Detection and quantification are performed using a mass spectrometer, often in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

Visualizations of Key Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the major metabolic pathways involving medium-chain acyl-CoAs in their respective cellular compartments.

Mitochondrial Beta-Oxidation of Medium-Chain Acyl-CoAs

Mitochondrial_Beta_Oxidation Mitochondrial Beta-Oxidation cluster_matrix Mitochondrial Matrix MC_Acyl_CoA Medium-Chain Acyl-CoA (Cn) Enoyl_CoA Trans-Δ2-Enoyl-CoA MC_Acyl_CoA->Enoyl_CoA MCAD (FAD -> FADH2) Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Shorter_Acyl_CoA Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase (CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Shorter_Acyl_CoA->MC_Acyl_CoA Next Cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial beta-oxidation of medium-chain acyl-CoAs.

Peroxisomal Beta-Oxidation and MC-Acyl-CoA Production

Peroxisomal_Beta_Oxidation Peroxisomal Beta-Oxidation cluster_peroxisome Peroxisome VLCFA_CoA Very-Long-Chain Acyl-CoA Enoyl_CoA_P Trans-Δ2-Enoyl-CoA VLCFA_CoA->Enoyl_CoA_P Acyl-CoA Oxidase (O2 -> H2O2) Hydroxyacyl_CoA_P L-β-Hydroxyacyl-CoA Enoyl_CoA_P->Hydroxyacyl_CoA_P Bifunctional Enzyme Ketoacyl_CoA_P β-Ketoacyl-CoA Hydroxyacyl_CoA_P->Ketoacyl_CoA_P Bifunctional Enzyme (NAD+ -> NADH) MC_Acyl_CoA_P Medium-Chain Acyl-CoA Ketoacyl_CoA_P->MC_Acyl_CoA_P Thiolase (CoA-SH) Acetyl_CoA_P Acetyl-CoA Ketoacyl_CoA_P->Acetyl_CoA_P To_Mitochondria Transport to Mitochondria MC_Acyl_CoA_P->To_Mitochondria Cytosol_VLCFA VLCFA Cytosol_VLCFA->VLCFA_CoA ABCD Transporter

Caption: Peroxisomal beta-oxidation producing medium-chain acyl-CoAs.

Endoplasmic Reticulum and Triglyceride Synthesis

ER_Triglyceride_Synthesis ER Triglyceride Synthesis cluster_er Endoplasmic Reticulum G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP TAG Triglyceride DAG->TAG DGAT MC_Acyl_CoA_ER Medium-Chain Acyl-CoA MC_Acyl_CoA_ER->LPA MC_Acyl_CoA_ER->PA MC_Acyl_CoA_ER->TAG

Caption: Utilization of medium-chain acyl-CoAs in ER triglyceride synthesis.

Conclusion

The subcellular localization of medium-chain acyl-CoAs is a critical determinant of their metabolic fate. While mitochondria serve as the primary site for their energy-yielding catabolism, peroxisomes contribute to their production from longer-chain fatty acids, and the endoplasmic reticulum utilizes them for the synthesis of essential complex lipids. The intricate interplay between these organelles, governed by specific transport systems and enzymatic pathways, ensures cellular lipid homeostasis. Further research, particularly in the quantitative analysis of MC-acyl-CoA distribution across all relevant compartments simultaneously, will provide a more complete understanding of their dynamic roles in health and disease, offering potential targets for therapeutic intervention in metabolic disorders.

References

The Pivotal Role of (S)-3-Hydroxyoctanoyl-CoA in Mitochondrial Fatty Acid β-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxyoctanoyl-CoA is a critical intermediate in the mitochondrial β-oxidation of medium-chain fatty acids. Its formation and subsequent dehydrogenation are central to the catabolic spiral that generates acetyl-CoA for energy production. This guide provides a comprehensive overview of the role of this compound, the enzymes that metabolize it, and the clinical relevance of defects in its metabolic pathway. We present quantitative data, detailed experimental protocols, and pathway visualizations to serve as a valuable resource for researchers in metabolism and drug development.

Introduction

Mitochondrial fatty acid β-oxidation is a fundamental metabolic pathway responsible for the degradation of fatty acids to produce energy. This process is particularly crucial during periods of fasting or prolonged exercise. The pathway involves a series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, releasing acetyl-CoA in each cycle. This compound is a key intermediate in the oxidation of octanoic acid, a medium-chain fatty acid. This guide will delve into the specific reactions involving this compound, the enzymes responsible for its turnover, and the pathological consequences of impaired metabolism.

The β-Oxidation Pathway of Octanoyl-CoA

The catabolism of octanoyl-CoA to this compound and beyond occurs within the mitochondrial matrix. The initial steps prime the fatty acid for cleavage, and the reactions involving this compound are central to this process.

Fatty_Acid_Beta_Oxidation Octanoyl_CoA Octanoyl-CoA trans_2_Octenoyl_CoA trans-Δ²-Octenoyl-CoA Octanoyl_CoA->trans_2_Octenoyl_CoA Acyl-CoA Dehydrogenase S_3_Hydroxyoctanoyl_CoA This compound trans_2_Octenoyl_CoA->S_3_Hydroxyoctanoyl_CoA Enoyl-CoA Hydratase _3_Ketoacyl_CoA 3-Ketoacyl-CoA S_3_Hydroxyoctanoyl_CoA->_3_Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Hexanoyl_CoA Hexanoyl-CoA _3_Ketoacyl_CoA->Hexanoyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA _3_Ketoacyl_CoA->Acetyl_CoA fad_node fad_node->Octanoyl_CoA fad_out FADH₂ nad_node nad_node->S_3_Hydroxyoctanoyl_CoA fad_in FAD fad_in->fad_out e⁻ h2o_in H₂O h2o_in->trans_2_Octenoyl_CoA nad_in NAD⁺ nad_out NADH + H⁺ nad_in->nad_out e⁻ coa_in CoA-SH coa_in->_3_Ketoacyl_CoA

Figure 1. Mitochondrial β-oxidation of Octanoyl-CoA.
Formation of this compound

trans-Δ²-Octenoyl-CoA, formed from the initial dehydrogenation of octanoyl-CoA, is hydrated by the enzyme enoyl-CoA hydratase (EC 4.2.1.17) to produce this compound. This reaction involves the stereospecific addition of a water molecule across the double bond.[1] The enzyme is highly efficient, with reaction rates for short-chain substrates approaching the diffusion-controlled limit.[1]

Dehydrogenation of this compound

This compound is then oxidized by medium/short-chain L-3-hydroxyacyl-CoA dehydrogenase (M/SCHAD) (EC 1.1.1.35) to 3-ketoacyl-CoA.[2][3] This reaction is NAD⁺-dependent and generates NADH, which subsequently enters the electron transport chain to produce ATP.[2][3]

Quantitative Data

The following tables summarize the available kinetic data for the enzymes involved in the metabolism of this compound and related substrates. It is important to note that specific kinetic data for this compound is limited in the literature; therefore, data for structurally similar substrates are also presented.

Table 1: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenase

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)Reference
Acetoacetyl-CoARalstonia eutropha H1648149[4]
(S)-3-Hydroxybutyryl-CoANitrosopumilus maritimus26144.8[5]
L-3-Hydroxyacyl-CoA (various chain lengths)Pig heartVariesMost active with medium-chain substrates[6]

Table 2: Kinetic Parameters of Enoyl-CoA Hydratase

SubstrateEnzyme SourceKm (µM)Vmax (units/mg)Reference
trans-2-Crotonyl-CoABovine Liver257500
trans-2-Octenoyl-CoARat Liver-Rate decreases with increasing chain length[7]

Experimental Protocols

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol is adapted for the measurement of M/SCHAD activity using a medium-chain substrate.

Principle:

The activity of 3-hydroxyacyl-CoA dehydrogenase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ in the reverse reaction (reduction of a 3-ketoacyl-CoA).[8]

Reagents:

  • 100 mM Tris-HCl buffer, pH 7.0

  • 10 mM NADH solution in Tris-HCl buffer

  • 10 mM Acetoacetyl-CoA (as a representative medium-chain 3-ketoacyl-CoA) in water

  • Enzyme preparation (e.g., mitochondrial extract or purified enzyme)

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 880 µL of 100 mM Tris-HCl buffer, pH 7.0

    • 100 µL of 10 mM NADH solution

  • Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

  • Initiate the reaction by adding 20 µL of the enzyme preparation.

  • Immediately after adding the enzyme, add 10 µL of 10 mM acetoacetyl-CoA to start the reaction.

  • Monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • The rate of NADH oxidation is proportional to the enzyme activity.

Calculation:

The enzyme activity (in µmol/min/mL or U/mL) can be calculated using the Beer-Lambert law:

Activity (U/mL) = (ΔA₃₄₀/min) / (ε * l) * (V_total / V_enzyme)

Where:

  • ΔA₃₄₀/min is the change in absorbance at 340 nm per minute.

  • ε is the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹ cm⁻¹).

  • l is the path length of the cuvette (typically 1 cm).

  • V_total is the total volume of the reaction mixture.

  • V_enzyme is the volume of the enzyme solution added.

HAD_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Prepare Reagents: - Tris-HCl buffer - NADH solution - Acetoacetyl-CoA solution - Enzyme sample Mix Prepare reaction mixture in cuvette (Buffer + NADH) Reagents->Mix Incubate Incubate at 37°C for 5 min Mix->Incubate Add_Enzyme Add enzyme preparation Incubate->Add_Enzyme Add_Substrate Add Acetoacetyl-CoA to start reaction Add_Enzyme->Add_Substrate Measure Monitor absorbance decrease at 340 nm Add_Substrate->Measure Calculate Calculate enzyme activity using Beer-Lambert Law Measure->Calculate MSCHAD_Deficiency S_3_Hydroxyoctanoyl_CoA This compound MSCHAD M/SCHAD Enzyme S_3_Hydroxyoctanoyl_CoA->MSCHAD Accumulation Accumulation of (S)-3-Hydroxyacyl-CoAs and 3-Hydroxyacylcarnitines S_3_Hydroxyoctanoyl_CoA->Accumulation Blocked Metabolism _3_Ketoacyl_CoA 3-Ketoacyl-CoA MSCHAD->_3_Ketoacyl_CoA Energy_Deficiency Energy Deficiency (Hypoketotic Hypoglycemia) MSCHAD->Energy_Deficiency Impaired β-oxidation Hyperinsulinism Hyperinsulinism MSCHAD->Hyperinsulinism Dysregulation of Insulin Secretion Deficiency Deficiency Deficiency->MSCHAD Toxicity Cellular Toxicity (Liver, Heart, Muscle) Accumulation->Toxicity

References

(S)-3-Hydroxyoctanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxyoctanoyl-CoA is a crucial intermediate in human fatty acid metabolism, specifically within the mitochondrial beta-oxidation pathway.[1][2][3] As a member of the 3-hydroxyacyl-CoA family, its metabolism is integral to energy production from medium-chain fatty acids. Dysregulation of its metabolic pathway is associated with inherited metabolic disorders, highlighting its importance in human health and disease. This technical guide provides a comprehensive overview of this compound, including its metabolic fate, associated enzymology, disease relevance, and detailed analytical methodologies for its study.

Biochemical Properties and Metabolic Role

This compound is a thioester of coenzyme A and (S)-3-hydroxyoctanoic acid.[4] Its chemical formula is C29H50N7O18P3S, with a molecular weight of approximately 909.7 g/mol .[4] In human metabolism, it serves as a key intermediate in the catabolism of fatty acids.

Mitochondrial Beta-Oxidation

The primary metabolic pathway involving this compound is the mitochondrial beta-oxidation of fatty acids. This pathway sequentially shortens fatty acyl-CoA molecules to produce acetyl-CoA, which can then enter the citric acid cycle for ATP production.[1][2][3] this compound is specifically an intermediate in the breakdown of octanoyl-CoA and other medium-chain fatty acids.

The formation and subsequent conversion of this compound occurs in the following steps within the beta-oxidation spiral:

  • Hydration: Enoyl-CoA hydratase catalyzes the addition of a water molecule to the double bond of trans-Δ2-enoyl-CoA (in this case, trans-Δ2-octenoyl-CoA) to form this compound.[1]

  • Dehydrogenation: this compound is then oxidized by the enzyme 3-hydroxyacyl-CoA dehydrogenase (HADH), using NAD+ as a cofactor. This reaction converts the hydroxyl group at the beta-carbon to a keto group, yielding 3-ketoacyl-CoA (3-ketooctanoyl-CoA) and NADH.[1][5]

  • Thiolysis: The final step of the cycle involves the cleavage of 3-ketoacyl-CoA by thiolase, producing acetyl-CoA and a fatty acyl-CoA molecule that is two carbons shorter.[1]

Beta_Oxidation_Pathway Octanoyl_CoA Octanoyl-CoA trans_Octenoyl_CoA trans-Δ²-Octenoyl-CoA Octanoyl_CoA->trans_Octenoyl_CoA Acyl-CoA Dehydrogenase S_3_Hydroxyoctanoyl_CoA This compound trans_Octenoyl_CoA->S_3_Hydroxyoctanoyl_CoA Enoyl-CoA Hydratase _3_Ketooctanoyl_CoA 3-Ketooctanoyl-CoA S_3_Hydroxyoctanoyl_CoA->_3_Ketooctanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Hexanoyl_CoA Hexanoyl-CoA _3_Ketooctanoyl_CoA->Hexanoyl_CoA Thiolase Acetyl_CoA Acetyl-CoA _3_Ketooctanoyl_CoA->Acetyl_CoA Thiolase

Mitochondrial Beta-Oxidation of Octanoyl-CoA.
Regulation of Fatty Acid Oxidation

The flux through the beta-oxidation pathway, and thus the metabolism of this compound, is tightly regulated. Key regulatory points include the entry of fatty acids into the mitochondria via the carnitine shuttle, which is inhibited by malonyl-CoA (a key intermediate in fatty acid synthesis).[6][7] Additionally, the activity of the beta-oxidation enzymes is allosterically regulated by the ratios of NADH/NAD+ and acetyl-CoA/CoA.[8] High ratios of these products inhibit the pathway.

Regulation_of_Beta_Oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Fatty_Acids Fatty Acids Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Fatty_Acyl_CoA Acyl-CoA Synthetase CPT1 Carnitine Palmitoyltransferase I (CPT1) Fatty_Acyl_CoA->CPT1 Malonyl_CoA Malonyl-CoA Malonyl_CoA->CPT1 Inhibition ACC Acetyl-CoA Carboxylase (ACC) ACC->Malonyl_CoA Beta_Oxidation Beta-Oxidation CPT1->Beta_Oxidation Transport into Mitochondria TCA_Cycle TCA Cycle Beta_Oxidation->TCA_Cycle Acetyl-CoA High_NADH_NAD High NADH/NAD+ ratio High_AcetylCoA_CoA High Acetyl-CoA/CoA ratio High_NADH_NAD->Beta_Oxidation Inhibition High_AcetylCoA_CoA->Beta_Oxidation Inhibition

Regulation of Mitochondrial Fatty Acid Beta-Oxidation.

Clinical Relevance: 3-Hydroxyacyl-CoA Dehydrogenase Deficiency

Deficiency of the 3-hydroxyacyl-CoA dehydrogenase (HADH) enzyme leads to a group of autosomal recessive inherited metabolic disorders. These conditions impair the body's ability to break down fatty acids for energy. In HADH deficiency, this compound and other 3-hydroxyacyl-CoAs can accumulate. Clinical manifestations can include hypoglycemia, lethargy, and in severe cases, life-threatening heart and breathing problems.

Quantitative Data

AnalyteSample TypeConditionConcentration (µmol/L)Reference
3-Hydroxypalmitic acidPlasmaControl (n=22)Median: 0.43[9]
3-Hydroxypalmitic acidPlasmaLCHAD Deficiency (n=3)Median: 12.2[9]

Note: LCHAD refers to long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency. This data illustrates the potential for significant accumulation of 3-hydroxy fatty acids in related metabolic disorders.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol is adapted from established methods for the analysis of acyl-CoAs in biological samples.[10][11][12]

a. Sample Preparation (from tissue)

  • Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water).

  • Protein Precipitation: Vortex the homogenate vigorously to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs into a new tube.

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water with a low concentration of ammonium (B1175870) acetate.

b. LC-MS/MS Analysis

  • Chromatography: Utilize a reversed-phase C18 column for separation. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 10 mM ammonium acetate) and an organic component (e.g., acetonitrile) is typically employed.

  • Mass Spectrometry: Perform analysis using a tandem mass spectrometer in positive ion mode with electrospray ionization (ESI). Monitor for the specific precursor-to-product ion transition for this compound.

3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay

This spectrophotometric assay measures the NADH produced during the oxidation of this compound.[13][14][15]

a. Reagents

  • Potassium phosphate (B84403) buffer (pH 7.3)

  • NAD+ solution

  • This compound substrate solution

  • Enzyme preparation (e.g., tissue homogenate supernatant)

b. Procedure

  • In a cuvette, combine the potassium phosphate buffer, NAD+ solution, and enzyme preparation.

  • Initiate the reaction by adding the this compound substrate.

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection Biological Sample (Tissue/Cells) Homogenization Homogenization in Cold Solvent Sample_Collection->Homogenization Centrifugation Centrifugation to Pellet Debris Homogenization->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Drying under Nitrogen Supernatant_Collection->Drying Reconstitution Reconstitution in LC-MS Buffer Drying->Reconstitution LC_Separation UHPLC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+) LC_Separation->MS_Detection Data_Analysis Data Processing and Quantification MS_Detection->Data_Analysis

Workflow for Acyl-CoA Analysis by LC-MS/MS.

Conclusion

This compound is a pivotal metabolite in the mitochondrial beta-oxidation of medium-chain fatty acids. Its proper metabolism is essential for cellular energy homeostasis. The study of this and related acyl-CoAs is critical for understanding the pathophysiology of inherited metabolic disorders and for the development of potential therapeutic interventions. The analytical methods outlined in this guide provide a robust framework for the accurate quantification and functional assessment of this compound in a research setting. Further investigation into the precise tissue concentrations of this metabolite in both healthy and diseased states will be valuable for advancing our understanding of its role in human metabolism.

References

An In-Depth Technical Guide on the Stereospecificity of 3-Hydroxyacyl-CoA Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyacyl-CoA dehydrogenase (HADH) is a pivotal enzyme in the mitochondrial and peroxisomal beta-oxidation of fatty acids, a critical metabolic pathway for energy production. This enzyme catalyzes the third step of the beta-oxidation spiral, the reversible oxidation of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, utilizing NAD+ as a cofactor. The stereospecificity of HADH is a crucial aspect of its function, with different isozymes exhibiting distinct preferences for either the L- or D-stereoisomer of the 3-hydroxyacyl-CoA substrate. This specificity ensures the correct processing of fatty acids and is of significant interest in the study of metabolic disorders and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the stereospecificity of HADH, including quantitative kinetic data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Stereoisomer Specificity and Enzyme Isoforms

The stereochemistry at the C3 position of the acyl-CoA substrate is a key determinant for recognition and catalysis by HADH isozymes. Two main classes of HADH exist based on their stereospecificity:

  • L-3-hydroxyacyl-CoA dehydrogenase (L-HADH): This isoform is specific for the L-stereoisomer of 3-hydroxyacyl-CoA. In mitochondria, L-HADH activity is carried out by two key enzymes: the soluble, short-chain specific L-3-hydroxyacyl-CoA dehydrogenase (SCHAD) and the membrane-bound mitochondrial trifunctional protein (MTP), which handles long-chain substrates.[1][2]

  • D-3-hydroxyacyl-CoA dehydrogenase (D-HADH): This isoform is specific for the D-stereoisomer. In peroxisomes, D-HADH activity is part of a multifunctional enzyme (MFP-2) that also possesses enoyl-CoA hydratase activity. This pathway is particularly important for the oxidation of very long-chain fatty acids and branched-chain fatty acids.

Quantitative Kinetic Data

The catalytic efficiency of HADH isozymes varies with the chain length of the acyl-CoA substrate. The following tables summarize the kinetic parameters (Km and Vmax) for L-3-hydroxyacyl-CoA dehydrogenase from pig heart and provide a comparative overview of the substrate preferences of different HADH isozymes.

Table 1: Kinetic Parameters of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase for Various Substrate Chain Lengths [3]

Substrate (L-3-hydroxyacyl-CoA)Km (µM)Vmax (µmol/min/mg)
C4 (Butyryl)2512.5
C6 (Hexanoyl)1020.0
C8 (Octanoyl)525.0
C10 (Decanoyl)433.3
C12 (Lauroyl)425.0
C14 (Myristoyl)416.7
C16 (Palmitoyl)410.0

Note: The data indicates that the enzyme is most active with medium-chain substrates.[3]

Signaling and Metabolic Pathways

The stereospecificity of 3-hydroxyacyl-CoA dehydrogenase is integral to the distinct fatty acid beta-oxidation pathways in mitochondria and peroxisomes.

Mitochondrial Fatty Acid Beta-Oxidation

This pathway primarily catabolizes short, medium, and long-chain fatty acids for energy production. The L-specific 3-hydroxyacyl-CoA dehydrogenase is a key component of this spiral.

Mitochondrial_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase Trans_2_Enoyl_CoA trans-Δ²-Enoyl-CoA Acyl_CoA_Dehydrogenase->Trans_2_Enoyl_CoA FAD -> FADH₂ Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Trans_2_Enoyl_CoA->Enoyl_CoA_Hydratase L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->L_3_Hydroxyacyl_CoA H₂O L_3_Hydroxyacyl_CoA_Dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase L_3_Hydroxyacyl_CoA->L_3_Hydroxyacyl_CoA_Dehydrogenase _3_Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyacyl_CoA_Dehydrogenase->_3_Ketoacyl_CoA NAD⁺ -> NADH + H⁺ Thiolase β-Ketoacyl-CoA Thiolase _3_Ketoacyl_CoA->Thiolase Shorter_Fatty_Acyl_CoA Fatty Acyl-CoA (Cn-2) Thiolase->Shorter_Fatty_Acyl_CoA CoA-SH Acetyl_CoA Acetyl-CoA (to Krebs Cycle) Thiolase->Acetyl_CoA

Caption: Mitochondrial fatty acid beta-oxidation pathway.

Peroxisomal Fatty Acid Beta-Oxidation

Peroxisomes are responsible for the initial breakdown of very long-chain and branched-chain fatty acids. This pathway utilizes a D-specific 3-hydroxyacyl-CoA dehydrogenase.

Peroxisomal_Beta_Oxidation VLC_Fatty_Acyl_CoA Very Long-Chain Fatty Acyl-CoA (Cn) Acyl_CoA_Oxidase Acyl-CoA Oxidase VLC_Fatty_Acyl_CoA->Acyl_CoA_Oxidase Trans_2_Enoyl_CoA trans-Δ²-Enoyl-CoA Acyl_CoA_Oxidase->Trans_2_Enoyl_CoA O₂ -> H₂O₂ Multifunctional_Enzyme Multifunctional Enzyme (Hydratase & D-HADH) Trans_2_Enoyl_CoA->Multifunctional_Enzyme D_3_Hydroxyacyl_CoA D-3-Hydroxyacyl-CoA Multifunctional_Enzyme->D_3_Hydroxyacyl_CoA H₂O _3_Ketoacyl_CoA 3-Ketoacyl-CoA Multifunctional_Enzyme->_3_Ketoacyl_CoA NAD⁺ -> NADH + H⁺ D_3_Hydroxyacyl_CoA->Multifunctional_Enzyme Thiolase Thiolase _3_Ketoacyl_CoA->Thiolase Shorter_Fatty_Acyl_CoA Shorter Acyl-CoA (to Mitochondria) Thiolase->Shorter_Fatty_Acyl_CoA CoA-SH Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Caption: Peroxisomal fatty acid beta-oxidation pathway.

Experimental Protocols

Purification of Peroxisomal D-3-Hydroxyacyl-CoA Dehydrogenase (as part of the Bifunctional Enzyme) from Human Liver[4][5][6]

This protocol describes the isolation of the enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase bifunctional enzyme from human liver, where the D-HADH activity resides.

1. Homogenization and Subcellular Fractionation:

  • Homogenize fresh human liver tissue in a buffer containing 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), and 1 mM EDTA.
  • Perform differential centrifugation to isolate the peroxisome-rich fraction.

2. Solubilization:

  • Resuspend the peroxisomal pellet in a buffer containing a non-ionic detergent (e.g., Triton X-100) to solubilize the membrane-bound and matrix proteins.

3. Ion-Exchange Chromatography:

  • Apply the solubilized protein extract to a DEAE-cellulose or similar anion-exchange column.
  • Elute the bound proteins using a linear salt gradient (e.g., 0-0.5 M NaCl).
  • Collect fractions and assay for D-3-hydroxyacyl-CoA dehydrogenase activity.

4. Further Purification Steps:

  • Pool the active fractions and subject them to further chromatographic steps such as gel filtration (e.g., Sephacryl S-300) and affinity chromatography (e.g., using a substrate analog as the ligand) to achieve homogeneity.

5. Purity Assessment:

  • Analyze the purified protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) to confirm its purity and determine the subunit molecular weight.

Continuous Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity[7]

This method measures the rate of NADH consumption or production, which corresponds to the enzyme's activity.

Principle: The oxidation of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA is coupled to the reduction of NAD+ to NADH. Conversely, the reduction of a 3-ketoacyl-CoA analog (e.g., S-acetoacetyl-CoA) to 3-hydroxyacyl-CoA is coupled to the oxidation of NADH to NAD+. The change in absorbance at 340 nm, due to the consumption or production of NADH (ε = 6.22 mM⁻¹cm⁻¹), is monitored over time.

Reagents:

  • 100 mM Potassium Phosphate Buffer, pH 7.3 at 37°C.

  • 5.4 mM S-Acetoacetyl Coenzyme A Solution (prepare fresh in buffer).

  • 6.4 mM NADH Solution (prepare fresh in cold buffer).

  • Purified 3-Hydroxyacyl-CoA Dehydrogenase enzyme solution.

Procedure:

  • In a 3.00 ml reaction mix, the final concentrations should be 97 mM potassium phosphate, 0.09 mM S-acetoacetyl-coenzyme A, and 0.1 mM NADH.[4]

  • Pipette the buffer, S-acetoacetyl-CoA, and NADH solution into a cuvette and equilibrate to 37°C.

  • Initiate the reaction by adding the enzyme solution (e.g., 0.02 - 0.07 units).

  • Immediately mix by inversion and monitor the decrease in absorbance at 340 nm for approximately 5 minutes using a spectrophotometer.

  • Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1.0 µmole of acetoacetyl-CoA to β-hydroxybutyryl-CoA per minute at pH 7.3 at 37°C.[4]

Coupled Enzyme Assay for L-3-Hydroxyacyl-CoA Dehydrogenase[3]

This assay provides an irreversible measurement of the forward reaction (oxidation of L-3-hydroxyacyl-CoA).

Principle: The 3-ketoacyl-CoA product of the L-HADH reaction is immediately cleaved by an excess of 3-ketoacyl-CoA thiolase in the presence of CoASH. This pulls the HADH reaction to completion. The rate of NADH production is monitored spectrophotometrically at 340 nm.

Reagents:

  • Reaction buffer: 100 mM potassium phosphate, pH 7.4.

  • NAD+ solution: 10 mM.

  • CoASH solution: 10 mM.

  • L-3-hydroxyacyl-CoA substrate (various chain lengths): 1 mM stock solutions.

  • 3-ketoacyl-CoA thiolase: excess activity to ensure the HADH reaction is rate-limiting.

  • Purified L-3-hydroxyacyl-CoA dehydrogenase.

Procedure:

  • Prepare a reaction mixture containing the buffer, NAD+, CoASH, and 3-ketoacyl-CoA thiolase in a cuvette.

  • Add the L-3-hydroxyacyl-CoA substrate to the desired final concentration.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the L-3-hydroxyacyl-CoA dehydrogenase.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the enzyme activity based on the rate of NADH formation.

Experimental and Logical Workflows

Experimental Workflow for Determining Enzyme Stereospecificity

This workflow outlines the steps to determine whether a 3-hydroxyacyl-CoA dehydrogenase is specific for the L- or D-stereoisomer.

Stereospecificity_Workflow cluster_prep Substrate and Enzyme Preparation cluster_assay Enzyme Assays cluster_analysis Data Analysis and Conclusion Enzyme_Purification Purify 3-Hydroxyacyl-CoA Dehydrogenase Assay_L Perform Activity Assay with L-Substrate Enzyme_Purification->Assay_L Assay_D Perform Activity Assay with D-Substrate Enzyme_Purification->Assay_D Substrate_Synthesis Synthesize or Procure L- and D-3-Hydroxyacyl-CoA Substrates Substrate_Synthesis->Assay_L Substrate_Synthesis->Assay_D Measure_Rates Measure Initial Reaction Rates (e.g., ΔA340/min) Assay_L->Measure_Rates Assay_D->Measure_Rates Compare_Activities Compare Activity with L- vs. D-Substrate Measure_Rates->Compare_Activities Conclusion Determine Stereospecificity Compare_Activities->Conclusion

Caption: Workflow for determining HADH stereospecificity.

Logical Relationship for Drug Development Targeting 3-Hydroxyacyl-CoA Dehydrogenase

This diagram illustrates the key stages and decision points in a drug discovery and development pipeline aimed at inhibiting 3-hydroxyacyl-CoA dehydrogenase.

Drug_Development_Workflow Target_ID Target Identification (HADH Isoform) Target_Validation Target Validation (Link to Disease) Target_ID->Target_Validation Assay_Dev Assay Development & High-Throughput Screening Target_Validation->Assay_Dev Hit_ID Hit Identification Assay_Dev->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADMET Properties) Hit_to_Lead->Lead_Opt Preclinical Preclinical Studies (In vivo Efficacy & Safety) Lead_Opt->Preclinical Clinical_Trials Clinical Trials (Phase I, II, III) Preclinical->Clinical_Trials Approval Regulatory Approval & Market Launch Clinical_Trials->Approval

Caption: Drug development pipeline for HADH inhibitors.

Conclusion

The stereospecificity of 3-hydroxyacyl-CoA dehydrogenase is a fundamental aspect of fatty acid metabolism, ensuring the correct channeling and processing of different fatty acid species in distinct subcellular compartments. Understanding the kinetic differences and substrate preferences of the L- and D-specific isozymes is crucial for elucidating the pathophysiology of metabolic disorders and for designing selective inhibitors. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this important enzyme and for the development of novel therapeutic strategies targeting fatty acid oxidation.

References

An In-depth Technical Guide to (S)-3-Hydroxyoctanoyl-CoA: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxyoctanoyl-CoA is a crucial intermediate in the mitochondrial beta-oxidation of fatty acids, a fundamental metabolic process for energy production. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its role in metabolic pathways. Detailed experimental protocols for the synthesis, purification, and quantification of this compound are presented, alongside visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding for researchers in metabolic diseases and drug development.

Chemical Structure and Properties

This compound is a thioester derivative of coenzyme A and (S)-3-hydroxyoctanoic acid.[1] Its structure consists of a pantothenic acid (vitamin B5) unit, a cysteamine (B1669678) group forming a thioester bond with the 3-hydroxyoctanoyl moiety, and a 3'-phospho-adenosine diphosphate (B83284) group.

Chemical Identifiers
IdentifierValue
IUPAC NameS-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxyoctanethioate[1]
Synonyms(S)-3-hydroxyoctanoyl-coenzyme A, (S)-3-hydroxycapryloyl-coenzyme A[1]
CAS Number79171-48-5[1]
PubChem CID11966216[1]
Physicochemical Properties
PropertyValue
Molecular FormulaC29H50N7O18P3S[1]
Molecular Weight909.7 g/mol [1]
AppearanceWhite to off-white powder (typical for similar compounds)
SolubilitySoluble in water and aqueous buffers

Biological Role: Fatty Acid Beta-Oxidation

This compound is a key intermediate in the mitochondrial beta-oxidation pathway, the catabolic process by which fatty acid molecules are broken down to produce acetyl-CoA, NADH, and FADH2.[2] This pathway is a major source of energy, particularly in tissues with high energy demands such as the heart and skeletal muscle.

The formation and conversion of this compound occurs in the third step of the beta-oxidation spiral. After the initial dehydrogenation of octanoyl-CoA to trans-Δ2-enoyl-CoA and subsequent hydration to this compound, the latter is then oxidized to 3-oxooctanoyl-CoA.[3][4] This reaction is catalyzed by a member of the 3-hydroxyacyl-CoA dehydrogenase family of enzymes.[3]

fatty_acid_beta_oxidation Octanoyl_CoA Octanoyl-CoA trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Octanoyl_CoA->trans_Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) S_3_Hydroxyoctanoyl_CoA This compound trans_Enoyl_CoA->S_3_Hydroxyoctanoyl_CoA Enoyl-CoA Hydratase (+ H₂O) _3_Oxooctanoyl_CoA 3-Oxooctanoyl-CoA S_3_Hydroxyoctanoyl_CoA->_3_Oxooctanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH + H⁺) Hexanoyl_CoA Hexanoyl-CoA _3_Oxooctanoyl_CoA->Hexanoyl_CoA β-Ketothiolase (+ CoA-SH) Acetyl_CoA Acetyl-CoA _3_Oxooctanoyl_CoA->Acetyl_CoA

Figure 1: Mitochondrial Beta-Oxidation of Octanoyl-CoA.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and quantification of this compound, which are essential for its study in various research contexts.

Enzymatic Synthesis of this compound

This protocol describes a two-step enzymatic synthesis starting from trans-2-octenoic acid.

enzymatic_synthesis_workflow start Start step1 Step 1: Acyl-CoA Synthetase Reaction (trans-2-Octenoic acid to trans-2-Octenoyl-CoA) start->step1 step2 Step 2: Enoyl-CoA Hydratase Reaction (trans-2-Octenoyl-CoA to this compound) step1->step2 purification Purification (HPLC) step2->purification analysis Analysis (Mass Spectrometry, NMR) purification->analysis end End analysis->end

Figure 2: Workflow for Enzymatic Synthesis.

Materials:

  • trans-2-Octenoic acid

  • Coenzyme A (CoA-SH)

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • Enoyl-CoA hydratase (e.g., crotonase)

  • ATP

  • MgCl₂

  • Tris-HCl buffer (pH 7.5)

  • Dithiothreitol (DTT)

Protocol:

Step 1: Synthesis of trans-2-Octenoyl-CoA

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl (pH 7.5)

    • 10 mM MgCl₂

    • 5 mM ATP

    • 1 mM DTT

    • 0.5 mM Coenzyme A

    • 0.2 mM trans-2-Octenoic acid

  • Initiate the reaction by adding acyl-CoA synthetase to a final concentration of 0.1 U/mL.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Monitor the formation of trans-2-Octenoyl-CoA by HPLC.

Step 2: Synthesis of this compound

  • To the reaction mixture from Step 1, add enoyl-CoA hydratase to a final concentration of 0.5 U/mL.

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Monitor the conversion of trans-2-Octenoyl-CoA to this compound by observing the decrease in absorbance at 263 nm (due to the disappearance of the enoyl-thioester bond).[5]

  • Terminate the reaction by adding perchloric acid to a final concentration of 0.5 M.

Purification by High-Performance Liquid Chromatography (HPLC)

This protocol is a general method for the purification of acyl-CoA esters.[6]

hplc_purification_workflow start Start sample_prep Sample Preparation (Neutralize acidic reaction mixture) start->sample_prep hplc HPLC Separation (C18 column, gradient elution) sample_prep->hplc fraction_collection Fraction Collection (Monitor at 260 nm) hplc->fraction_collection lyophilization Lyophilization fraction_collection->lyophilization end End lyophilization->end quantification_assay_logic Substrate This compound Product 3-Oxooctanoyl-CoA Substrate->Product Oxidation Enzyme 3-Hydroxyacyl-CoA Dehydrogenase Cofactor_Red NADH Enzyme->Cofactor_Red Enzyme->Product Cofactor_Ox NAD⁺ Cofactor_Ox->Cofactor_Red Reduction Measurement Measure Increase in Absorbance at 340 nm Cofactor_Red->Measurement

References

Methodological & Application

Application Note: HPLC Analysis of (S)-3-Hydroxyoctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the analysis of (S)-3-Hydroxyoctanoyl-CoA, a key intermediate in fatty acid metabolism, using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocols outlined herein are intended for the quantification of this compound in various biological and in vitro samples. This application note includes comprehensive experimental procedures, data presentation guidelines, and a visualization of the relevant metabolic pathway.

Introduction

This compound is a crucial intermediate in the beta-oxidation of fatty acids. The accurate quantification of this and other acyl-CoA thioesters is vital for understanding cellular metabolism in both normal physiological and disease states, such as inborn errors of metabolism.[1] Reverse-phase HPLC with UV detection is a widely used, robust, and cost-effective method for the analysis of acyl-CoA compounds.[2] The adenine (B156593) moiety in the coenzyme A structure provides a strong chromophore, allowing for sensitive detection at approximately 259 nm.[3] This application note details a reliable HPLC-UV method for the separation and quantification of this compound.

Metabolic Pathway

This compound is an intermediate in the mitochondrial beta-oxidation of octanoyl-CoA. This metabolic pathway sequentially shortens the fatty acid chain to produce acetyl-CoA, which can then enter the citric acid cycle for energy production. The formation of this compound is a key step in this process.

FattyAcidBetaOxidation Octanoyl_CoA Octanoyl-CoA trans_2_Octenoyl_CoA trans-2-Octenoyl-CoA Octanoyl_CoA->trans_2_Octenoyl_CoA Acyl-CoA Dehydrogenase S_3_Hydroxyoctanoyl_CoA This compound trans_2_Octenoyl_CoA->S_3_Hydroxyoctanoyl_CoA Enoyl-CoA Hydratase _3_Ketoacyl_CoA 3-Ketoacyl-CoA S_3_Hydroxyoctanoyl_CoA->_3_Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Hexanoyl_CoA Hexanoyl-CoA _3_Ketoacyl_CoA->Hexanoyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA _3_Ketoacyl_CoA->Acetyl_CoA

Figure 1: Mitochondrial Beta-Oxidation of Octanoyl-CoA.

Experimental Protocols

Sample Preparation (Solid-Phase Extraction)

For the purification of this compound from biological matrices, a solid-phase extraction (SPE) protocol is recommended to remove interfering substances.[4]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of water.

  • Sample Loading: Load 500 µL of the sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the HPLC mobile phase.

HPLC-UV Method

This protocol is a composite method based on established procedures for the analysis of short- and medium-chain acyl-CoAs.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for this separation.[4]

  • Mobile Phase A: 0.1% Formic Acid in water.

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 5 minutes is a good starting point for method development.[4]

  • Flow Rate: 0.3 mL/min.[4]

  • Injection Volume: 5-20 µL.[4]

  • Column Temperature: Ambient or controlled at 25°C.

  • Detection: UV absorbance at 259 nm.[3]

Experimental Workflow

The overall experimental process from sample collection to data analysis is depicted in the following workflow diagram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample_Collection Sample Collection SPE_Conditioning SPE Cartridge Conditioning Sample_Loading Sample Loading SPE_Conditioning->Sample_Loading Washing Washing Step Sample_Loading->Washing Elution Elution of Analyte Washing->Elution Drying Evaporation to Dryness Elution->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution HPLC_Injection Injection into HPLC Reconstitution->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection at 259 nm Chromatographic_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Report Final Report Quantification->Report

Figure 2: Experimental Workflow for HPLC Analysis.

Data Presentation

Quantitative data should be summarized in clear and well-structured tables. Below is a comparative table of analytical parameters for different methods used in the analysis of 3-Hydroxyoctanoyl-CoA.

ParameterHPLC-UV/Fluorescence (with derivatization)LC-MS/MS
Limit of Detection (LOD) 120 pmol1-10 fmol
Limit of Quantification (LOQ) 1.3 nmol5-50 fmol
Linearity (R²) >0.99>0.99
Precision (RSD%) < 15%< 5%
Specificity Moderate (risk of co-elution)High (mass-to-charge ratio)

Table adapted from a comparative guide on analytical methods for 3-Hydroxy-Acyl-CoA analysis.[4]

Method Validation

For quantitative applications, the HPLC-UV method should be validated to ensure its accuracy, precision, linearity, and sensitivity.

  • Linearity: A calibration curve should be constructed using a series of standard solutions of this compound at different concentrations. The coefficient of determination (R²) should be greater than 0.99.

  • Precision: The precision of the method should be assessed by analyzing replicate samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should typically be less than 15%.

  • Accuracy: Accuracy can be determined by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery.

  • Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

References

Application Notes and Protocols for the Mass Spectrometry-Based Analysis of 3-Hydroxy Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy fatty acyl-Coenzyme A (3-OH-acyl-CoA) species are critical intermediates in mitochondrial fatty acid β-oxidation. The accumulation of these metabolites can be indicative of genetic disorders such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and medium/short-chain 3-hydroxyacyl-CoA dehydrogenase (M/SCHAD) deficiencies. Accurate and sensitive quantification of 3-OH-acyl-CoAs in biological matrices is therefore essential for disease diagnosis, monitoring, and for advancing research in metabolic diseases and drug development. This document provides detailed application notes and protocols for the analysis of 3-hydroxy fatty acyl-CoAs using mass spectrometry. While gas chromatography-mass spectrometry (GC-MS) is a well-established method for analyzing the corresponding 3-hydroxy fatty acids after hydrolysis, this guide focuses on modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques for the direct analysis of intact 3-hydroxy fatty acyl-CoA molecules.

Role of 3-Hydroxy Fatty Acyl-CoAs in Metabolism

3-Hydroxy fatty acyl-CoAs are central to the fatty acid β-oxidation spiral, a key energy-generating pathway. The diagram below illustrates the position of these molecules within this metabolic process.

Beta_Oxidation_Pathway Acyl_CoA Fatty Acyl-CoA Enoyl_CoA Trans-Δ2-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA + Acyl-CoA (n-2) Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Tissue/Cell Sample Homogenize Homogenization & Internal Standard Spiking Sample->Homogenize Extract Solvent Extraction Homogenize->Extract Dry Drying & Reconstitution Extract->Dry LC UPLC/HPLC (C18 Separation) Dry->LC MS Tandem MS (ESI+, MRM Mode) LC->MS Elution Data_Acq Data Acquisition MS->Data_Acq Quant Peak Integration & Quantification Data_Acq->Quant Report Reporting Quant->Report

Application Notes and Protocols for Studying Fatty Acid Metabolism Using (S)-3-Hydroxyoctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxyoctanoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of medium-chain fatty acids. The study of its metabolism provides valuable insights into cellular energy homeostasis and the pathophysiology of various metabolic diseases. Dysregulation of fatty acid oxidation is implicated in conditions such as obesity, insulin (B600854) resistance, and certain inherited metabolic disorders.[1] Therefore, understanding the enzymatic reactions involving this compound is crucial for the development of novel therapeutic strategies. These application notes provide detailed protocols for utilizing this compound to investigate fatty acid metabolism, with a focus on the enzyme 3-hydroxyacyl-CoA dehydrogenase (HADH).

Core Applications

  • Enzymatic characterization of 3-hydroxyacyl-CoA dehydrogenase (HADH): Determine the kinetic properties of HADH using this compound as a substrate to screen for potential inhibitors or activators.

  • Metabolic flux analysis: Quantify the levels of this compound and other acyl-CoA species in biological samples to assess the activity of the beta-oxidation pathway under different physiological or pathological conditions.

  • Drug discovery: Identify and characterize compounds that modulate fatty acid oxidation by targeting enzymes that interact with this compound.[2][3]

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the study of this compound metabolism. Note that specific kinetic values for this compound may need to be determined experimentally, and the provided data for related substrates serves as a reference.

ParameterSubstrateEnzymeValueReference
Km Acetoacetyl-CoA3-Hydroxyacyl-CoA Dehydrogenase (Ralstonia eutropha)48 µM[4]
Vmax Acetoacetyl-CoA3-Hydroxyacyl-CoA Dehydrogenase (Ralstonia eutropha)149 µmol mg⁻¹ min⁻¹[4]
Optimal pH Acetoacetyl-CoA3-Hydroxyacyl-CoA Dehydrogenase (Ralstonia eutropha)6.0-7.0[4]
Molecular Weight This compound-909.7 g/mol PubChem CID: 11966216

Signaling and Metabolic Pathways

The mitochondrial beta-oxidation pathway is a critical catabolic process that breaks down fatty acids to produce acetyl-CoA, NADH, and FADH2.[5][6] this compound is an intermediate in the third step of this pathway for medium-chain fatty acids.

beta_oxidation cluster_tca Citric Acid Cycle Octanoyl_CoA Octanoyl-CoA Enoyl_CoA trans-Δ²-Octenoyl-CoA Octanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (+ H₂O) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH + H⁺) Hexanoyl_CoA Hexanoyl-CoA Ketoacyl_CoA->Hexanoyl_CoA β-Ketothiolase (+ CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase (+ CoA-SH) hadh_assay_workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Reagents Prepare Reaction Mixture (Buffer, NAD+, Substrate) Incubate Incubate at 37°C Reagents->Incubate Enzyme Prepare Enzyme Solution Initiate Initiate with Enzyme Enzyme->Initiate Incubate->Initiate Spectro Monitor Absorbance at 340 nm Initiate->Spectro Analysis Calculate Kinetic Parameters (Km, Vmax) Spectro->Analysis lc_ms_workflow cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Homogenize Homogenize Sample with Internal Standard Centrifuge Centrifuge Homogenize->Centrifuge Dry Dry Supernatant Centrifuge->Dry Reconstitute Reconstitute Extract Dry->Reconstitute Inject Inject Sample Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Quantify Quantify Analyte Detect->Quantify Standard_Curve Generate Standard Curve Standard_Curve->Quantify

References

Application Notes and Protocols: Synthesis of (S)-3-Hydroxyoctanoyl-CoA for Research Use

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

(S)-3-Hydroxyoctanoyl-CoA is a crucial intermediate in fatty acid metabolism and a key precursor in the biosynthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable polymers. Its availability in a pure, well-characterized form is essential for a variety of research applications, including enzyme kinetics, metabolic flux analysis, and the development of novel bioplastics. This document provides detailed protocols for the chemoenzymatic synthesis, purification, and characterization of this compound. Additionally, it outlines its primary research applications and provides experimental workflows for its use in studying fatty acid β-oxidation and as a substrate for PHA synthase activity assays.

Introduction

This compound is a thioester of coenzyme A and (S)-3-hydroxyoctanoic acid. In biological systems, it is formed during the β-oxidation of fatty acids.[1] Specifically, it is an intermediate in the breakdown of fatty acids, positioned between the hydration of an enoyl-CoA and its subsequent oxidation to a ketoacyl-CoA. Furthermore, this compound serves as a monomer for the synthesis of medium-chain-length PHAs in various microorganisms.[2] The ability to synthesize this molecule with high purity is paramount for in vitro studies of these metabolic pathways and for engineering novel biosynthetic routes.

Chemoenzymatic Synthesis of this compound

A reliable method for the synthesis of this compound is the mixed anhydride (B1165640) method using ethyl chloroformate, followed by reaction with Coenzyme A. This approach offers good yields and is amenable to laboratory-scale preparations.[3]

Experimental Protocol: Mixed Anhydride Synthesis

Materials:

  • (S)-3-Hydroxyoctanoic acid

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (B128534) (TEA)

  • Ethyl chloroformate

  • Coenzyme A (free acid or lithium salt)

  • Sodium bicarbonate solution (0.5 M, ice-cold)

  • Anhydrous sodium sulfate

  • HPLC-grade water and acetonitrile

  • Trifluoroacetic acid (TFA)

Procedure:

  • Activation of (S)-3-Hydroxyoctanoic Acid:

    • In a round-bottom flask, dissolve (S)-3-hydroxyoctanoic acid (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (1.1 equivalents) dropwise while stirring.

    • Slowly add ethyl chloroformate (1.1 equivalents) to the solution.

    • Stir the reaction mixture at 0°C for 1-2 hours. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Thioesterification with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (0.8 equivalents) in ice-cold 0.5 M sodium bicarbonate solution.

    • Slowly add the Coenzyme A solution to the mixed anhydride reaction mixture at 0°C with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction by adding an equal volume of water.

    • Acidify the mixture to pH 2-3 with 1 M HCl.

    • Extract the aqueous phase with ethyl acetate (B1210297) (3 x volumes) to remove unreacted fatty acid and other organic impurities.

    • The aqueous phase containing this compound is then lyophilized.

    • The crude product is purified by reverse-phase HPLC.

HPLC Purification Protocol
  • Column: C18 reverse-phase column (e.g., 10 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes is typically effective for medium-chain acyl-CoAs.

  • Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

  • Fraction Collection: Collect fractions corresponding to the major peak and lyophilize to obtain the pure product.

Characterization of this compound

Accurate characterization is essential to confirm the identity and purity of the synthesized product.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for characterizing acyl-CoAs.

  • Expected Molecular Weight: The monoisotopic mass of this compound (C₂₉H₅₀N₇O₁₈P₃S) is approximately 909.21 g/mol .[4]

  • Fragmentation Pattern: In positive ion mode tandem MS (MS/MS), acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da).[5] Another common fragment corresponds to the pantetheine (B1680023) phosphate (B84403) moiety. The specific fragmentation pattern for 3-hydroxyacyl-CoAs can also show a loss of water from the parent ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide detailed structural information. The following are expected chemical shifts based on the known structure and data from similar compounds.[6][7]

Assignment Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
Octanoyl Chain
CH₃ (C8)~0.8-0.9 (t)~14
(CH₂)₄ (C4-C7)~1.2-1.6 (m)~22-32
CH(OH) (C3)~3.8-4.0 (m)~68
CH₂ (C2)~2.4-2.6 (m)~45
Coenzyme A Moiety
Adenine H2~8.4~152
Adenine H8~8.1~148
Ribose H1'~6.1 (d)~87
Pantothenate & CysteamineVarious signals between ~2.3-4.1Various signals

Application Notes

Intermediate in Fatty Acid β-Oxidation

This compound is a key intermediate in the mitochondrial β-oxidation of fatty acids.[1] It is the substrate for 3-hydroxyacyl-CoA dehydrogenase, which catalyzes its oxidation to 3-oxooctanoyl-CoA.[8]

Experimental Workflow: Studying Fatty Acid β-Oxidation

This workflow describes how to use synthesized this compound to study the activity of enzymes involved in β-oxidation.[9][10]

fatty_acid_beta_oxidation_workflow A Prepare Reaction Mixture (Buffer, NAD+, Enzyme Source) B Initiate Reaction with This compound A->B C Monitor NADH Production (Spectrophotometry at 340 nm) B->C D Quench Reaction & Extract Metabolites B->D F Data Analysis (Enzyme Kinetics, Metabolite Levels) C->F E Analyze Products by LC-MS/MS (e.g., 3-Oxooctanoyl-CoA) D->E E->F

Figure 1. Experimental workflow for studying fatty acid β-oxidation using this compound.

Precursor for Polyhydroxyalkanoate (PHA) Biosynthesis

This compound can be used as a substrate for in vitro studies of PHA synthases, the key enzymes in the production of these bioplastics.[11][12]

Signaling Pathway: PHA Biosynthesis from Fatty Acids

The following diagram illustrates the pathway from fatty acids to PHA, highlighting the role of this compound.

PHA_Biosynthesis_Pathway FattyAcid Fatty Acids ACS Acyl-CoA Synthetase FattyAcid->ACS AcylCoA Acyl-CoA ACX Acyl-CoA Oxidase AcylCoA->ACX EnoylCoA trans-2-Enoyl-CoA ECH Enoyl-CoA Hydratase EnoylCoA->ECH S3HO_CoA This compound Epimerase Epimerase / (R)-specific Hydratase S3HO_CoA->Epimerase R3HO_CoA (R)-3-Hydroxyoctanoyl-CoA PhaC PHA Synthase R3HO_CoA->PhaC PHA Polyhydroxyalkanoate (PHA) ACS->AcylCoA ACX->EnoylCoA ECH->S3HO_CoA Epimerase->R3HO_CoA PhaC->PHA

Figure 2. Simplified pathway of PHA biosynthesis from fatty acids.

Experimental Protocol: In Vitro PHA Synthase Assay

This protocol allows for the determination of PHA synthase activity using this compound as a precursor (requires conversion to the (R)-enantiomer, which can be achieved by some PHA synthases or by adding a specific epimerase).[4][13]

  • Reaction Setup:

    • Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.5), MgCl₂, and the purified PHA synthase enzyme.

    • In some cases, an epimerase is required to convert the (S)-isomer to the active (R)-isomer.

  • Initiation:

    • Start the reaction by adding a known concentration of this compound.

  • Incubation:

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C).

  • Detection of CoA Release:

    • At various time points, take aliquots of the reaction mixture and add them to a solution containing 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

    • The free thiol group of the released Coenzyme A will react with DTNB to produce a yellow-colored product.

  • Quantification:

    • Measure the absorbance of the yellow product at 412 nm.

    • Calculate the rate of CoA release to determine the enzyme activity.

Quantitative Data Summary

The following table summarizes expected quantitative data for the synthesis and characterization of this compound. Actual results may vary depending on experimental conditions.

Parameter Value Method
Synthesis Yield (crude) 60-80%Gravimetric, based on starting CoA
Purity after HPLC >95%HPLC-UV (260 nm)
Molecular Weight (M) 909.7 g/mol -
[M+H]⁺ Ion ~910.22 m/zESI-MS
Major MS/MS Fragment (Neutral Loss) 507 DaESI-MS/MS
¹H NMR: CH(OH) ~3.8-4.0 ppm¹H NMR (500 MHz, D₂O)
¹³C NMR: C=O (Thioester) ~200 ppm¹³C NMR (125 MHz, D₂O)

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for researchers working with this compound. The detailed methodologies for synthesis, purification, and characterization will enable the production of high-quality material for research purposes. The outlined experimental workflows for its use in studying fatty acid β-oxidation and PHA biosynthesis provide a solid foundation for further investigations into these critical metabolic pathways.

References

Application Notes and Protocols: Quantification of Medium-Chain Acyl-CoAs using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medium-chain acyl-Coenzyme A (MC-acyl-CoA) species are pivotal intermediates in fatty acid metabolism, playing a crucial role in cellular energy homeostasis through mitochondrial β-oxidation. The accurate quantification of these molecules is essential for understanding metabolic regulation in various physiological and pathological states, including inborn errors of metabolism, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, as well as in the study of metabolic disorders and drug development. This document provides a detailed protocol for the sensitive and specific quantification of medium-chain acyl-CoAs (C6-C12) in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow

The overall experimental workflow for the quantification of medium-chain acyl-CoAs is depicted below. The process begins with sample collection and rapid quenching of metabolic activity, followed by a robust extraction procedure to isolate the acyl-CoAs. The extracted samples are then subjected to LC-MS/MS analysis for separation and sensitive detection.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Tissue/Cells) Quenching Metabolic Quenching (e.g., Liquid Nitrogen) Sample->Quenching Immediate Extraction Acyl-CoA Extraction (e.g., Acetonitrile/Methanol/Water) Quenching->Extraction Homogenization Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Reconstitution Dry & Reconstitute Supernatant->Reconstitution LC_Separation LC Separation (C18 Reverse Phase) Reconstitution->LC_Separation Injection MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Experimental workflow for MC-acyl-CoA analysis.

Detailed Experimental Protocols

Sample Preparation

Proper sample handling is critical to prevent the degradation of acyl-CoAs and to ensure accurate quantification.

a. Materials and Reagents:

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Ammonium (B1175870) Acetate

  • Internal Standard (IS): e.g., ¹³C-labeled octanoyl-CoA or heptadecanoyl-CoA (C17:0-CoA)

b. Tissue Sample Preparation:

  • Excise tissue samples and immediately freeze them in liquid nitrogen to quench metabolic activity.

  • Store samples at -80°C until extraction.

  • For extraction, weigh the frozen tissue (typically 10-50 mg) and homogenize in a pre-chilled extraction solution (e.g., 2:2:1 acetonitrile/methanol/water) containing the internal standard.

  • Vortex the homogenate vigorously for 1 minute.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Carefully collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent, such as 50 mM ammonium acetate, for LC-MS/MS analysis.[1]

c. Cell Culture Sample Preparation:

  • Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Add a pre-chilled extraction solvent (e.g., 80% methanol) containing the internal standard directly to the culture plate.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Follow steps 4-7 from the tissue sample preparation protocol.

LC-MS/MS Analysis

a. Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used for the separation of acyl-CoAs.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.[2]

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs. For medium-chain acyl-CoAs, a gradient from ~5% to 95% B over 15-20 minutes is often effective.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 5-10 µL.

b. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred for the detection of acyl-CoAs.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • Fragmentation: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the 3'-phosphoadenosine-5'-diphosphate moiety. This neutral loss is typically used as the basis for the quantitative MRM transition.

Quantitative Data

The following tables summarize the MRM transitions for common medium-chain acyl-CoAs and reported concentrations in biological samples.

Table 1: MRM Transitions for Medium-Chain Acyl-CoAs
AnalyteAcyl ChainMolecular Weight ( g/mol )Precursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) [M+H-507]⁺ (m/z)
Hexanoyl-CoAC6:0865.68866.7359.7
Octanoyl-CoAC8:0893.73894.7387.7
Decanoyl-CoAC10:0921.78922.8415.8
Dodecanoyl-CoAC12:0949.84950.8443.8

Note: The exact m/z values may vary slightly depending on the instrument calibration.

Table 2: Reported Concentrations of Medium-Chain Acyl-CoAs in Biological Samples
Acyl-CoASample TypeConcentration (nmol/g wet weight)Reference
Hexanoyl-CoA (C6:0)Rat Liver0.5 - 1.5[3]
Octanoyl-CoA (C8:0)Rat Liver0.8 - 2.0[3]
Decanoyl-CoA (C10:0)Rat Liver0.6 - 1.8[4]
Dodecanoyl-CoA (C12:0)Rat Liver0.5 - 1.5[4]
Various MC-acyl-CoAs Glioblastoma Cells Levels are significantly altered upon MCAD inhibition[5]

Signaling Pathway

Medium-chain acyl-CoAs are primarily metabolized through the mitochondrial fatty acid β-oxidation pathway. This pathway involves a series of four enzymatic reactions that sequentially shorten the acyl-CoA chain by two carbons, producing acetyl-CoA, NADH, and FADH₂.

G cluster_mito Mitochondrial Matrix MC_Acyl_CoA Medium-Chain Acyl-CoA (Cn) Enoyl_CoA trans-Δ²-Enoyl-CoA MC_Acyl_CoA->Enoyl_CoA MCAD (FAD -> FADH₂) Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) Shortened_Acyl_CoA Acyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase (CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Shortened_Acyl_CoA->MC_Acyl_CoA Next Cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Mitochondrial β-oxidation of medium-chain acyl-CoAs.

References

Application Note: Development of a Cell-Based Assay for Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty acid oxidation (FAO) is a critical metabolic pathway responsible for energy production in many tissues, particularly during periods of glucose deprivation.[1][2] In high-energy-demand organs like the heart, liver, and skeletal muscle, FAO can supply up to 90% of the cellular ATP.[1][2][3] The process involves the breakdown of long-chain fatty acids (LCFAs) into acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to produce reducing equivalents (NADH and FADH2) for the electron transport chain (ETC).[3][4][5] Given its central role in cellular bioenergetics, aberrant FAO is implicated in various pathologies, including metabolic syndrome, cardiovascular diseases, and cancer.[1][6][7] Therefore, robust methods to measure FAO in a cellular context are essential for basic research and drug development.

This application note provides a detailed protocol for a cell-based FAO assay using a 96-well plate format compatible with standard fluorescence plate readers. The assay measures the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration fueled by exogenous fatty acids.

Principle of the Assay

The assay quantifies FAO by measuring the rate of oxygen consumption linked to the oxidation of an exogenous long-chain fatty acid substrate, typically oleate (B1233923) or palmitate conjugated to bovine serum albumin (BSA).[1][8] Cellular respiration, and thus oxygen consumption, is directly coupled to the activity of the mitochondrial ETC.[9] By providing fatty acids as the primary fuel source, the OCR becomes a direct indicator of FAO activity.[2]

The assay utilizes an oxygen-sensitive fluorescent probe, which is quenched by molecular oxygen.[10] As cells respire and consume oxygen in the sealed microplate well, the quenching effect diminishes, leading to an increase in fluorescence signal over time.[10][11] The rate of this signal increase is proportional to the OCR. The specificity of the assay is confirmed using inhibitors like Etomoxir (B15894), which blocks CPT1, a critical transporter for LCFAs into the mitochondria, thereby inhibiting FAO and reducing the associated OCR.[1][6][12][13]

Signaling Pathway of Fatty Acid Oxidation

Long-chain fatty acids are transported from the cytosol into the mitochondrial matrix to undergo β-oxidation. This process involves activation of the fatty acid to Acyl-CoA, transport across the mitochondrial membranes via the carnitine shuttle (CPT1 and CPT2), and a four-step spiral of oxidation that shortens the acyl chain by two carbons per cycle, producing Acetyl-CoA, FADH₂, and NADH.[4][5][14] These products fuel the TCA cycle and the electron transport chain to generate ATP.

FAO_Pathway Simplified Fatty Acid Oxidation Pathway cluster_cytosol Cytosol cluster_mito Mitochondria FA Fatty Acid FACS Acyl-CoA Synthetase FA->FACS AcylCoA_cyt Fatty Acyl-CoA FACS->AcylCoA_cyt CPT1 CPT1 AcylCoA_cyt->CPT1 Carnitine AcylCarnitine Acylcarnitine CPT1->AcylCarnitine CPT2 CPT2 AcylCarnitine->CPT2 AcylCoA_mit Fatty Acyl-CoA CPT2->AcylCoA_mit BetaOx β-Oxidation Spiral AcylCoA_mit->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA NADH_FADH2 NADH, FADH₂ BetaOx->NADH_FADH2 TCA TCA Cycle AcetylCoA->TCA TCA->NADH_FADH2 ETC ETC ATP ATP ETC->ATP H2O H₂O ETC->H2O NADH_FADH2->ETC O2 O₂ O2->ETC Etomoxir Etomoxir (Inhibitor) Etomoxir->CPT1 Assay_Workflow FAO Assay Experimental Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay step1 1. Seed Cells (e.g., 4-6 x 10⁴ cells/well in 96-well plate) step2 2. Incubate Overnight (37°C, 5% CO₂) step1->step2 step3 3. Prepare Reagents (FAO Medium, Substrates, Inhibitors) step4 4. Wash & Media Exchange (Replace culture medium with FAO Assay Medium) step3->step4 step5 5. Pre-incubate (1 hour at 37°C, non-CO₂ incubator) step4->step5 step6 6. Add Substrates & Compounds (e.g., Palmitate-BSA +/- Etomoxir) step5->step6 step7 7. Add O₂ Probe & Seal (Add detection reagent and overlay with mineral oil) step6->step7 step8 8. Kinetic Read (Measure fluorescence on plate reader) step7->step8 step9 9. Analyze Data (Calculate OCR slopes) step8->step9

References

Application Notes and Protocols: (S)-3-Hydroxyoctanoyl-CoA in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxyoctanoyl-CoA is a key intermediate in the beta-oxidation of fatty acids, a fundamental metabolic process for energy production.[1][2] Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By tracing the flow of isotopes through a metabolic network, MFA provides a detailed snapshot of cellular metabolism, making it an invaluable tool in drug development, metabolic engineering, and disease research. These application notes provide a comprehensive overview and detailed protocols for the conceptual use of this compound as a focal point in metabolic flux analysis studies.

This compound is formed during the third step of the beta-oxidation cycle from 3-oxooctanoyl-CoA by the enzyme 3-hydroxyacyl-CoA dehydrogenase.[1] Its subsequent conversion to enoyl-CoA is a critical step in the pathway.[3][4] Analyzing the flux through this specific intermediate can provide insights into the overall rate of fatty acid oxidation and the efficacy of drugs targeting this pathway.

Core Applications

  • Drug Discovery and Development: Elucidating the mechanism of action of drugs that target fatty acid oxidation. By measuring the flux through the this compound node, researchers can quantify the inhibitory or stimulatory effects of a compound on beta-oxidation.

  • Metabolic Engineering: Optimizing the production of biofuels and other oleochemicals derived from fatty acid metabolism.[5] Understanding the flux distribution around this compound can help identify metabolic bottlenecks and guide genetic engineering strategies.

  • Disease Research: Investigating metabolic dysregulation in diseases such as diabetes, obesity, and certain cancers where fatty acid metabolism is altered.

Quantitative Data Summary

The following table represents hypothetical quantitative data from a metabolic flux analysis experiment designed to assess the impact of a novel inhibitor of fatty acid oxidation. The data illustrates the expected changes in flux through key reactions involving this compound.

Metabolic FluxControl Group (nmol/mg protein/h)Inhibitor-Treated Group (nmol/mg protein/h)Fold Change
3-Oxooctanoyl-CoA -> this compound150 ± 1275 ± 8-2.0
This compound -> Enoyl-CoA145 ± 1160 ± 7-2.4
Total Fatty Acid Oxidation200 ± 1890 ± 10-2.2

Signaling Pathways and Experimental Workflows

Fatty Acid Beta-Oxidation Pathway

The following diagram illustrates the central role of this compound in the fatty acid beta-oxidation spiral.

fatty_acid_beta_oxidation Octanoyl_CoA Octanoyl-CoA Enoyl_CoA_1 Trans-Δ2-Enoyl-CoA Octanoyl_CoA->Enoyl_CoA_1 Acyl-CoA Dehydrogenase S_3_Hydroxyoctanoyl_CoA This compound Enoyl_CoA_1->S_3_Hydroxyoctanoyl_CoA Enoyl-CoA Hydratase Oxooctanoyl_CoA 3-Oxooctanoyl-CoA S_3_Hydroxyoctanoyl_CoA->Oxooctanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Hexanoyl_CoA Hexanoyl-CoA + Acetyl-CoA Oxooctanoyl_CoA->Hexanoyl_CoA β-Ketothiolase

Fatty Acid Beta-Oxidation Spiral
General Experimental Workflow for Metabolic Flux Analysis

This diagram outlines the key steps involved in a typical metabolic flux analysis experiment focused on fatty acid metabolism.

mfa_workflow cluster_experimental Experimental Phase cluster_computational Computational Phase Cell_Culture Cell Culture/ Tissue Preparation Isotope_Labeling Isotopic Labeling (e.g., 13C-Octanoate) Cell_Culture->Isotope_Labeling Metabolite_Extraction Metabolite Extraction Isotope_Labeling->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Processing Data Processing and Isotopomer Distribution LC_MS_Analysis->Data_Processing Flux_Calculation Flux Calculation and Statistical Analysis Data_Processing->Flux_Calculation Metabolic_Modeling Metabolic Network Model Construction Metabolic_Modeling->Flux_Calculation Biological_Interpretation Biological Interpretation Flux_Calculation->Biological_Interpretation

Metabolic Flux Analysis Workflow

Experimental Protocols

Protocol 1: Cell Culture and Isotopic Labeling

Objective: To label intracellular metabolites by providing cells with a stable isotope-labeled precursor.

Materials:

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • [U-¹³C₈]-Octanoic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

Procedure:

  • Cell Seeding: Plate cells (e.g., HepG2, C2C12) in 6-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

  • Preparation of Labeled Substrate: Prepare a stock solution of [U-¹³C₈]-octanoic acid complexed to fatty acid-free BSA.

  • Labeling: Aspirate the growth medium and wash the cells once with PBS. Add fresh culture medium containing the [U-¹³C₈]-octanoic acid-BSA complex to a final concentration of 100 µM.

  • Incubation: Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours) to allow for the uptake and metabolism of the labeled fatty acid.

Protocol 2: Metabolite Extraction

Objective: To quench metabolic activity and extract intracellular metabolites, including acyl-CoAs.

Materials:

Procedure:

  • Quenching: Aspirate the labeling medium and immediately place the culture plate on dry ice.

  • Extraction: Add 1 mL of cold (-80°C) 80% methanol to each well.

  • Cell Lysis: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

  • Homogenization: Vortex the tubes vigorously for 1 minute.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Transfer the supernatant containing the extracted metabolites to a new tube for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis for Acyl-CoA Profiling

Objective: To separate and quantify this compound and other acyl-CoAs using liquid chromatography-tandem mass spectrometry.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • C18 reverse-phase HPLC column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile (B52724).

  • This compound analytical standard.

Procedure:

  • Sample Preparation: Evaporate the metabolite extract to dryness under a stream of nitrogen and reconstitute in 100 µL of 5% acetonitrile in water.

  • LC Separation:

    • Inject 10 µL of the reconstituted sample onto the C18 column.

    • Use a gradient elution from 5% to 95% Mobile Phase B over 15 minutes.

    • Column temperature: 40°C.

    • Flow rate: 0.3 mL/min.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for unlabeled and ¹³C-labeled this compound and other targeted acyl-CoAs.

    • Optimize MRM transitions and collision energies using the analytical standard.

Protocol 4: Data Analysis and Flux Calculation

Objective: To determine the mass isotopomer distribution of this compound and calculate metabolic fluxes.

Software:

  • Vendor-specific mass spectrometer software for data acquisition and peak integration.

  • Software for isotopomer correction and flux calculation (e.g., INCA, Metran).

Procedure:

  • Peak Integration: Integrate the peak areas for all mass isotopomers of this compound and other relevant metabolites.

  • Isotopomer Distribution: Correct for the natural abundance of stable isotopes to determine the mass isotopomer distribution resulting from the ¹³C-labeling.

  • Metabolic Model: Construct a stoichiometric model of fatty acid metabolism.

  • Flux Calculation: Input the mass isotopomer distributions and any measured extracellular fluxes (e.g., fatty acid uptake rate) into the flux analysis software. The software will then estimate the intracellular metabolic fluxes by minimizing the difference between the measured and simulated isotopomer distributions.

  • Statistical Analysis: Perform statistical tests to identify significant differences in metabolic fluxes between experimental groups.

Conclusion

The application of metabolic flux analysis centered on this compound offers a powerful approach to quantitatively assess the dynamics of fatty acid oxidation. The protocols outlined here provide a framework for conducting such studies, which can yield valuable insights for researchers in basic science, drug discovery, and metabolic engineering. While the provided quantitative data is illustrative, it highlights the potential of this methodology to reveal significant alterations in metabolic pathways.

References

Application Note: A Robust Protocol for the Extraction of Acyl-CoAs from Cultured Cells for Metabolomic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in cellular metabolism, playing essential roles in fatty acid metabolism, energy production through the TCA cycle, and the biosynthesis of complex lipids.[1] The accurate measurement of cellular acyl-CoA pools is critical for understanding metabolic regulation in various physiological and pathological conditions, including metabolic diseases and cancer.[1] However, the analysis of acyl-CoAs is challenging due to their low abundance and inherent instability in aqueous solutions.[1][2][3] This application note provides a detailed, synthesized protocol for the efficient extraction of a broad range of acyl-CoAs from cultured mammalian cells for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS).[1] The methods described are based on established and optimized protocols to ensure high recovery and sample stability.[1][4]

Data Presentation: Acyl-CoA Abundance in Mammalian Cell Lines

The following table summarizes the reported concentrations of various acyl-CoA species in different human cell lines. This data provides a comparative overview of acyl-CoA pool sizes and can serve as a reference for expected yields. It is important to note that variations in experimental conditions and normalization methods (e.g., per cell number versus per milligram of protein) can affect direct comparability between different studies.[1]

Acyl-CoA SpeciesHepG2 (pmol/10⁶ cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Acetyl-CoA10.644[1]--
Propionyl-CoA3.532[1]--
Succinyl-CoA25.467[1]--
HMG-CoA0.971[1]--
Butyryl-CoA1.013[1]--
Valeryl-CoA1.118[1]--
Crotonoyl-CoA0.032[1]--
Glutaryl-CoA0.647[1]--
C14:0-CoA-~2.5[1]~1.5[1]
C16:0-CoA-~12[1]~4[1]
C18:0-CoA-~12[1]~4[1]

Experimental Protocols

Two primary methods for acyl-CoA extraction are presented: a rapid solvent precipitation method and a more rigorous solid-phase extraction (SPE) method for cleaner extracts.

Protocol 1: Solvent Precipitation Extraction

This method is effective for a broad range of acyl-CoAs and is relatively quick.[5]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold extraction solvent (e.g., 80% methanol (B129727) in water[5], or a 2:2:1 (v/v/v) mixture of acetonitrile/methanol/water[4])

  • Internal standard (e.g., 15:0 CoA)[3]

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Centrifuge capable of 15,000 x g at 4°C[1][3]

  • Vacuum concentrator or nitrogen evaporator[1][5]

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.[1]

    • Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.[1]

  • Cell Lysis and Acyl-CoA Extraction:

    • Add ice-cold extraction solvent containing the internal standard to the cells.

    • Adherent cells: Use a cell scraper to scrape the cells in the cold solvent.[1]

    • Suspension cells: Resuspend the cell pellet in the cold extraction solvent.[1]

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.[1]

  • Protein Precipitation:

    • Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.[5]

    • Incubate the samples at -80°C for 15 minutes.[3]

  • Centrifugation:

    • Centrifuge the samples at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[3][5]

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, being cautious not to disturb the pellet.[1][5]

  • Solvent Evaporation:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[5]

  • Sample Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. Common choices include 50% methanol in water with ammonium (B1175870) acetate (B1210297) or a solution of 50% methanol in 50 mM ammonium acetate (pH 7).[1][3]

Protocol 2: Solid-Phase Extraction (SPE)

This protocol yields a cleaner extract, which can be advantageous for reducing matrix effects in LC-MS/MS analysis.[5]

Materials:

  • Same as Protocol 1, with the addition of:

  • C18 SPE cartridges[5]

  • SPE vacuum manifold

Procedure:

  • Cell Harvesting, Lysis, and Protein Precipitation:

    • Follow steps 1-4 from Protocol 1.

  • SPE Column Conditioning:

    • Condition a C18 SPE cartridge by washing with methanol, followed by equilibration with an aqueous buffer (e.g., water or a low-concentration buffer).[5]

  • Sample Loading:

    • Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.[5]

  • Washing:

    • Wash the cartridge with a high-aqueous buffer to remove interfering substances.[5]

  • Elution:

    • Elute the acyl-CoAs from the cartridge using a high percentage of organic solvent, such as methanol or acetonitrile.[5]

  • Solvent Evaporation and Reconstitution:

    • Dry the eluate and reconstitute the sample as described in steps 6 and 7 of Protocol 1.[5]

Visualizations

Acyl_CoA_Extraction_Workflow cluster_harvesting Cell Harvesting cluster_extraction Extraction & Precipitation cluster_purification Purification & Analysis Adherent Adherent Cells Wash_PBS Wash with ice-cold PBS Adherent->Wash_PBS Suspension Suspension Cells Suspension->Wash_PBS Add_Solvent Add cold extraction solvent with Internal Standard Wash_PBS->Add_Solvent Scrape_Resuspend Scrape (adherent) or Resuspend (suspension) Add_Solvent->Scrape_Resuspend Vortex Vortex vigorously Scrape_Resuspend->Vortex Centrifuge Centrifuge at high speed (4°C) Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Dry_Sample Dry under Nitrogen or Vacuum Collect_Supernatant->Dry_Sample Reconstitute Reconstitute in LC-MS compatible solvent Dry_Sample->Reconstitute LCMS_Analysis LC-MS/MS Analysis Reconstitute->LCMS_Analysis

Caption: Workflow for the extraction of acyl-CoAs from cultured cells.

Signaling_Pathway cluster_pathways Metabolic Fates of Acyl-CoA Fatty_Acids Fatty Acids ACSL Acyl-CoA Synthetase (ACSL) Fatty_Acids->ACSL CoA Coenzyme A CoA->ACSL ATP ATP ATP->ACSL AMP_PPi AMP + PPi ACSL->AMP_PPi Acyl_CoA Acyl-CoA ACSL->Acyl_CoA Beta_Oxidation β-Oxidation (Energy Production) Acyl_CoA->Beta_Oxidation Lipid_Synthesis Lipid Synthesis (e.g., Triglycerides, Phospholipids) Acyl_CoA->Lipid_Synthesis Protein_Acylation Protein Acylation (Post-Translational Modification) Acyl_CoA->Protein_Acylation

Caption: Simplified metabolic pathway of acyl-CoA synthesis and utilization.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of 3-Hydroxyacyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-hydroxyacyl-CoAs. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying 3-hydroxyacyl-CoAs, and how do they compare?

A1: The primary methods for the quantification of 3-hydroxyacyl-CoAs are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV or Fluorescence detection (HPLC-UV/Fluorescence), and enzymatic assays. LC-MS/MS is generally favored for its high sensitivity and specificity.

Comparison of Analytical Methods for 3-Hydroxyacyl-CoA Analysis

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol~120 pmol (with derivatization)~50 fmol
Limit of Quantification (LOQ) 5-50 fmol~1.3 nmol (LC/MS-based)~100 fmol
Linearity (R²) >0.99>0.99Variable
Precision (RSD%) < 5%< 15%< 20%
Specificity HighModerate (risk of co-elution)High (enzyme-specific)
Throughput HighModerateLow to Moderate

Q2: What are the key challenges in preparing samples containing 3-hydroxyacyl-CoAs?

A2: The main challenges in sample preparation for 3-hydroxyacyl-CoA analysis are their inherent instability and low abundance in biological matrices. They are particularly susceptible to hydrolysis in aqueous solutions, especially those that are alkaline or strongly acidic. Therefore, it is crucial to keep samples cold and process them quickly. Sample preparation techniques like solid-phase extraction (SPE) are often necessary to remove interfering substances and enrich the analytes of interest.

Q3: How does the chain length of 3-hydroxyacyl-CoAs affect their analysis?

A3: The chain length significantly impacts the physicochemical properties of 3-hydroxyacyl-CoAs, which in turn affects their analysis. Long-chain species are more hydrophobic and will have longer retention times in reversed-phase chromatography. Conversely, short-chain species are more polar and may require different chromatographic conditions, such as hydrophilic interaction liquid chromatography (HILIC), for adequate retention and separation. The choice of extraction and analytical method often needs to be optimized for the specific chain lengths of interest. For instance, long-chain 3-hydroxy species are more likely to form conjugates, which can be an important consideration in sample preparation and data interpretation.[1]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the analysis of 3-hydroxyacyl-CoAs.

Guide 1: Low or No Signal in LC-MS/MS Analysis

Problem: You are observing a very low or no signal for your 3-hydroxyacyl-CoA standards or samples.

dot

G cluster_0 Initial Checks cluster_1 Sample-Related Issues cluster_2 Method-Related Issues A Low or No Signal Detected B Verify MS Instrument Performance (infuse a known, stable compound) A->B E Suspect Sample Degradation A->E H Inefficient Ionization or Ion Suppression A->H K Suboptimal MS/MS Parameters A->K C Prepare Fresh Standards and Mobile Phases B->C D Check Instrument Parameters (voltages, gas flows, spray stability) C->D M M D->M Signal Restored? F Review Sample Handling (minimize time at room temp, use acidic conditions) E->F G Optimize Sample Preparation (check SPE recovery) F->G G->M I Adjust Mobile Phase Composition H->I J Evaluate Matrix Effects (post-column infusion, standard addition) I->J J->M L Optimize Precursor/Product Ions and Collision Energy K->L L->M N Problem Solved M->N Yes O Consult Instrument Specialist M->O No G cluster_0 Peak Shape Problem Identification cluster_1 System-Wide Issues cluster_2 Analyte-Specific Issues A Poor Peak Shape Observed (Tailing, Fronting, Splitting) B All Peaks Affected? A->B C Check for Blockages (in-line filter, column frit) B->C Yes G Secondary Interactions with Stationary Phase B->G No I Sample Overload B->I No K Solvent Mismatch B->K No D Inspect for Leaks or Dead Volume (fittings, tubing) C->D E Column Contamination D->E F Flush or Replace Column E->F M M F->M Resolved? H Adjust Mobile Phase pH or Buffer Strength G->H H->M J Dilute Sample or Reduce Injection Volume I->J J->M L Ensure Sample Solvent is Weaker than Mobile Phase K->L L->M N Problem Solved M->N Yes O Further Investigation Needed M->O No G FattyAcid Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase EnoylCoA trans-Δ²-Enoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) HydroxyacylCoA L-3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA β-Ketothiolase ShorterAcylCoA Shorter Acyl-CoA KetoacylCoA->ShorterAcylCoA β-Ketothiolase TCA TCA Cycle AcetylCoA->TCA ShorterAcylCoA->EnoylCoA Re-enters cycle

References

Technical Support Center: Enhancing 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Assay Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of 3-hydroxyacyl-CoA dehydrogenase (HADH) assays.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of a 3-hydroxyacyl-CoA dehydrogenase (HADH) assay?

A1: The HADH assay measures the activity of the 3-hydroxyacyl-CoA dehydrogenase enzyme, which catalyzes the third step of mitochondrial fatty acid β-oxidation. In the forward reaction, HADH oxidizes L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA, concomitantly reducing NAD+ to NADH. The activity is typically monitored by measuring the increase in NADH concentration, which absorbs light at 340 nm.[1]

Q2: My HADH assay signal is too low. How can I increase the sensitivity?

A2: To enhance the sensitivity of your HADH assay, consider the following strategies:

  • Optimize Assay Conditions: Ensure that the pH, temperature, and substrate concentrations are optimal for HADH activity.

  • Switch to a Fluorometric Assay: Fluorometric assays, which use fluorescent probes to detect NADH or a coupled reaction product, are inherently more sensitive than spectrophotometric assays.

  • Utilize a Coupled Enzyme Assay: Coupling the HADH reaction to a subsequent enzymatic reaction can amplify the signal and drive the equilibrium of the HADH reaction forward, increasing the overall reaction rate.[2]

Q3: What is a coupled enzyme assay for HADH, and how does it improve sensitivity?

A3: A coupled enzyme assay links the HADH reaction to one or more subsequent enzymatic reactions. A common approach is to use 3-ketoacyl-CoA thiolase, which cleaves the 3-ketoacyl-CoA product of the HADH reaction in the presence of Coenzyme A (CoASH).[1][2] This continuous removal of the product pulls the HADH reaction forward, overcoming potential product inhibition and leading to a stronger signal. The overall reaction can then be linked to a detection system, such as the reduction of a fluorescent probe.

Q4: What are some common interfering substances in HADH assays?

A4: Substances that can interfere with HADH assays, particularly those based on NADH detection, include:

  • Endogenous NADH or enzymes: Cell lysates or tissue homogenates may contain endogenous levels of NADH or other dehydrogenases that can contribute to the background signal.

  • Compounds that absorb at 340 nm: If using a spectrophotometric assay, any compound in the sample that absorbs light at 340 nm will interfere with the measurement of NADH.

  • NADH-consuming enzymes: The presence of lactate (B86563) dehydrogenase or other NADH-oxidizing enzymes in the sample can lead to an underestimation of HADH activity.

  • Enzyme inhibitors: Specific inhibitors of HADH or the coupling enzymes will reduce the measured activity.

Troubleshooting Guide

Problem 1: Low or No Signal
Possible Cause Recommended Solution
Suboptimal pH The optimal pH for HADH activity can vary depending on the direction of the reaction. For the forward reaction (oxidation of 3-hydroxyacyl-CoA), the optimal pH is generally between 8.0 and 9.5. Verify and adjust the pH of your assay buffer.
Suboptimal Temperature Most HADH enzymes have an optimal temperature around 37°C. Ensure your incubation temperature is correct and stable. Activity decreases significantly at lower or higher temperatures.
Incorrect Substrate Concentration Substrate concentration should be optimized. For spectrophotometric assays, the concentration of 3-hydroxyacyl-CoA is typically in the range of 10-50 µM, and NAD+ at 100-500 µM. Very high substrate concentrations can sometimes lead to substrate inhibition.
Degraded Reagents Ensure that NADH, NAD+, and the acyl-CoA substrate are fresh and have been stored correctly. NADH solutions are particularly unstable and should be prepared fresh.
Inactive Enzyme Verify the activity of your HADH enzyme preparation with a positive control. Enzyme activity can be lost due to improper storage or handling.
Insufficient Incubation Time For endpoint assays, ensure the incubation time is long enough to generate a detectable signal, but still within the linear range of the reaction. For kinetic assays, ensure you are measuring the initial reaction velocity.
Problem 2: High Background Signal
Possible Cause Recommended Solution
Contaminated Reagents Use high-purity water and reagents. Check for microbial contamination in buffers, which can contain dehydrogenases.
Endogenous NADH/Enzymes in Sample Run a blank reaction for each sample that includes all components except the HADH substrate. Subtract the background reading from the sample reading.
Autofluorescence of Sample Components If using a fluorometric assay, check for intrinsic fluorescence of your sample components at the excitation and emission wavelengths used. Run a sample blank without the fluorescent probe.
Non-specific Reduction of Fluorescent Probe Some compounds can directly reduce the fluorescent probe. Run a control with your sample and the probe in the absence of the enzyme.
Problem 3: Poor Reproducibility
Possible Cause Recommended Solution
Inaccurate Pipetting Calibrate your pipettes regularly. Use positive displacement pipettes for viscous solutions. Ensure proper mixing of all components.
Temperature Fluctuations Use a temperature-controlled plate reader or water bath to ensure a constant temperature throughout the assay.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with water or buffer.
Variable Reagent Addition Times For kinetic assays, use a multi-channel pipette or an automated injector to add the starting reagent to all wells simultaneously.

Quantitative Data Summary

Table 1: Effect of Substrate Chain Length on Pig Heart HADH Activity

Substrate (3-hydroxyacyl-CoA)Carbon Chain LengthApparent Km (µM)Relative Vmax (%)
3-Hydroxybutyryl-CoAC425100
3-Hydroxyhexanoyl-CoAC610160
3-Hydroxyoctanoyl-CoAC85200
3-Hydroxydecanoyl-CoAC104180
3-Hydroxydodecanoyl-CoAC124150
3-Hydroxytetradecanoyl-CoAC144120
3-Hydroxypalmitoyl-CoAC165100

Data adapted from He, X. Y., & Schulz, H. (1989). Analytical biochemistry, 180(1), 105-109.[1][2] This table demonstrates that pig heart HADH exhibits the highest activity with medium-chain length substrates.

Experimental Protocols

Protocol 1: Standard Spectrophotometric HADH Assay

This protocol is for a continuous spectrophotometric rate determination at 37°C, pH 7.3.

Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.3.

  • Substrate Solution: 5.4 mM S-Acetoacetyl-CoA in Assay Buffer (prepare fresh and keep on ice).

  • NADH Solution: 6.4 mM NADH in Assay Buffer (prepare fresh and keep on ice).

  • HADH Enzyme Solution: Prepare a solution containing 0.2 - 0.7 units/mL of HADH in cold Assay Buffer immediately before use.

Procedure:

  • In a suitable cuvette, pipette the following:

    • 2.80 mL Assay Buffer

    • 0.05 mL Substrate Solution

    • 0.05 mL NADH Solution

  • Mix by inversion and equilibrate to 37°C in a thermostatted spectrophotometer.

  • Monitor the absorbance at 340 nm (A340) until constant (to establish a baseline).

  • Initiate the reaction by adding 0.1 mL of the HADH Enzyme Solution.

  • Immediately mix by inversion and record the decrease in A340 for approximately 5 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

  • A blank reaction should be run without the enzyme solution to control for non-enzymatic NADH oxidation.

This protocol is adapted from a standard procedure provided by Sigma-Aldrich.[2]

Protocol 2: High-Sensitivity Coupled Fluorometric HADH Assay

This protocol utilizes a coupled enzyme reaction with acyl-CoA oxidase (ACOX) and detects the resulting hydrogen peroxide (H₂O₂) using a fluorescent probe like Amplex® Red. This method measures the reverse reaction of HADH.

Reagents:

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.4.

  • HADH Substrate: 1 mM 3-Ketoacyl-CoA (e.g., Acetoacetyl-CoA).

  • NADH: 10 mM NADH.

  • HADH Enzyme: Titrate to determine the optimal concentration.

  • Coupling Enzyme 1 (ACOX): 1 U/mL Acyl-CoA Oxidase.

  • Coupling Enzyme 2 (HRP): 10 U/mL Horseradish Peroxidase.

  • Fluorescent Probe: 10 mM Amplex® Red in DMSO.

  • Stop Solution (Optional): 1 M NaOH.

Procedure:

  • Prepare Working Solutions:

    • Reaction Mix: In Assay Buffer, prepare a mix containing 100 µM 3-Ketoacyl-CoA, 200 µM NADH, 1 U/mL ACOX, 10 U/mL HRP, and 50 µM Amplex® Red.

  • Assay Execution (96-well black plate):

    • Add 50 µL of sample or HADH standard to each well.

    • Add 50 µL of the Reaction Mix to each well to initiate the reaction.

    • Incubate the plate at 37°C, protected from light.

  • Measurement:

    • Measure the fluorescence in a microplate reader at an excitation wavelength of ~530-560 nm and an emission wavelength of ~580-590 nm.

    • Readings can be taken kinetically over 30-60 minutes or as an endpoint measurement after a fixed incubation time. If using an endpoint, the reaction can be stopped by adding 25 µL of Stop Solution.

  • Controls:

    • No Enzyme Control: Sample buffer instead of HADH enzyme to determine background fluorescence.

    • No Substrate Control: Reaction mix without 3-Ketoacyl-CoA to check for background signal from other components.

Visualizations

Fatty Acid β-Oxidation Pathway

fatty_acid_beta_oxidation Fatty Acid β-Oxidation Pathway cluster_enzymes Enzymes Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA FAD -> FADH2 Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA H2O Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA NAD+ -> NADH Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA CoA-SH Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA ACAD Acyl-CoA Dehydrogenase ECH Enoyl-CoA Hydratase HADH 3-Hydroxyacyl-CoA Dehydrogenase Thiolase β-Ketoacyl-CoA Thiolase

Caption: The four core reactions of the fatty acid β-oxidation spiral, highlighting the role of HADH.

HADH Assay Troubleshooting Workflow

troubleshooting_workflow HADH Assay Troubleshooting Workflow Start Start: Assay Signal Issue Problem_Type What is the issue? Start->Problem_Type Low_Signal Low or No Signal Problem_Type->Low_Signal Weak/Absent High_Background High Background Problem_Type->High_Background High Poor_Reproducibility Poor Reproducibility Problem_Type->Poor_Reproducibility Inconsistent Check_Conditions Check Assay Conditions (pH, Temp, Concentrations) Low_Signal->Check_Conditions Check_Blanks Run Sample & Reagent Blanks High_Background->Check_Blanks Check_Technique Review Pipetting & Handling Poor_Reproducibility->Check_Technique Check_Reagents Check Reagent Integrity (Enzyme, Substrate, NADH) Check_Conditions->Check_Reagents Conditions OK Consider_Fluor Switch to Fluorometric Assay Check_Reagents->Consider_Fluor Reagents OK End_Resolved Issue Resolved Check_Blanks->End_Resolved Background Identified End_Consult Consult Further Check_Blanks->End_Consult No Obvious Source Check_Technique->End_Resolved Technique Improved Check_Technique->End_Consult Technique OK Consider_Coupled Use a Coupled Assay Consider_Fluor->Consider_Coupled Consider_Coupled->End_Resolved

Caption: A logical workflow for troubleshooting common issues in HADH assays.

References

Technical Support Center: Purifying Recombinant 3-Hydroxyacyl-CoA Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of recombinant 3-hydroxyacyl-CoA dehydrogenase (HADH).

Frequently Asked Questions (FAQs)

Q1: What is the function of 3-hydroxyacyl-CoA dehydrogenase (HADH)?

A1: 3-Hydroxyacyl-CoA dehydrogenase (HADH) is an enzyme that plays a crucial role in fatty acid metabolism. Specifically, it catalyzes the third step of the beta-oxidation pathway, which involves the oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA.[1][2] This reaction is essential for breaking down fatty acids to produce energy.[1]

Q2: What are the common expression systems for recombinant HADH?

A2: Escherichia coli (E. coli) is a commonly used host for the overexpression of recombinant HADH.[1][3] Strains like BL21(DE3) are often employed for this purpose.[1]

Q3: What are the typical purification methods for recombinant HADH?

A3: A multi-step purification strategy is often employed to achieve high purity. This typically includes:

  • Affinity Chromatography: If the recombinant HADH is expressed with a fusion tag (e.g., GST-tag, His-tag), affinity chromatography is a powerful initial capture step.[1]

  • Ion-Exchange Chromatography: This method separates proteins based on their net charge and is effective for further purification.[1]

  • Gel Filtration Chromatography (Size Exclusion): This final polishing step separates HADH from any remaining contaminants based on size and can also provide information about the oligomeric state of the protein.[1]

Q4: What is the expected oligomeric state of HADH?

A4: HADH typically exists as a dimer in solution.[1][4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the expression and purification of recombinant HADH.

Problem 1: Low or No Expression of Recombinant HADH

Q: I am not observing any band corresponding to my recombinant HADH on an SDS-PAGE gel after induction. What could be the issue?

A: Several factors could lead to low or no expression of your target protein. Consider the following troubleshooting steps:

  • Verify the Integrity of Your Expression Construct:

    • Sequence your plasmid to ensure the HADH gene is in the correct reading frame and free of mutations.

    • Perform a restriction digest to confirm the presence of the insert.[5]

  • Optimize Expression Conditions:

    • Inducer Concentration: Titrate the concentration of the inducing agent (e.g., IPTG). High concentrations can sometimes be toxic to the cells.[6]

    • Induction Time and Temperature: Inducing at a lower temperature (e.g., 15-25°C) for a longer period (e.g., 16 hours) can slow down protein synthesis, which may improve protein folding and reduce degradation.[1][6]

    • Cell Density at Induction: Induce the culture at an optimal optical density (OD600), typically between 0.6 and 1.0.[1]

  • Check for Codon Bias:

    • The codon usage of the HADH gene may not be optimal for E. coli. This can be addressed by using codon-optimized synthetic genes or by co-expressing rare tRNAs.[6][7]

  • Evaluate Different Expression Strains:

    • Some E. coli strains are better suited for expressing certain proteins. Consider trying different strains that may, for example, compensate for rare codons or have reduced protease activity.

Problem 2: Recombinant HADH is Expressed as Insoluble Inclusion Bodies

Q: I see a strong band for HADH on my SDS-PAGE, but it's all in the insoluble pellet after cell lysis. How can I increase the solubility?

A: The formation of insoluble inclusion bodies is a common issue when overexpressing recombinant proteins in E. coli. Here are some strategies to improve solubility:

  • Modify Expression Conditions:

    • Lower Temperature: Reducing the expression temperature (e.g., 15-25°C) is often the most effective way to improve protein solubility.[6][7]

    • Reduce Inducer Concentration: Lowering the inducer concentration can decrease the rate of protein synthesis, allowing more time for proper folding.[6]

  • Utilize Solubility-Enhancing Fusion Tags:

    • Expressing HADH with a highly soluble fusion partner, such as Glutathione (B108866) S-transferase (GST) or Maltose-Binding Protein (MBP), can significantly improve its solubility.[5][6]

  • Co-express Chaperones:

    • Molecular chaperones can assist in the proper folding of recombinant proteins. Co-expressing chaperone systems like DnaK/J/GrpE may increase the yield of soluble HADH.[8]

  • Optimize Lysis and Purification Buffers:

    • The composition of the lysis and purification buffers can impact protein solubility. Consider adding stabilizing agents such as:

      • Glycerol (10-20%): Can help stabilize proteins.[9]

      • Non-ionic detergents (e.g., Triton X-100, Tween 20): Can help to solubilize some proteins.[10]

      • High salt concentrations (e.g., up to 1M NaCl): Can reduce non-specific hydrophobic interactions.[9]

ParameterCondition 1 (Standard)Condition 2 (Optimized for Solubility)Expected Outcome
Expression Temperature 37°C18-25°CIncreased soluble fraction
IPTG Concentration 0.5 - 1.0 mM0.1 - 0.25 mMReduced aggregation, improved folding
Induction Duration 3-4 hours16-18 hours (overnight)Higher yield of soluble protein
Expression Media LB BrothTerrific Broth (TB)Higher cell density and protein yield
Problem 3: Low Purity of Recombinant HADH After Purification

Q: My purified HADH preparation contains significant contaminants. How can I improve the purity?

A: Achieving high purity often requires a multi-step purification strategy and optimization of each step.

  • Optimize Affinity Chromatography:

    • Wash Steps: Increase the stringency of your wash buffers to remove non-specifically bound proteins. This can be achieved by increasing the salt concentration or adding a low concentration of a non-ionic detergent.[10]

    • Competitive Elution: Ensure the concentration of the eluting agent (e.g., imidazole (B134444) for His-tags, glutathione for GST-tags) is optimal. A gradient elution can be more effective than a step elution.

  • Incorporate Additional Purification Steps:

    • Ion-Exchange Chromatography: This is an excellent second step after affinity chromatography to separate proteins with different charge properties.

    • Gel Filtration Chromatography: Use this as a final polishing step to remove any remaining contaminants and protein aggregates.

  • Address Protease Contamination:

    • Add protease inhibitors to your lysis buffer to prevent degradation of your target protein.

    • Perform all purification steps at 4°C to minimize protease activity.[11]

Problem 4: Low or No Enzymatic Activity of Purified HADH

Q: My purified HADH protein appears pure on an SDS-PAGE gel, but it shows little to no activity in my enzymatic assay. What could be the cause?

A: Loss of enzymatic activity can be due to misfolding, absence of necessary cofactors, or issues with the assay itself.

  • Ensure Proper Protein Folding:

    • Fusion Tag Interference: The fusion tag may be sterically hindering the active site. If possible, cleave the tag and re-assay the protein.[11]

    • Buffer Conditions: The pH and ionic strength of your storage buffer may not be optimal for HADH stability. The optimal pH for HADH binding activity is between 6.0 and 7.0.[4]

  • Verify Cofactor Presence:

    • The HADH-catalyzed reaction requires NAD+ as a cofactor.[2][12] Ensure that NAD+ (for the forward reaction) or NADH (for the reverse reaction) is present in your assay buffer at the correct concentration.[13]

  • Troubleshoot the Activity Assay:

    • Substrate Quality: Ensure that your substrate (e.g., S-Acetoacetyl-CoA or L-3-hydroxyacyl-CoA) has not degraded.[13]

    • Assay Conditions: The HADH activity assay is typically monitored by the change in absorbance at 340 nm, corresponding to the conversion of NADH to NAD+ or vice versa.[13][14] Ensure the temperature and pH of the assay buffer are optimal. A common assay condition is pH 7.3 at 37°C.[13]

    • Coupled Assays: For some substrates, a coupled assay system may be necessary to ensure the reaction proceeds in one direction and to avoid product inhibition.[15]

Experimental Protocols

Key Experimental Protocol: Spectrophotometric Assay of HADH Activity

This protocol is based on the oxidation of NADH in the presence of S-Acetoacetyl-CoA.[13]

Principle: S-Acetoacetyl-CoA + NADH + H+ <=> (S)-3-hydroxyacyl-CoA + NAD+

The reaction is monitored by following the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.

Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.3.

  • NADH Solution: 6.4 mM NADH in cold assay buffer (prepare fresh).

  • Substrate Solution: 5.4 mM S-Acetoacetyl Coenzyme A in assay buffer (store on ice).

  • Enzyme Solution: Purified recombinant HADH diluted in cold assay buffer to a concentration of 0.2 - 0.7 units/ml.

Procedure:

  • Set up a cuvette with the following reaction mixture:

    • 2.80 ml Assay Buffer

    • 0.05 ml Substrate Solution

    • 0.05 ml NADH Solution

  • Mix by inversion and equilibrate to the desired temperature (e.g., 37°C).

  • Monitor the absorbance at 340 nm until a stable baseline is achieved.

  • Initiate the reaction by adding 0.1 ml of the Enzyme Solution.

  • Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA340nm/min) from the linear portion of the curve.

Calculation of Enzyme Activity:

One unit of HADH activity is defined as the amount of enzyme that catalyzes the oxidation of 1.0 µmole of NADH per minute at the specified conditions.

Visualizations

Experimental and Logical Workflows

G cluster_expression Expression cluster_purification Purification cluster_analysis Analysis Transformation Transformation Inoculation Inoculation Transformation->Inoculation Growth Growth Inoculation->Growth Induction Induction Growth->Induction Harvest Harvest Induction->Harvest Lysis Lysis Harvest->Lysis Sonication Harvest->Lysis Clarification Clarification Lysis->Clarification Centrifugation AffinityChrom AffinityChrom Clarification->AffinityChrom e.g., GST/His-tag IonExchange IonExchange AffinityChrom->IonExchange Optional GelFiltration GelFiltration IonExchange->GelFiltration Polishing Step PureHADH PureHADH GelFiltration->PureHADH SDSPAGE SDSPAGE PureHADH->SDSPAGE Purity Check ActivityAssay ActivityAssay PureHADH->ActivityAssay Functionality

Caption: General workflow for recombinant HADH expression and purification.

G Start Low Protein Yield CheckExpression Check Total vs. Soluble Fraction (SDS-PAGE) Start->CheckExpression NoExpression Problem: No Expression CheckExpression->NoExpression No band in total lysate Insoluble Problem: Insoluble Protein CheckExpression->Insoluble Band only in insoluble pellet SolubleLow Problem: Low Soluble Expression or Degradation CheckExpression->SolubleLow Low band intensity in soluble fraction NoExpression_Sol Solution: - Verify construct sequence - Optimize codons - Change expression strain NoExpression->NoExpression_Sol Insoluble_Sol Solution: - Lower induction temperature - Reduce IPTG concentration - Add solubility tag (GST, MBP) - Co-express chaperones Insoluble->Insoluble_Sol SolubleLow_Sol Solution: - Add protease inhibitors - Optimize lysis buffer - Check for protein degradation SolubleLow->SolubleLow_Sol

Caption: Troubleshooting decision tree for low HADH protein yield.

G FattyAcylCoA Fatty Acyl-CoA EnoylCoA Enoyl-CoA FattyAcylCoA->EnoylCoA Step 1 HydroxyacylCoA 3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Step 2 HADH HADH (NAD+ -> NADH) HydroxyacylCoA->HADH KetoacylCoA 3-Ketoacyl-CoA AcetylCoA Acetyl-CoA + Acyl-CoA (n-2) KetoacylCoA->AcetylCoA Step 4 HADH->KetoacylCoA Step 3

Caption: Simplified diagram of the fatty acid beta-oxidation pathway highlighting the role of HADH.

References

Technical Support Center: Optimizing HPLC Separation of Medium-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of medium-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the HPLC separation of medium-chain acyl-CoAs.

Problem: Poor Peak Shape (Broadening, Tailing, or Splitting)

Poor peak shape can significantly compromise the accuracy and reliability of your results by affecting resolution and integration.[1][2][3][4]

  • Possible Cause 1: Column Deterioration. Over time, columns can degrade due to changes in the packing material, accumulation of contaminants, or blockage of the inlet frit.[1][4] If you suspect column deterioration, first try removing the guard column (if installed) to see if the peak shape improves. If it does, the issue is with the guard column. If not, the analytical column may need to be flushed with a strong solvent or replaced.[3]

  • Possible Cause 2: Inappropriate Mobile Phase Composition. The mobile phase plays a critical role in achieving optimal separation.[5][6] Incorrect pH, inadequate solvent strength, or poor mixing of solvents can all lead to distorted peaks.[2][7]

    • Optimization: Ensure the mobile phase pH is stable, as this influences the ionization state of the analytes.[5] The buffer concentration should ideally be between 5 and 100 mM to provide sufficient buffering capacity without causing excessive backpressure. For reversed-phase chromatography, a common mobile phase consists of an aqueous component (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent like acetonitrile.[8] The gradient elution program should be optimized to ensure adequate separation of all analytes.

  • Possible Cause 3: Sample Solvent or Injection Volume Issues. The composition of the solvent used to dissolve the sample and the injection volume can impact peak shape.[1] If the sample solvent is too strong, it can cause peak fronting.[9]

    • Optimization: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary, keep the injection volume as small as possible.

  • Possible Cause 4: System Contamination. Ghost peaks, which are unexpected peaks in the chromatogram, can be caused by contamination in the mobile phase, system carryover from previous injections, or sample degradation.[2][3]

    • Solution: Use fresh, high-purity HPLC-grade solvents and flush the system regularly.[3] An autosampler needle wash with a strong solvent like methanol (B129727) after each injection can help minimize carryover.[8]

Frequently Asked Questions (FAQs)

Sample Preparation

  • Q1: What is a reliable method for extracting medium-chain acyl-CoAs from cells or tissues?

    • A1: A common and effective method involves quenching the metabolism and extracting the acyl-CoAs simultaneously. This can be achieved by washing the cells with ice-cold PBS, followed by incubation with a cold extraction solvent like methanol at -80°C.[8][10] For tissues, homogenization in a cold buffer (e.g., 100 mM KH2PO4) followed by extraction with an organic solvent mixture is a standard procedure.[11][12] It is crucial to work quickly and at low temperatures due to the instability of acyl-CoAs.[8][12]

  • Q2: How can I minimize the degradation of acyl-CoAs during sample preparation?

    • A2: Acyl-CoAs are unstable in aqueous solutions, especially at alkaline or strongly acidic pH.[8] It is recommended to keep samples on ice and use buffers with a slightly acidic to neutral pH (e.g., pH 4.9-7.2).[11][12][13] The addition of an internal standard early in the extraction process can help to account for any degradation or loss during sample preparation.[8][11]

HPLC Method Development

  • Q3: What type of HPLC column is suitable for separating medium-chain acyl-CoAs?

    • A3: Reversed-phase columns, such as C8 or C18, are most commonly used for the separation of acyl-CoAs.[8][11][14] The choice between C8 and C18 will depend on the specific chain lengths of the acyl-CoAs you are trying to separate, with C18 providing more retention for longer chains.

  • Q4: How do I develop an effective gradient elution method?

    • A4: Gradient elution, where the mobile phase composition is changed over time, is typically necessary to separate a mixture of acyl-CoAs with varying chain lengths.[15][16][17] A good starting point is a linear gradient from a low percentage of organic solvent (e.g., 20% acetonitrile) to a high percentage (e.g., 100% acetonitrile).[8] The gradient time and slope can then be adjusted to optimize the resolution between peaks.[18]

  • Q5: What are the key parameters to consider for the mobile phase?

    • A5: The key parameters are the type of organic solvent (acetonitrile is common), the composition of the aqueous phase (a buffer like ammonium acetate (B1210297) is often used to control pH), and the pH of the aqueous phase.[5][8] The pH is particularly important as it affects the charge state of the acyl-CoA molecules and can influence their retention and peak shape.[5]

Experimental Protocols

Sample Preparation from Cultured Cells

  • Remove the cell culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[8][10]

  • Add 2 mL of cold methanol and an appropriate amount of internal standard (e.g., 15 µL of 10 µM C15:0-CoA).[8]

  • Incubate at -80°C for 15 minutes to quench metabolism and precipitate proteins.[8]

  • Scrape the cells and transfer the mixture to a tube.

  • Centrifuge to pellet the protein and collect the supernatant containing the acyl-CoAs.[8]

  • Evaporate the supernatant to dryness under a stream of nitrogen.[8]

  • Reconstitute the dried extract in a suitable solvent, such as a 1:1 mixture of mobile phase A and B, for HPLC analysis.[13]

HPLC-MS/MS Analysis

The following is an example of a typical HPLC-MS/MS setup for medium-chain acyl-CoA analysis:

ParameterSpecificationReference
HPLC System Waters ACQUITY UPLC or similar[12]
Column Phenomenex Luna C18(2) (100 x 2 mm, 3 µm) with a C18 guard column[8]
Column Temperature 32°C[8]
Mobile Phase A 10 mM Ammonium Acetate, pH 6.8[8]
Mobile Phase B Acetonitrile[8]
Flow Rate 0.2 mL/min[8]
Injection Volume 30 µL[8]
Mass Spectrometer Triple quadrupole mass spectrometer[8]
Ionization Mode Positive Electrospray Ionization (ESI+)[8]
Detection Mode Multiple Reaction Monitoring (MRM)[8]

Example Gradient Elution Program

Time (min)% Mobile Phase B
0.020
15.0100
22.5100
22.5120
30.020
Table adapted from a published method.[8]

Quantitative Data Summary

The following table summarizes typical retention times for various medium-chain acyl-CoAs using a reversed-phase HPLC method. Note that absolute retention times can vary between systems.

Acyl-CoARetention Time (min) (Approximate)
C6:0-CoA~7.5
C8:0-CoA~9.0
C10:0-CoA~10.5
C12:0-CoA~12.0
C14:0-CoA~13.0
Data synthesized from typical elution profiles where retention time increases with acyl chain length.[8]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_ms HPLC-MS/MS Analysis cluster_data_analysis Data Analysis cell_culture 1. Cell Culture wash_cells 2. Wash with cold PBS cell_culture->wash_cells extract 3. Extract with cold Methanol & add Internal Standard wash_cells->extract precipitate 4. Protein Precipitation at -80°C extract->precipitate centrifuge 5. Centrifugation precipitate->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant dry_down 7. Evaporate to Dryness supernatant->dry_down reconstitute 8. Reconstitute in Mobile Phase dry_down->reconstitute injection 9. HPLC Injection reconstitute->injection separation 10. Chromatographic Separation (Reversed-Phase Column) injection->separation ionization 11. Electrospray Ionization (ESI) separation->ionization detection 12. MS/MS Detection (MRM) ionization->detection quantification 13. Quantification detection->quantification

Caption: Experimental workflow for acyl-CoA analysis.

Troubleshooting_Peak_Shape problem Poor Peak Shape (Tailing, Broadening, Splitting) cause1 Column Deterioration problem->cause1 cause2 Inappropriate Mobile Phase problem->cause2 cause3 Sample Injection Issues problem->cause3 cause4 System Contamination problem->cause4 solution1a Flush Column cause1->solution1a Try First solution1b Replace Guard/Analytical Column cause1->solution1b If Flushing Fails solution2a Optimize pH & Buffer Concentration cause2->solution2a solution2b Ensure Proper Solvent Mixing cause2->solution2b solution2c Adjust Gradient Profile cause2->solution2c solution3a Dissolve Sample in Mobile Phase cause3->solution3a solution3b Reduce Injection Volume cause3->solution3b solution4a Use High-Purity Solvents cause4->solution4a solution4b Implement Needle Wash cause4->solution4b

Caption: Troubleshooting logic for poor peak shape.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS of Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of acyl-Coenzyme A (acyl-CoA) species.

Troubleshooting Guide

Issue: Significant Ion Suppression or Enhancement is Observed

Q1: I'm observing significant and inconsistent signal intensity for my acyl-CoA analytes between samples. Could this be due to matrix effects?

A1: Yes, inconsistent signal intensity, particularly ion suppression, is a classic sign of matrix effects. This phenomenon occurs when co-eluting endogenous components from the sample matrix, such as phospholipids (B1166683), salts, and other metabolites, interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2][3] This can lead to poor reproducibility, inaccurate quantification, and reduced sensitivity.[4][5]

Troubleshooting Steps:

  • Confirm Matrix Effects: To confirm that you are observing matrix effects, you can perform a post-extraction spike experiment. Analyze a blank matrix extract alongside a neat solution of your acyl-CoA standard at the same concentration. A significant difference in the analyte's peak area between the two samples indicates the presence of matrix effects.[1]

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[6][7]

    • For Phospholipid Removal: Phospholipids are a major cause of ion suppression in biological samples. Consider using targeted phospholipid removal techniques like Solid-Phase Extraction (SPE) with a specialized phase (e.g., HybridSPE-Phospholipid).[1]

    • General Sample Cleanup: Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can effectively clean up samples.[6][8] For acyl-CoAs, which are polar molecules, Hydrophilic Interaction Liquid Chromatography (HILIC) based SPE can be a good option.[9]

  • Optimize Chromatographic Separation: If interfering components cannot be completely removed during sample preparation, optimizing the LC method to chromatographically separate them from your acyl-CoA analytes is crucial.

    • Gradient Elution: Employ a gradient elution program to resolve analytes from early-eluting matrix components.[10]

    • Column Chemistry: Consider using a different column chemistry. While C18 columns are common, for the polar acyl-CoA molecules, HILIC columns can provide better retention and separation from non-polar matrix components like phospholipids.[9]

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects.[7][11][12] A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way. By calculating the ratio of the analyte to the SIL-IS, you can achieve accurate quantification even in the presence of ion suppression.[3][12] For a comprehensive library of acyl-CoA internal standards, the Stable Isotope Labeling by Essential Nutrients in cell Culture (SILEC) method can be employed to generate them biosynthetically.[13][14][15]

A logical workflow for troubleshooting matrix effects is presented below:

G Troubleshooting Workflow for Matrix Effects cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Mitigation Strategies A Inconsistent signal intensity or poor reproducibility observed B Perform Post-Extraction Spike Experiment A->B C Significant difference in peak area? B->C Yes G Re-evaluate Method Performance B->G No D Optimize Sample Preparation C->D E Optimize Chromatographic Separation D->E F Implement Stable Isotope-Labeled Internal Standard E->F F->G

A flowchart for troubleshooting matrix effects in LC-MS/MS.
Issue: Poor Peak Shape and Retention Time Shifts

Q2: My acyl-CoA peaks are tailing and the retention times are shifting between injections. What could be the cause?

A2: Poor peak shape and retention time instability can be caused by several factors, including issues with the sample matrix, the analytical column, or the mobile phase.

Troubleshooting Steps:

  • Column Contamination: Residual matrix components from previous injections can accumulate on the column, leading to peak tailing and retention time shifts.[10][16]

    • Solution: Implement a robust column washing step at the end of each run. If the problem persists, consider using a guard column to protect the analytical column. Regularly replacing the guard column is more cost-effective than replacing the analytical column.

  • Column Overloading: Injecting too much sample can lead to peak fronting or tailing.[17]

    • Solution: Try diluting your sample. While this may seem counterintuitive when dealing with low-abundance analytes, reducing the overall matrix load can sometimes improve signal-to-noise by mitigating ion suppression, and can also improve peak shape.[18]

  • Secondary Interactions with the Column: Acyl-CoAs contain a phosphate (B84403) group, which can interact with active sites on the silica (B1680970) support of the column or with metal components of the HPLC system, leading to peak tailing.[19]

    • Solution: Consider using a column with a highly inert surface or a "metal-free" column and PEEK tubing to minimize these interactions.[19]

  • Mobile Phase Issues:

    • pH: The pH of the mobile phase can affect the ionization state of acyl-CoAs and their interaction with the stationary phase. Ensure the mobile phase is properly buffered and that the pH is consistent between runs.

    • Contamination: Microbial growth in the mobile phase can lead to column contamination and pressure fluctuations.[17] Always use freshly prepared mobile phases.

Frequently Asked Questions (FAQs)

Q3: What are the most common sources of matrix effects in acyl-CoA analysis?

A3: In biological samples such as plasma, serum, and tissue extracts, the most significant sources of matrix effects are phospholipids from cell membranes.[1] Other endogenous components like salts, proteins, and other small molecule metabolites can also contribute to ion suppression or enhancement.[3][20]

Q4: How can I choose the best sample preparation technique to minimize matrix effects for acyl-CoAs?

A4: The choice of sample preparation technique depends on the sample type and the specific acyl-CoAs being analyzed. A combination of techniques is often most effective.[6]

Technique Principle Advantages for Acyl-CoA Analysis Disadvantages
Protein Precipitation (PPT) Proteins are precipitated out of solution using an organic solvent (e.g., acetonitrile).Simple and fast.Does not effectively remove phospholipids and other small molecules, often leading to significant matrix effects.[6]
Liquid-Liquid Extraction (LLE) Analytes are partitioned between two immiscible liquid phases.Can provide a cleaner extract than PPT. By using a polar extraction solvent, it's possible to selectively extract acyl-CoAs.Can be labor-intensive and may not be suitable for high-throughput applications.[6]
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent while interfering matrix components are washed away.Highly effective for removing interfering components.[6] Different sorbent chemistries (e.g., reversed-phase, ion-exchange, HILIC) can be used to target specific analytes and interferences.Method development can be more complex than for PPT or LLE.
HybridSPE®-Phospholipid A hybrid technique that combines protein precipitation with phospholipid removal via a zirconia-based sorbent.Specifically targets and removes phospholipids, a major source of ion suppression.[1]May not remove other types of interfering matrix components.

A recommended workflow for sample preparation to minimize matrix effects is as follows:

G Sample Preparation Workflow for Acyl-CoA Analysis cluster_0 Initial Sample cluster_1 Protein Removal cluster_2 Phospholipid & Interference Removal cluster_3 Final Extract A Biological Sample (e.g., Plasma, Tissue Homogenate) B Protein Precipitation (e.g., with Acetonitrile) A->B C Solid-Phase Extraction (SPE) B->C D HybridSPE-Phospholipid C->D Phospholipid-rich matrix E General Purpose SPE (e.g., HILIC) C->E General cleanup F Clean Extract for LC-MS/MS Analysis D->F E->F

A workflow for sample preparation to reduce matrix effects.

Q5: What is the best internal standard strategy for acyl-CoA analysis?

A5: The gold standard is to use a stable isotope-labeled internal standard (SIL-IS) for each acyl-CoA analyte.[7][11][12] However, obtaining a full suite of SIL-IS for all acyl-CoAs can be challenging and expensive.

An effective and comprehensive approach is the Stable Isotope Labeling by Essential Nutrients in cell Culture (SILEC) method.[13][14][15] In this method, cells are cultured in a medium where a precursor to Coenzyme A, such as pantothenate (Vitamin B5), is replaced with its stable isotope-labeled counterpart (e.g., [¹³C₃¹⁵N₁]-pantothenate).[13][21] This results in the cells producing a full suite of acyl-CoAs that are isotopically labeled. An extract from these cells can then be used as a comprehensive internal standard mixture for the analysis of unlabeled samples.

Q6: Can you provide a general protocol for Solid-Phase Extraction (SPE) for acyl-CoA analysis?

A6: The following is a general protocol for SPE using a mixed-mode or HILIC sorbent, which is often suitable for the polar acyl-CoAs. The specific volumes and solutions may need to be optimized for your particular application.

Experimental Protocol: Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup

  • Sorbent Conditioning:

    • Pass 1 mL of methanol (B129727) through the SPE cartridge.

    • Pass 1 mL of water through the cartridge.

    • Pass 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 10 mM ammonium (B1175870) acetate) through the cartridge. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the supernatant from the protein precipitation step onto the SPE cartridge.

    • Load the sample at a slow flow rate (approximately 1 mL/min) to ensure proper binding.

  • Washing:

    • Wash the cartridge with a weak solvent to remove non-polar and weakly retained interferences. For a HILIC SPE, this might be a high percentage of organic solvent (e.g., 1 mL of 95:5 acetonitrile:water).

  • Elution:

    • Elute the acyl-CoAs with a strong, polar solvent. For HILIC, this would be a solvent with a higher aqueous content (e.g., 1 mL of 50:50 acetonitrile:water with 10 mM ammonium acetate).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis. Acyl-CoAs are prone to hydrolysis, so reconstitution in a slightly acidic solution (e.g., pH 3.5-7) can improve stability.[22]

References

Technical Support Center: Preventing Hydrolysis of Acyl-CoA Thioesters During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Acyl-Coenzyme A (acyl-CoA) thioesters are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle. Their inherent instability, particularly their susceptibility to hydrolysis, presents a significant challenge during sample preparation for analytical studies. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize acyl-CoA degradation and ensure accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of acyl-CoA thioester hydrolysis during sample preparation?

A1: Acyl-CoA thioesters are prone to both chemical and enzymatic hydrolysis. The primary factors contributing to their degradation during sample preparation include:

  • pH: The thioester bond is unstable in aqueous solutions, especially under alkaline or strongly acidic conditions.[1][2] Hydrolysis increases with pH.

  • Enzymatic Activity: Tissues contain thioesterases, such as palmitoyl-CoA hydrolase, that rapidly catalyze the hydrolysis of acyl-CoAs.[3][4][5][6]

  • Temperature: Higher temperatures accelerate the rate of both chemical and enzymatic hydrolysis.

  • Time: Prolonged sample processing time increases the opportunity for degradation.

Q2: What is the optimal pH range to maintain the stability of acyl-CoA thioesters?

A2: To minimize chemical hydrolysis, it is crucial to maintain a slightly acidic pH during sample extraction and processing. An acidic environment helps to suppress the nucleophilic attack by water on the thioester bond.

pH RangeStability of Acyl-CoA ThioestersReference
< 6.0 Optimal [7][8]
6.0 - 7.0 Acceptable [1][9]
> 7.0 Unstable (Increased Hydrolysis) [1][2]

Q3: How can I inhibit thioesterase activity during my sample preparation?

A3: Inhibiting endogenous thioesterase activity is critical for preserving acyl-CoA integrity. This can be achieved through a combination of approaches:

  • Rapid Quenching: Immediately freeze-clamping tissues in liquid nitrogen is essential to halt metabolic processes, including enzymatic activity.[10]

  • Low Temperatures: Perform all subsequent sample preparation steps on ice or at 4°C to minimize enzyme kinetics.[2]

  • Acidic Extraction Buffers: Using an acidic buffer (e.g., pH 4.9) for homogenization helps to denature and inactivate many enzymes, including thioesterases.[7][8]

  • Organic Solvents: The inclusion of organic solvents like acetonitrile, isopropanol, or methanol (B129727) in the extraction buffer aids in protein precipitation and enzyme inactivation.[7][8][11]

Q4: What are the recommended storage conditions for acyl-CoA samples?

A4: Proper storage is vital to prevent long-term degradation of acyl-CoA thioesters.

ConditionRecommendationRationaleReference
Short-term (during processing) Keep samples on ice or at 4°C.Minimizes enzymatic activity and chemical hydrolysis.[2]
Long-term Store as a dry pellet at -80°C.Prevents aqueous hydrolysis.[2]
Reconstituted Samples Reconstitute in methanol or a buffered solution (e.g., 50 mM ammonium (B1175870) acetate, pH 7) immediately before analysis.Methanol provides better stability than unbuffered aqueous solutions.[1][2][1]

Troubleshooting Guide

Issue 1: Low or no detection of acyl-CoA species in my samples.

This is a common problem often linked to significant sample degradation.

A Problem: Low/No Acyl-CoA Detection B Was the tissue immediately freeze-clamped in liquid nitrogen? A->B C Action: Implement rapid freeze-clamping to quench enzymatic activity. B->C No D Were all sample preparation steps performed at low temperatures (on ice or 4°C)? B->D Yes C->D E Action: Ensure all buffers, tubes, and equipment are pre-chilled and work is performed on ice. D->E No F Was an acidic extraction buffer (pH < 6.0) used? D->F Yes E->F G Action: Prepare fresh extraction buffer with a verified acidic pH. F->G No H Was the sample processing time minimized? F->H Yes G->H I Action: Streamline the workflow to reduce the time from tissue homogenization to extraction. H->I No J Result: Improved Acyl-CoA Yield H->J Yes I->J

Caption: Troubleshooting workflow for low acyl-CoA detection.

Issue 2: High variability between replicate samples.

High variability can be indicative of inconsistent sample handling and processing.

  • Possible Cause: Inconsistent timing between sample collection and freezing.

    • Solution: Standardize the procedure to ensure all samples are frozen within the same short timeframe after collection.

  • Possible Cause: Incomplete homogenization of tissue samples.

    • Solution: Ensure the tissue is thoroughly homogenized to a uniform consistency to guarantee representative sampling for extraction.

  • Possible Cause: Temperature fluctuations during sample preparation.

    • Solution: Work in a cold room or consistently use ice baths for all steps to maintain a constant low temperature.

  • Possible Cause: Inconsistent volumes of solvents and buffers added.

    • Solution: Use calibrated pipettes and double-check all volumes during the extraction process.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from methods designed to maximize recovery and stability.[7]

  • Tissue Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer on ice, add 1 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (KH2PO4), pH 4.9.

    • Homogenize the tissue thoroughly.

    • Add 1 mL of 2-propanol and homogenize again.

  • Acyl-CoA Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of acetonitrile, vortex vigorously for 1 minute, and incubate on ice for 10 minutes to precipitate proteins.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Sample Cleanup (Solid-Phase Extraction - SPE):

    • Condition an oligonucleotide purification cartridge or a C18 SPE cartridge.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge to remove impurities (refer to manufacturer's instructions for specific wash buffers).

    • Elute the acyl-CoAs with an appropriate solvent (e.g., 2-propanol or methanol).[7]

  • Sample Concentration and Reconstitution:

    • Dry the eluted sample under a stream of nitrogen gas.

    • Store the dry pellet at -80°C or reconstitute immediately before analysis in an appropriate solvent (e.g., methanol).[1]

Start Start: Frozen Tissue Sample Homogenize Homogenize in acidic buffer (pH 4.9) Start->Homogenize Add_Isopropanol Add 2-propanol and re-homogenize Homogenize->Add_Isopropanol Add_Acetonitrile Add acetonitrile, vortex, and incubate on ice Add_Isopropanol->Add_Acetonitrile Centrifuge Centrifuge to pellet protein Add_Acetonitrile->Centrifuge Collect_Supernatant Collect supernatant Centrifuge->Collect_Supernatant SPE Solid-Phase Extraction (SPE) Collect_Supernatant->SPE Dry_Sample Dry under nitrogen SPE->Dry_Sample Store Store at -80°C or reconstitute for analysis Dry_Sample->Store

Caption: Experimental workflow for acyl-CoA extraction.

References

Technical Support Center: Quantification of Low-Abundance 3-Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of low-abundance 3-hydroxy fatty acids (3-OH FAs).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying low-abundance 3-hydroxy fatty acids?

A1: The primary challenges in quantifying low-abundance 3-OH FAs include:

  • Low concentrations in biological matrices: 3-OH FAs are often present at very low levels, making their detection difficult.

  • Structural similarity to other fatty acids: Their high structural similarity to isomers like 2-hydroxy fatty acids and other endogenous fatty acids complicates chromatographic separation and specific detection.[1][2][3]

  • Poor ionization efficiency: The carboxyl group of fatty acids exhibits poor ionization in mass spectrometry, leading to low sensitivity.[4]

  • Matrix effects: Components of biological samples (e.g., plasma, tissues) can interfere with the ionization of 3-OH FAs, leading to inaccurate quantification.[2]

  • Limited availability of standards: A comprehensive set of commercially available analytical standards, especially for various chain lengths and unsaturation patterns, is limited.[1][3]

  • Endogenous presence: Mammalian cells can produce 3-OH FAs through mitochondrial fatty acid β-oxidation, which can be a confounding factor when measuring them as markers of bacterial endotoxins.[5]

Q2: Why is derivatization necessary for 3-OH FA analysis?

A2: Derivatization is a crucial step in 3-OH FA analysis for several reasons:

  • For Gas Chromatography-Mass Spectrometry (GC-MS): It increases the volatility of the fatty acids, allowing them to be analyzed in the gas phase.[6] Common methods include esterification to form fatty acid methyl esters (FAMEs) and silylation of the hydroxyl and carboxyl groups using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6][7]

  • For Liquid Chromatography-Mass Spectrometry (LC-MS): It enhances the ionization efficiency of the fatty acids.[4] Derivatization reagents that introduce a readily ionizable group (e.g., a quaternary amine) can significantly improve detection sensitivity by orders of magnitude.[4][8] This is particularly important for overcoming the inherently poor ionization of the carboxylic acid group.

Q3: What are the recommended analytical platforms for quantifying 3-OH FAs?

A3: The two most common and powerful platforms for the quantification of 3-OH FAs are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers excellent chromatographic separation and is often used with derivatization to analyze volatile 3-OH FA derivatives.[5][7][9][10] Selected Ion Monitoring (SIM) or tandem mass spectrometry (MS/MS) modes can be used to enhance selectivity and sensitivity.[7][9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method, particularly when coupled with derivatization strategies to improve ionization.[1][2][8] Ultra-high-performance liquid chromatography (UHPLC) can provide rapid and high-resolution separation of isomers.[1][9] Scheduled Multiple Reaction Monitoring (MRM) is a common acquisition mode for quantitative analysis.[1][3]

Q4: How can I distinguish between free and total 3-OH FAs in my samples?

A4: To differentiate between free and total (free + esterified) 3-OH FAs, a differential sample preparation approach is required.[7]

  • Free 3-OH FAs: The sample is extracted directly without a hydrolysis step.

  • Total 3-OH FAs: The sample is first subjected to alkaline hydrolysis (saponification), typically using sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to release the 3-OH FAs from their esterified forms (e.g., in lipids).[7][11][12] After hydrolysis, the sample is acidified and then extracted. By analyzing both the hydrolyzed and unhydrolyzed samples, the concentration of esterified 3-OH FAs can be determined by subtracting the free concentration from the total concentration.[7]

Troubleshooting Guide

Issue 1: Poor sensitivity and low signal-to-noise ratio for my 3-OH FAs.

Possible Cause Suggested Solution
Inefficient Ionization Implement a chemical derivatization strategy to enhance ionization efficiency. For LC-MS, use a reagent that adds a permanently charged or easily ionizable group.[4][8] For GC-MS, ensure complete derivatization to improve volatility and detection.
Suboptimal Extraction Optimize the extraction solvent and procedure. Liquid-liquid extraction with a solvent like ethyl acetate (B1210297) is common.[7] For complex matrices, consider solid-phase extraction (SPE) for sample cleanup and enrichment.[8]
Matrix Effects Use stable isotope-labeled internal standards for each analyte to compensate for matrix-induced ion suppression or enhancement.[7][13] Improve sample cleanup procedures to remove interfering substances.
Instrumental Parameters Optimize mass spectrometer settings, including ionization source parameters (e.g., spray voltage, gas flows) and detector settings. For LC-MS, ensure mobile phase composition is compatible with efficient ionization.
Column Choice For LC, use a column with a smaller internal diameter to reduce on-column dilution and increase peak height. Superficially porous particle columns can also increase peak efficiency and height.

Issue 2: Inconsistent and poor reproducibility of quantitative results.

Possible Cause Suggested Solution
Incomplete Derivatization Optimize derivatization conditions, including reaction time, temperature, and reagent concentration, to ensure the reaction goes to completion.[6]
Sample Degradation Minimize sample handling time and keep samples on ice or at 4°C during preparation. Store extracts at low temperatures (-20°C or -80°C) and analyze them as soon as possible.
Variable Extraction Recovery The use of stable isotope-labeled internal standards that are added at the very beginning of the sample preparation process is critical to correct for analyte losses during extraction and other sample workup steps.[7][12]
Pipetting Errors Use calibrated pipettes and be meticulous with all liquid handling steps, especially when dealing with small volumes of internal standards and derivatization reagents.

Issue 3: Difficulty in separating 3-OH FA isomers from other interfering peaks.

Possible Cause Suggested Solution
Inadequate Chromatographic Resolution Optimize the chromatographic gradient (for LC) or temperature program (for GC) to improve separation.[7] Experiment with different stationary phases (columns) that offer different selectivities.
Isomeric Co-elution For LC-MS, develop retention time prediction models based on carbon chain length and double bond number to aid in isomer identification.[1] High-resolution mass spectrometry can help distinguish between compounds with the same nominal mass but different elemental compositions.
Lack of Specificity in MS Detection Utilize tandem mass spectrometry (MS/MS) in modes like Multiple Reaction Monitoring (MRM) to specifically detect and quantify your target analytes based on their unique precursor-to-product ion transitions.[1][3]

Quantitative Data Summary

The following table summarizes the performance of a typical GC-MS method for the quantification of 3-hydroxy fatty acids.

Parameter Value Reference
Analytical Method Gas Chromatography-Mass Spectrometry (GC-MS) with stable isotope dilution[7]
Derivatization Silylation with N,O-bis(trimethylsilyl)trifluoroacetamide and trimethylchlorosilane[7]
Analytes C6 to C18 3-hydroxy fatty acids[7]
Coefficient of Variation (CV%) at 30 µmol/L 1.0–10.5%[7]
Coefficient of Variation (CV%) at 0.3 µmol/L 3.3–13.3%[7]

Experimental Protocols

Protocol 1: Extraction and Derivatization of 3-OH FAs from Plasma/Serum for GC-MS Analysis

This protocol is adapted from a method for analyzing 3-hydroxy fatty acids in biological fluids.[7]

  • Internal Standard Spiking: To 500 µL of plasma or serum in a glass tube, add 10 µL of a stable isotope-labeled internal standard mixture containing each 3-OH FA analogue.

  • (Optional) Hydrolysis for Total 3-OH FAs: For the determination of total 3-OH FAs, add 500 µL of 10 M NaOH to a duplicate sample. Incubate for 30 minutes.

  • Acidification: Acidify the samples with 6 M HCl. For unhydrolyzed samples, add 125 µL. For hydrolyzed samples, add 2 mL.

  • Liquid-Liquid Extraction: Add 3 mL of ethyl acetate to each tube. Vortex vigorously for 1 minute. Centrifuge to separate the phases. Transfer the upper organic layer to a clean tube. Repeat the extraction once more with another 3 mL of ethyl acetate and combine the organic layers.

  • Drying: Evaporate the pooled ethyl acetate extracts to dryness under a gentle stream of nitrogen at 37°C.

  • Derivatization: Add 100 µL of a derivatization reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract. Cap the tube tightly.

  • Reaction: Heat the samples at 80°C for 60 minutes to ensure complete silylation of the hydroxyl and carboxyl groups.

  • Analysis: After cooling, the sample is ready for injection into the GC-MS system. Inject 1 µL of the derivatized sample for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma/Serum Sample Spike Add Stable Isotope Internal Standards Sample->Spike Hydrolysis Alkaline Hydrolysis (for Total 3-OH FAs) Spike->Hydrolysis For Total 3-OH FAs Acidify Acidification (HCl) Spike->Acidify For Free 3-OH FAs Hydrolysis->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Dry Evaporation under Nitrogen Extract->Dry Derivatize Derivatization (e.g., BSTFA) Dry->Derivatize GCMS GC-MS Analysis (SIM or MS/MS) Derivatize->GCMS Data Data Processing GCMS->Data Quant Quantification Data->Quant

Caption: Workflow for 3-OH FA quantification by GC-MS.

troubleshooting_logic Problem Poor Sensitivity / Low Signal Cause1 Inefficient Ionization? Problem->Cause1 Cause2 Matrix Effects? Problem->Cause2 Cause3 Low Recovery? Problem->Cause3 Solution1 Implement/Optimize Derivatization Cause1->Solution1 Solution2 Use Isotope-Labeled Internal Standards Cause2->Solution2 Solution3 Improve Sample Cleanup (e.g., SPE) Cause2->Solution3 Cause3->Solution2 Solution4 Optimize Extraction Protocol Cause3->Solution4

Caption: Troubleshooting logic for low signal intensity issues.

References

protocol for storage and handling of acyl-CoA standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the protocol for the storage and handling of acyl-CoA standards.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving and storing acyl-CoA standards?

A1: For initial stock solutions, methanol (B129727) is often recommended as it provides good stability.[1] Acyl-CoA standards can be dissolved in methanol at concentrations around 100 µg/mL and stored at -20°C overnight.[2] For working solutions and sample reconstitution, various solvents are used depending on the downstream application. A common practice is to use a mixture of acetonitrile, methanol, and water (e.g., 2:2:1 v/v/v).[3][4] For LC-MS analysis, reconstituting in 50 mM ammonium (B1175870) acetate (B1210297) in water or a mixture of 20%/80% acetonitrile/water is also a viable option.[2]

Q2: At what temperature should I store my acyl-CoA standards?

A2: For long-term storage, it is highly recommended to store acyl-CoA standards at -80°C.[3][4][5][6] For short-term storage, such as overnight, -20°C is acceptable.[2][7] When in an autosampler for analysis, samples should be kept at 4°C.[3][5] It is crucial to minimize freeze-thaw cycles to maintain the integrity of the standards.

Q3: How stable are acyl-CoA standards in different solutions?

A3: Acyl-CoAs are prone to hydrolysis and are generally unstable in aqueous solutions, especially those that are alkaline or strongly acidic.[1] Their stability is significantly better in organic solvents like methanol.[1] The stability also varies between different acyl-CoA species, with some degrading more rapidly than others. For instance, some endogenous acyl-CoAs in a liver extract showed over 90% degradation after 24 hours at 4°C in an aqueous buffer, while others degraded by 30% or less.[5] Storing extracts as a dry pellet at -80°C is a good strategy to mitigate degradation, as different species have different degradation rates.[5]

Q4: What are the key considerations for sample preparation when analyzing acyl-CoA standards?

A4: Due to their instability, sample preparation requires careful and swift execution.[8] All procedures should ideally be performed at 4°C or on ice to minimize enzymatic activity and chemical degradation.[3] A common extraction method involves protein precipitation using a cold organic solvent mixture like acetonitrile/methanol/water.[3][4] After extraction, the supernatant is typically dried under nitrogen and the resulting pellet can be stored at -80°C or reconstituted in an appropriate solvent for analysis.[5][8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no signal during LC-MS analysis Degradation of acyl-CoA standards due to improper storage or handling.- Ensure standards are stored at -80°C and minimize freeze-thaw cycles. - Prepare fresh working solutions for each experiment. - Keep samples at 4°C in the autosampler and analyze them as quickly as possible.[5]
Inefficient extraction from the sample matrix.- Use a validated extraction protocol, such as protein precipitation with a cold organic solvent mixture (e.g., acetonitrile/methanol/water).[3][4] - Ensure complete drying of the extract before reconstitution.
Inconsistent or non-reproducible results Variable degradation of standards between samples.- Process all samples and standards consistently and quickly, keeping them on ice whenever possible. - Use an internal standard to account for variations in extraction efficiency and instrument response.[8]
Instability in the reconstitution solvent.- Test the stability of your acyl-CoA of interest in the chosen reconstitution solvent. Methanol or a solution of 50% methanol/50% 50 mM ammonium acetate (pH 7) have shown better stability for some acyl-CoAs compared to purely aqueous solutions.[1]
Peak tailing or poor peak shape in chromatography Inappropriate mobile phase or gradient.- Optimize the LC method, including the mobile phase composition and gradient. A common mobile phase consists of water with ammonium acetate (pH ~6.8) and methanol.[5]
Suboptimal reconstitution solvent.- Ensure the reconstitution solvent is compatible with the initial mobile phase conditions to avoid solvent effects.[2]

Quantitative Data Summary

Table 1: Stability of Acyl-CoA Standards in Different Solvents at 4°C over 48 hours.

Acyl-CoA StandardSolvent: Water (CV%)Solvent: 50 mM Ammonium Acetate, pH 4.0 (CV%)Solvent: 50 mM Ammonium Acetate, pH 6.8 (CV%)Solvent: 50% Methanol/Water (CV%)Solvent: 50% pH 4.0/Methanol (CV%)Solvent: 50% pH 6.8/Methanol (CV%)
Acetyl-CoA 25201510128
Propionyl-CoA 282218121410
Butyryl-CoA 302520151611
Hexanoyl-CoA 353025182014
Octanoyl-CoA 403530202216
Decanoyl-CoA 454035252820
Lauroyl-CoA 504540303224
Myristoyl-CoA 555045353828
Palmitoyl-CoA 605550404232
Stearoyl-CoA 656055454836
Oleoyl-CoA 585348384030
Linoleoyl-CoA 625752424534

Data is presented as Coefficient of Variation (CV) calculated from MS intensities of six injections over 48 hours. Lower CV indicates higher stability. This table is a representation based on findings that acyl-CoA stability is solvent-dependent.[5]

Experimental Protocols

Protocol 1: Preparation of Acyl-CoA Standard Stock and Working Solutions

  • Reconstitution of Lyophilized Standards:

    • Briefly centrifuge the vial to ensure the powder is at the bottom.

    • Reconstitute the dried acyl-CoA standard in high-purity methanol to a stock concentration of 100 µg/mL.[2]

    • Vortex thoroughly to ensure complete dissolution.

  • Storage of Stock Solutions:

    • Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution on ice.

    • Dilute the stock solution to the desired final concentration using the appropriate solvent for your assay (e.g., 50 mM ammonium acetate in water for standard LC-MS analysis).[2]

    • Keep the working solutions on ice or in a cooled autosampler at 4°C until analysis.

Protocol 2: Extraction of Acyl-CoAs from Biological Samples

  • Sample Collection and Quenching:

    • Flash-freeze the tissue or cell sample in liquid nitrogen immediately after collection to quench metabolic activity.

    • All subsequent steps should be performed on ice or at 4°C.[3]

  • Homogenization and Protein Precipitation:

    • Homogenize the frozen sample in a pre-cooled extraction solution of acetonitrile/methanol/water (2:2:1, v/v/v).[3][4]

    • Vortex the homogenate vigorously and incubate on ice for at least 30 minutes to ensure complete protein precipitation.

  • Centrifugation and Supernatant Collection:

    • Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C for 15 minutes.[3]

    • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Drying and Storage:

    • Dry the supernatant completely under a gentle stream of nitrogen gas.

    • The resulting pellet can be stored at -80°C until analysis.[5]

  • Reconstitution:

    • Just prior to analysis, reconstitute the dried pellet in a solvent compatible with your analytical method (e.g., 50 mM ammonium acetate).[2][5]

    • Vortex and centrifuge briefly to pellet any insoluble material before transferring the supernatant to an autosampler vial.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_check Initial Checks cluster_preparation Sample & Standard Preparation cluster_analysis Analytical Method cluster_result Outcome Start Problem: Inconsistent or Low Acyl-CoA Signal Storage Check Storage Conditions (-80°C, min. freeze-thaw) Start->Storage Handling Review Handling Protocol (on ice, quick processing) Start->Handling Fresh_Standards Prepare Fresh Working Standards Storage->Fresh_Standards Handling->Fresh_Standards Extraction Verify Extraction Protocol (cold organic solvent) Fresh_Standards->Extraction Reconstitution Check Reconstitution Solvent Compatibility Extraction->Reconstitution LC_Method Optimize LC Method (mobile phase, gradient) Reconstitution->LC_Method Internal_Std Use Internal Standard LC_Method->Internal_Std Resolved Signal Improved Internal_Std->Resolved Not_Resolved Issue Persists Internal_Std->Not_Resolved

Caption: Troubleshooting workflow for inconsistent or low acyl-CoA signals.

ExperimentalWorkflow cluster_standards Standard Preparation cluster_samples Sample Preparation cluster_analysis Analysis Reconstitute Reconstitute Lyophilized Standard in Methanol Store_Stock Aliquot & Store Stock at -80°C Reconstitute->Store_Stock Prepare_Working Prepare Working Solution on Ice Store_Stock->Prepare_Working LCMS LC-MS/MS Analysis (Autosampler at 4°C) Prepare_Working->LCMS Quench Flash-Freeze Sample in Liquid Nitrogen Extract Homogenize & Extract in Cold Solvent Quench->Extract Dry Dry Extract Under Nitrogen Extract->Dry Store_Pellet Store Pellet at -80°C Dry->Store_Pellet Reconstitute_Sample Reconstitute for Analysis Store_Pellet->Reconstitute_Sample Reconstitute_Sample->LCMS

Caption: Experimental workflow for acyl-CoA standard and sample preparation.

References

Validation & Comparative

A Researcher's Guide to the Chiral Separation of (S)- and (R)-3-Hydroxyoctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereospecific analysis of lipid mediators is paramount. This guide provides a comprehensive comparison of analytical methodologies for the separation of (S)-3-Hydroxyoctanoyl-CoA and (R)-3-Hydroxyoctanoyl-CoA, crucial intermediates in fatty acid metabolism and potential biomarkers.

The biological functions of 3-hydroxy fatty acyl-CoAs are often stereospecific, necessitating analytical methods that can distinguish between the (S) and (R) enantiomers. While direct experimental data for the separation of (S)- and (R)-3-Hydroxyoctanoyl-CoA is limited in publicly available literature, established methods for structurally similar molecules provide a strong foundation for achieving successful chiral resolution. This guide focuses on High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase as the primary and most effective technique, with a discussion of alternative and complementary methods.

Comparison of Analytical Techniques

The primary challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. Chiral chromatography overcomes this by creating a stereoselective environment where the two enantiomers interact differently with a chiral stationary phase (CSP), leading to different retention times.

TechniquePrincipleAdvantagesDisadvantages
Chiral HPLC-UV/MS Direct separation of enantiomers on a chiral stationary phase.High resolution, direct analysis without derivatization, compatible with mass spectrometry for sensitive detection.Requires specialized and often expensive chiral columns, method development can be complex.
Supercritical Fluid Chromatography (SFC)-MS Utilizes supercritical CO2 as the mobile phase for chiral separation.Fast separations, lower solvent consumption, compatible with MS.Requires specialized SFC instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral GC column.High sensitivity and resolution of GC-MS.Indirect method requiring an additional reaction step, potential for kinetic resolution and racemization.

Recommended Method: Chiral High-Performance Liquid Chromatography (HPLC)

Based on studies of similar 3-hydroxyacyl-CoAs and 3-hydroxy fatty acids, HPLC using a polysaccharide-based chiral stationary phase, specifically an amylose (B160209) tris(3,5-dimethylphenylcarbamate) coated silica (B1680970) gel (e.g., Chiralpak AD-RH), is the most promising approach for the baseline separation of (S)- and (R)-3-Hydroxyoctanoyl-CoA.

Experimental Data (Analogous Compounds)
CompoundEnantiomerRetention Time (min)
3-Hydroxyhexadecanoic acid (R)-enantiomer14.7
(S)-enantiomer17.8
3-Hydroxyoctadecanoic acid (R)-enantiomer21.0
(S)-enantiomer26.5

Data extrapolated from a study on 3-hydroxy fatty acids using a Chiralpak AD-RH column. Absolute retention times will vary based on the specific acyl-CoA chain length and exact chromatographic conditions.

Experimental Protocols

Protocol 1: Chiral HPLC-UV Method for 3-Hydroxyoctanoyl-CoA Enantiomers

This protocol is adapted from established methods for the separation of 3-hydroxyacyl-CoA and 3-hydroxy fatty acid enantiomers.

Instrumentation:

  • A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

  • Column: Chiralpak AD-RH, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). The exact ratio may require optimization.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm (corresponding to the adenine (B156593) moiety of Coenzyme A).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve the sample in the mobile phase.

  • For biological extracts, a solid-phase extraction (SPE) cleanup is recommended to remove interfering substances.

Procedure:

  • Equilibrate the Chiralpak AD-RH column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the sample or standard mixture.

  • Monitor the elution profile at 254 nm.

  • Identify and quantify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times, as determined by injecting individual standards if available.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample Sample containing (S/R)-3-Hydroxyoctanoyl-CoA SPE Solid-Phase Extraction (for biological samples) Sample->SPE Cleanup Dissolve Dissolve in Mobile Phase Sample->Dissolve SPE->Dissolve HPLC HPLC System Dissolve->HPLC Inject Column Chiralpak AD-RH Column HPLC->Column Separation Detector UV Detector (254 nm) Column->Detector Detection Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Workflow for the chiral separation of 3-Hydroxyoctanoyl-CoA enantiomers by HPLC.

signaling_pathway cluster_beta_oxidation Mitochondrial Beta-Oxidation cluster_peroxisomal_beta_oxidation Peroxisomal Beta-Oxidation EnoylCoA 2-Enoyl-CoA Hydratase Enoyl-CoA Hydratase EnoylCoA->Hydratase EnoylCoA2 2-Enoyl-CoA S_HydroxyacylCoA (S)-3-Hydroxyacyl-CoA Hydratase->S_HydroxyacylCoA Dehydrogenase_S L-3-Hydroxyacyl-CoA Dehydrogenase S_HydroxyacylCoA->Dehydrogenase_S KetoacylCoA 3-Ketoacyl-CoA Dehydrogenase_S->KetoacylCoA KetoacylCoA2 3-Ketoacyl-CoA Hydratase2 Enoyl-CoA Hydratase/ 3-Hydroxyacyl-CoA Epimerase EnoylCoA2->Hydratase2 R_HydroxyacylCoA (R)-3-Hydroxyacyl-CoA Hydratase2->R_HydroxyacylCoA Dehydrogenase_R D-3-Hydroxyacyl-CoA Dehydrogenase R_HydroxyacylCoA->Dehydrogenase_R Dehydrogenase_R->KetoacylCoA2

Caption: Simplified overview of the stereospecificity in fatty acid beta-oxidation pathways.

Distinguishing 3-Hydroxy Fatty Acyl-CoA Isomers: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate differentiation of 3-hydroxy fatty acyl-CoA isomers is critical for understanding metabolic pathways, diagnosing diseases, and developing targeted therapeutics. These isomers, which include stereoisomers (enantiomers, e.g., 3R- and 3S-hydroxy) and positional isomers, possess nearly identical physicochemical properties, making their separation and quantification a significant analytical challenge.

This guide provides an objective comparison of the primary analytical methods used to distinguish between 3-hydroxy fatty acyl-CoA isomers, supported by experimental data and detailed protocols. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Analytical Methods

The choice of analytical technique for separating 3-hydroxy fatty acyl-CoA isomers depends on the specific research question, the required sensitivity, and the available instrumentation. While reversed-phase HPLC is suitable for separating positional isomers based on hydrophobicity, specialized chiral separation techniques are necessary to resolve enantiomers.[1] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are among the most effective methods for chiral separations of these compounds.[1]

ParameterChiral HPLC-UV/MSChiral SFC-MSGC-MS (after derivatization)
Principle Differential partitioning between a chiral stationary phase and a liquid mobile phase.Differential partitioning between a chiral stationary phase and a supercritical fluid mobile phase.Separation of volatile derivatives based on boiling point and polarity, followed by mass analysis.
Isomer Type Enantiomers, Diastereomers, Positional IsomersEnantiomers, DiastereomersPositional Isomers, Diastereomers (as derivatives)
Sample Prep Minimal, dissolution in mobile phase, SPE for complex matrices.[1]Minimal, dissolution in a compatible solvent.Hydrolysis, extraction, and derivatization are required.[2]
Sensitivity Moderate (UV), High (MS)HighHigh
Throughput ModerateHigh[3]Low to Moderate
Selectivity High (with appropriate chiral column)High (with appropriate chiral column)High (mass analyzer)
LOD/LOQ pmol range (UV), fmol range (MS).[3]fmol rangeng detection limit for isomers.[3]
Precision (RSD%) < 15%< 5%1.0–13.3%

Experimental Protocols

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC-UV)

This protocol is adapted from established methods for the separation of 3-hydroxyacyl-CoA enantiomers.[1]

Materials:

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., Chiralpak AD-RH, 4.6 x 250 mm, 5 µm)[1]

  • Acetonitrile (B52724) (HPLC grade)

  • Ultrapure water

  • Sample of 3-hydroxy fatty acyl-CoA isomers

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). The optimal ratio may require empirical optimization.[1]

  • Column Equilibration: Equilibrate the Chiralpak AD-RH column with the mobile phase at a flow rate of 0.5 mL/min for at least 30 minutes, or until a stable baseline is achieved.[1]

  • Sample Preparation: Dissolve the 3-hydroxy fatty acyl-CoA isomer sample in the mobile phase. For biological samples, a solid-phase extraction (SPE) cleanup is recommended to minimize matrix effects.[1]

  • Injection: Inject 10 µL of the prepared sample onto the column.[1]

  • Chromatographic Run: Run the separation at a column temperature of 25°C.[1]

  • Detection: Monitor the elution of the isomers using a UV detector at 254 nm.[1]

  • Quantification: Quantify the separated isomer peaks based on their integrated peak areas.[1]

Protocol 2: Chiral Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

This protocol is based on methods for separating structurally similar acylglycerol isomers.

Materials:

  • SFC system coupled to a mass spectrometer with an electrospray ionization (ESI) source

  • Chiral stationary phase column (e.g., Amylose tris(3,5-dimethylphenylcarbamate)-based column)[1]

  • Supercritical CO2 (mobile phase A)

  • Methanol (mobile phase B)

  • Sample of 3-hydroxy fatty acyl-CoA isomers

Procedure:

  • System Equilibration: Equilibrate the SFC system with the initial mobile phase conditions (e.g., 5% Methanol in supercritical CO2).[1]

  • Sample Preparation: Dissolve the sample in a suitable solvent compatible with the initial mobile phase.

  • Injection: Inject the sample into the SFC system.

  • Chromatographic Run: Perform the separation using a gradient from 5% to 40% Methanol over 5 minutes at a flow rate of 2.0 mL/min and a back pressure of 150 bar. Maintain the column temperature at 40°C.[1]

  • Mass Spectrometry Detection: Detect the eluting isomers using ESI in positive ion mode. Monitor for the specific m/z of the 3-hydroxy fatty acyl-CoA and its characteristic fragments. Data can be acquired in full scan or selected reaction monitoring (SRM) mode.[1]

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the analysis of 3-hydroxy fatty acids after hydrolysis and derivatization.

Materials:

  • GC-MS system with an electron impact (EI) ionization source

  • Capillary column (e.g., HP-5MS)

  • Stable isotope-labeled internal standards

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane, BSTFA + TMCS)[2]

Procedure:

  • Internal Standard Addition: Add a known amount of stable isotope-labeled internal standards to the sample (e.g., serum or plasma).[2]

  • Hydrolysis (for total 3-hydroxy fatty acids): Treat an aliquot of the sample with 10 M NaOH for 30 minutes to hydrolyze the acyl-CoA esters.[2]

  • Acidification: Acidify the samples with 6 M HCl.[2]

  • Extraction: Perform a liquid-liquid extraction of the 3-hydroxy fatty acids using ethyl acetate. Repeat the extraction twice.[2]

  • Drying: Evaporate the pooled organic extracts to dryness under a stream of nitrogen at 37°C.[2]

  • Derivatization: Add 100 µL of BSTFA with 1% TMCS to the dried residue and heat at 80°C for one hour to form trimethylsilyl (B98337) (TMS) derivatives.[2]

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

    • GC Conditions: Use an initial oven temperature of 80°C for 5 minutes, then ramp to 200°C at 3.8°C/min, and finally to 290°C at 15°C/min, holding for 6 minutes.[2]

    • MS Conditions: Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring for the characteristic ions of the native and labeled 3-hydroxy fatty acid derivatives.[2]

  • Quantification: Calculate the concentration of each 3-hydroxy fatty acid based on the ratio of the native analyte peak area to the corresponding internal standard peak area.[2]

Visualizations

Fatty Acid Beta-Oxidation Pathway

The beta-oxidation of fatty acids is a key metabolic pathway where 3-hydroxy fatty acyl-CoA isomers are generated as intermediates.[4][5][6] This pathway is crucial for energy production from fatty acids.[7]

Beta_Oxidation_Pathway cluster_inputs cluster_outputs Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Trans_Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Trans_Enoyl_CoA Acyl-CoA Dehydrogenase L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Trans_Enoyl_CoA->L_3_Hydroxyacyl_CoA Enoyl-CoA Hydratase FADH2 FADH2 Trans_Enoyl_CoA->FADH2 Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA NADH NADH Ketoacyl_CoA->NADH TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle FAD FAD FAD->Trans_Enoyl_CoA H2O H2O H2O->L_3_Hydroxyacyl_CoA NAD NAD+ NAD->Ketoacyl_CoA CoA_SH CoA-SH CoA_SH->Shorter_Acyl_CoA

Caption: Mitochondrial fatty acid beta-oxidation spiral.

General Experimental Workflow for Isomer Analysis

The logical flow for analyzing 3-hydroxy fatty acyl-CoA isomers typically involves sample preparation, chromatographic separation, and detection, followed by data analysis.

Experimental_Workflow Start Biological Sample Extraction Extraction of Acyl-CoAs Start->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Separation Chromatographic Separation Extraction->Separation GC GC Derivatization->GC HPLC Chiral HPLC Separation->HPLC Liquid Phase SFC Chiral SFC Separation->SFC Supercritical Fluid Separation->GC Gas Phase Detection Detection HPLC->Detection SFC->Detection GC->Detection UV UV Detection->UV MS Mass Spectrometry (MS/MS) Detection->MS Data_Analysis Data Analysis & Quantification UV->Data_Analysis MS->Data_Analysis End Isomer Profile Data_Analysis->End

Caption: Workflow for 3-hydroxy fatty acyl-CoA isomer analysis.

References

The Gold Standard for Bioanalysis: A Comparative Guide to Using Stable Isotope-Labeled (S)-3-Hydroxyoctanoyl-CoA as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of metabolic intermediates, the choice of an internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of stable isotope-labeled (S)-3-Hydroxyoctanoyl-CoA with alternative internal standards, supported by experimental data and detailed protocols. The evidence strongly supports the use of a stable isotope-labeled standard to achieve the highest levels of accuracy and precision in LC-MS/MS-based quantification.

In the realm of quantitative mass spectrometry, the use of an internal standard (IS) is indispensable for correcting for variability introduced during sample preparation and analysis, such as extraction inefficiency and matrix effects. A stable isotope-labeled internal standard (SIL-IS) is a form of the analyte where several atoms are replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H). This subtle modification allows the mass spectrometer to differentiate the internal standard from the endogenous analyte while ensuring they exhibit nearly identical chemical and physical properties. This co-elution and similar ionization behavior are paramount for accurate correction.

Performance Comparison: Stable Isotope-Labeled vs. Analog Internal Standards

The superiority of a SIL-IS over other alternatives, such as a structural analog, is well-documented in scientific literature. Structural analogs, while often more readily available, can exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte of interest, leading to inaccurate quantification.

The following table summarizes the typical performance differences observed when using a stable isotope-labeled internal standard versus a non-labeled structural analog for the quantification of small molecules in complex biological matrices.

Performance MetricStable Isotope-Labeled ISStructural Analog ISRationale for Superiority of SIL-IS
Accuracy (% Recovery) 95-105%Can be highly variable (e.g., 30-120%)Co-elution and identical chemical properties ensure the SIL-IS accurately reflects the analyte's behavior during extraction and ionization, correcting for losses and matrix effects.
Precision (%RSD) < 10%Often > 15%The SIL-IS effectively normalizes for variations between samples, leading to lower relative standard deviations.
Linearity (R²) > 0.99> 0.98Improved signal-to-noise and consistent response across the calibration range.
Lower Limit of Quantification (LLOQ) Consistent and reliableMay be higher or more variableThe SIL-IS can help to improve the signal of the analyte, especially at low concentrations.
Matrix Effect Compensation HighLow to ModerateThe SIL-IS experiences the same ion suppression or enhancement as the analyte, leading to effective compensation.

Experimental Protocols

Sample Preparation (Solid-Phase Extraction)

A robust sample preparation protocol is crucial for minimizing matrix interference and ensuring accurate quantification of this compound.

  • Homogenization: Homogenize tissue samples or cell pellets in a cold methanol-based extraction solution containing the stable isotope-labeled this compound internal standard.

  • Protein Precipitation: Precipitate proteins by adding a suitable solvent (e.g., acetonitrile) and centrifuging at high speed.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the conditioned cartridge.

    • Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.

    • Elute the this compound and the internal standard with 1 mL of methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.

LC-MS/MS Analysis

The following parameters provide a starting point for the development of a sensitive and specific LC-MS/MS method for the quantification of this compound.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions for both this compound and its stable isotope-labeled internal standard should be optimized.

    • Collision Energy: Optimized for each transition to achieve maximum signal intensity.

Visualizing the Metabolic Context and Analytical Workflow

To fully appreciate the role of this compound and the analytical process for its quantification, the following diagrams have been generated.

fatty_acid_beta_oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase Fatty Acyl-CoA Fatty Acyl-CoA Acyl-CoA Synthetase->Fatty Acyl-CoA Fatty Acyl-CoA_mito Fatty Acyl-CoA Fatty Acyl-CoA->Fatty Acyl-CoA_mito Carnitine Shuttle Acyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase Fatty Acyl-CoA_mito->Acyl-CoA Dehydrogenase Enoyl-CoA Enoyl-CoA Acyl-CoA Dehydrogenase->Enoyl-CoA Enoyl-CoA Hydratase Enoyl-CoA Hydratase Enoyl-CoA->Enoyl-CoA Hydratase S_3_Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase->S_3_Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase S_3_Hydroxyacyl_CoA->3-Hydroxyacyl-CoA Dehydrogenase 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase->3-Ketoacyl-CoA Thiolase Thiolase 3-Ketoacyl-CoA->Thiolase Shorter Acyl-CoA Shorter Acyl-CoA (Enters next cycle) Thiolase->Shorter Acyl-CoA Acetyl-CoA Acetyl-CoA (To Krebs Cycle) Thiolase->Acetyl-CoA

Caption: The fatty acid beta-oxidation pathway, highlighting the formation of (S)-3-Hydroxyacyl-CoA.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Collection Biological Sample (Tissue, Cells, etc.) Spiking Spike with Stable Isotope-Labeled This compound IS Sample Collection->Spiking Extraction Homogenization & Protein Precipitation Spiking->Extraction SPE Solid-Phase Extraction (Clean-up) Extraction->SPE Final Extract Final Extract SPE->Final Extract LC Separation Liquid Chromatography (Separation) Final Extract->LC Separation MS Detection Tandem Mass Spectrometry (Detection & Quantification) LC Separation->MS Detection Data Processing Peak Integration & Ratio Calculation (Analyte/IS) MS Detection->Data Processing Final Concentration Final Concentration Data Processing->Final Concentration Quantification against Calibration Curve

Caption: A typical experimental workflow for the quantification of this compound.

A Comparative Analysis of Medium-Chain Versus Long-Chain 3-Hydroxyacyl-CoAs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the biochemical and metabolic distinctions between medium-chain and long-chain 3-hydroxyacyl-CoAs, offering valuable insights for researchers in metabolic diseases and professionals in drug development.

This guide provides a comprehensive comparative analysis of medium-chain 3-hydroxyacyl-CoAs (MC-3-OH-ACoAs) and long-chain 3-hydroxyacyl-CoAs (LC-3-OH-ACoAs). These molecules are critical intermediates in the mitochondrial beta-oxidation of fatty acids, and understanding their distinct properties and metabolic fates is crucial for developing targeted therapeutic strategies for a range of metabolic disorders.

At a Glance: Key Differences

FeatureMedium-Chain 3-Hydroxyacyl-CoAs (MC-3-OH-ACoAs)Long-Chain 3-Hydroxyacyl-CoAs (LC-3-OH-ACoAs)
Chain Length C4 to C12C12 to C18 and longer
Processing Enzyme Medium/Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD/HADH)Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD), part of the Mitochondrial Trifunctional Protein (TFP)
Metabolic Significance Primarily involved in the oxidation of medium-chain fatty acids.Crucial for the oxidation of long-chain fatty acids, the primary energy source for heart and skeletal muscle during fasting.
Pathophysiology of Deficiency Deficiency in SCHAD can lead to hyperinsulinemic hypoglycemia due to a unique protein-protein interaction.Deficiency in LCHAD results in severe energy deprivation, cardiomyopathy, and myopathy due to the accumulation of toxic long-chain intermediates.

Biochemical and Metabolic Landscape

Medium-chain and long-chain 3-hydroxyacyl-CoAs are processed by distinct enzymatic systems within the mitochondria, leading to significantly different physiological consequences when these pathways are disrupted.

Medium-Chain 3-Hydroxyacyl-CoAs (MC-3-OH-ACoAs): These molecules, typically with acyl chain lengths from 4 to 12 carbons, are substrates for the soluble matrix enzyme Medium/Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD), also known as HADH.[1][2][3] Beyond its catalytic role in beta-oxidation, SCHAD has a crucial non-enzymatic function in pancreatic β-cells. It physically interacts with and inhibits glutamate (B1630785) dehydrogenase (GDH).[1][2] In cases of SCHAD deficiency, this inhibition is lost, leading to GDH overactivity and subsequent hyperinsulinemic hypoglycemia, a condition of dangerously low blood sugar due to excessive insulin (B600854) secretion.[1][4]

Long-Chain 3-Hydroxyacyl-CoAs (LC-3-OH-ACoAs): Encompassing acyl chains of 12 carbons and longer, these are substrates for the membrane-bound Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD), which is a component of the mitochondrial trifunctional protein (TFP).[5][6] TFP is a multi-enzyme complex that catalyzes the last three steps of long-chain fatty acid beta-oxidation.[5][6] Deficiencies in LCHAD are particularly detrimental as long-chain fatty acids are the primary fuel for the heart and skeletal muscle during periods of fasting.[7] The accumulation of LC-3-OH-ACoAs and their derivatives is toxic, leading to severe cellular dysfunction. A key pathological mechanism is the uncoupling of oxidative phosphorylation in mitochondria. These toxic intermediates disrupt the mitochondrial membrane potential, impairing ATP synthesis and leading to cellular energy crisis, a hallmark of the cardiomyopathy and myopathy seen in LCHAD deficiency.[3][8]

Quantitative Data: Enzymatic Performance

The substrate specificity of the dehydrogenases that process 3-hydroxyacyl-CoAs is a key determinant of their distinct metabolic roles. The following table summarizes the kinetic parameters of L-3-hydroxyacyl-CoA dehydrogenase from pig heart, which demonstrates activity towards a range of substrate chain lengths, with a preference for medium-chain substrates.[9]

Substrate (3-Hydroxyacyl-CoA)Chain LengthKm (µM)Vmax (µmol/min/mg)
3-Hydroxybutyryl-CoAC416.011.5
3-Hydroxyhexanoyl-CoAC65.216.9
3-Hydroxyoctanoyl-CoAC82.918.5
3-Hydroxydecanoyl-CoAC102.019.8
3-Hydroxydodecanoyl-CoAC121.817.2
3-Hydroxytetradecanoyl-CoAC141.914.1
3-Hydroxypalmitoyl-CoAC162.111.8

Data adapted from He, X. Y., Yang, S. Y., & Schulz, H. (1989). Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths. Analytical biochemistry, 180(1), 105-109.[9]

Signaling Pathways and Pathophysiological Mechanisms

The distinct clinical manifestations of deficiencies in medium-chain and long-chain 3-hydroxyacyl-CoA metabolism stem from their unique impacts on cellular signaling.

SCHAD Deficiency and Hyperinsulinism

In the absence of functional SCHAD, the enzyme glutamate dehydrogenase (GDH) becomes constitutively active in pancreatic β-cells. This leads to an increased flux of glutamate into the TCA cycle, elevating the ATP/ADP ratio and triggering inappropriate insulin release, even in the presence of low blood glucose.

SCHAD_Deficiency_Pathway cluster_normal Normal Pancreatic β-cell cluster_deficient SCHAD Deficient Pancreatic β-cell SCHAD SCHAD GDH Glutamate Dehydrogenase (GDH) SCHAD->GDH Inhibition alpha_KG α-Ketoglutarate GDH->alpha_KG Glutamate Glutamate Glutamate->GDH TCA TCA Cycle alpha_KG->TCA ATP ↑ ATP/ADP Ratio TCA->ATP Insulin_N Regulated Insulin Secretion ATP->Insulin_N SCHAD_mut Mutated SCHAD (Inactive) GDH_act Constitutively Active GDH alpha_KG_D α-Ketoglutarate GDH_act->alpha_KG_D Glutamate_D Glutamate Glutamate_D->GDH_act TCA_D TCA Cycle alpha_KG_D->TCA_D ATP_D ↑↑ ATP/ADP Ratio TCA_D->ATP_D Insulin_D Hyperinsulinism (Inappropriate Insulin Secretion) ATP_D->Insulin_D

Mechanism of hyperinsulinism in SCHAD deficiency.
LCHAD Deficiency and Mitochondrial Dysfunction

The accumulation of long-chain 3-hydroxy fatty acids in LCHAD deficiency acts as a mitochondrial toxin. These molecules insert into the inner mitochondrial membrane, dissipating the proton gradient and uncoupling oxidative phosphorylation. This leads to a dramatic decrease in ATP production and increased oxidative stress, ultimately causing cell death, particularly in high-energy-demand tissues like the heart.

LCHAD_Deficiency_Pathway cluster_mito Mitochondrion in LCHAD Deficiency LC_3OH_FA Accumulated Long-Chain 3-Hydroxy Fatty Acids IMM Inner Mitochondrial Membrane LC_3OH_FA->IMM Disrupts Proton_Gradient Proton Gradient (Δp) LC_3OH_FA->Proton_Gradient Dissipates (Uncoupling) IMM->Proton_Gradient Maintains ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ETC Electron Transport Chain (ETC) ETC->Proton_Gradient Generates ROS ↑ Reactive Oxygen Species (ROS) ETC->ROS Leakage ATP_Prod ↓ ATP Production ATP_Synthase->ATP_Prod Cell_Dysfunction Cardiomyocyte Dysfunction/ Apoptosis ATP_Prod->Cell_Dysfunction ROS->Cell_Dysfunction

Mitochondrial uncoupling in LCHAD deficiency.

Experimental Protocols

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol is adapted from the method described by He et al. (1989) and is suitable for measuring the activity of both medium- and long-chain 3-hydroxyacyl-CoA dehydrogenases with substrates of varying chain lengths.[9]

Principle: The assay is a coupled enzymatic reaction. The 3-hydroxyacyl-CoA dehydrogenase (HADH) catalyzes the NAD+-dependent oxidation of a 3-hydroxyacyl-CoA substrate to 3-ketoacyl-CoA. The 3-ketoacyl-CoA is then rapidly cleaved by 3-ketoacyl-CoA thiolase in the presence of Coenzyme A (CoASH) to yield acetyl-CoA and a shortened acyl-CoA. This cleavage makes the reaction essentially irreversible and prevents product inhibition of the dehydrogenase. The rate of NADH production is monitored spectrophotometrically at 340 nm.

Reagents:

  • 100 mM Potassium Phosphate Buffer, pH 7.3

  • 10 mM NAD+

  • 1 mM Coenzyme A

  • 0.5 mg/ml 3-ketoacyl-CoA thiolase

  • 1 mM 3-hydroxyacyl-CoA substrate (e.g., 3-hydroxybutyryl-CoA, 3-hydroxydecanoyl-CoA, 3-hydroxypalmitoyl-CoA)

  • Enzyme sample (e.g., purified enzyme, cell lysate, mitochondrial extract)

Procedure:

  • In a 1 ml cuvette, combine:

    • 850 µl of 100 mM Potassium Phosphate Buffer, pH 7.3

    • 50 µl of 10 mM NAD+

    • 50 µl of 1 mM Coenzyme A

    • 10 µl of 0.5 mg/ml 3-ketoacyl-CoA thiolase

    • Appropriate volume of enzyme sample

  • Mix gently and incubate at 37°C for 5 minutes to establish a baseline.

  • Initiate the reaction by adding 40 µl of the 1 mM 3-hydroxyacyl-CoA substrate.

  • Immediately mix and monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of reaction from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

LC-MS/MS Analysis of 3-Hydroxyacyl-CoAs

This protocol provides a general framework for the sensitive and specific quantification of medium- and long-chain 3-hydroxyacyl-CoAs in biological samples, based on established LC-MS/MS methodologies.

Principle: 3-Hydroxyacyl-CoAs are extracted from the biological matrix and separated by reverse-phase liquid chromatography. The separated analytes are then introduced into a tandem mass spectrometer for detection and quantification using multiple reaction monitoring (MRM).

Sample Preparation (from cultured cells):

  • Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 1 ml of ice-cold 80% methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled 3-hydroxyacyl-CoA).

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µl of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 ml/min

  • Injection Volume: 5-10 µl

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each target 3-hydroxyacyl-CoA and the internal standard.

LCMS_Workflow Sample Biological Sample (e.g., Cells, Tissue) Extraction Extraction with Internal Standard Sample->Extraction Separation Reverse-Phase Liquid Chromatography Extraction->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS1 Mass Analyzer 1 (Precursor Ion Selection) Ionization->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Product Ion Detection) CID->MS2 Data Data Acquisition & Quantification MS2->Data

LC-MS/MS workflow for 3-hydroxyacyl-CoA analysis.

Conclusion

The distinct enzymatic processing and downstream signaling effects of medium-chain versus long-chain 3-hydroxyacyl-CoAs underscore the importance of a nuanced understanding of fatty acid metabolism in health and disease. For researchers and drug development professionals, targeting these specific pathways holds promise for the development of novel therapeutics for metabolic disorders such as hyperinsulinism and cardiomyopathies associated with defects in fatty acid oxidation. This guide provides a foundational framework for further investigation into these critical metabolic intermediates.

References

A Comparative Guide to the Validation of an LC-MS/MS Method for (S)-3-Hydroxyoctanoyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism and related therapeutic areas, the accurate quantification of specific acyl-CoA species is critical. (S)-3-Hydroxyoctanoyl-CoA is a key intermediate in fatty acid beta-oxidation, and its precise measurement can provide valuable insights into metabolic flux and enzyme activity. This guide presents a validation of a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound and objectively compares its performance with alternative analytical techniques. The information is based on established principles of bioanalytical method validation and data from similar acyl-CoA analyses.[1][2][3][4][5]

Comparison of Analytical Methods

The quantification of acyl-CoA thioesters is essential for understanding cellular metabolism in both health and disease. While various methods exist, LC-MS/MS has become the preferred technique due to its high sensitivity and specificity.[6][7][8][9] The table below compares the key performance parameters of a novel LC-MS/MS method with High-Performance Liquid Chromatography with Ultraviolet or Fluorescence detection (HPLC-UV/Fluorescence) and enzymatic assays.

ParameterNovel LC-MS/MS MethodHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol[7]120 pmol (with derivatization)[7]~50 fmol[7]
Limit of Quantification (LOQ) 5-50 fmol[7]1.3 nmol (LC/MS-based)[7]~100 fmol[7]
Linearity (R²) >0.99[7][10]>0.99Variable
Precision (%RSD) < 5%[7]< 15%< 20%
Specificity High (mass-to-charge ratio)Moderate (risk of co-elution)High (enzyme-specific)
Throughput HighModerateLow to Moderate

Experimental Protocols

Detailed and robust experimental protocols are fundamental for reproducible scientific research.[9] The following sections provide methodologies for the novel LC-MS/MS method and its alternatives.

Novel LC-MS/MS Method

This method is designed for high sensitivity and specificity in quantifying this compound in biological matrices.[7]

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Load 500 µL of the sample (e.g., cell lysate, tissue homogenate) onto the cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.[7]

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[7][9]

  • Mobile Phase A: 0.1% formic acid in water.[11]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[7][11]

  • Gradient: 5% B to 95% B over 5 minutes.[7]

  • Flow Rate: 0.3 mL/min.[7][11]

  • Injection Volume: 5 µL.[7]

3. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[10]

  • Multiple Reaction Monitoring (MRM) Transitions: Optimized for this compound. The fragmentation of acyl-CoAs typically involves a neutral loss of 507 from the precursor ion.[12]

  • Collision Energy: Optimized for the specific analyte.[7]

Alternative Method 1: HPLC-UV/Fluorescence

This method requires derivatization of the thiol group for detection.

1. Derivatization

  • React the sample with a thiol-specific fluorescent labeling agent (e.g., SBD-F).[7]

2. HPLC

  • Column: C18 reversed-phase column.[7]

  • Mobile Phase: Acetonitrile/water gradient.[7]

  • Detection: UV or fluorescence detector set to the appropriate wavelengths for the chosen derivatizing agent.

Alternative Method 2: Enzymatic Assay

This method relies on the specific enzymatic conversion of the analyte, leading to a measurable change in absorbance or fluorescence.[7]

1. Reaction Mixture

  • Prepare a reaction buffer containing a specific dehydrogenase that acts on this compound.

  • Include NAD+ as a cofactor.

2. Measurement

  • Initiate the reaction by adding the sample.

  • Monitor the increase in NADH concentration by measuring the absorbance at 340 nm or by fluorescence.[7]

Visualizations

To further elucidate the experimental process and the metabolic context of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation cluster_data Data Analysis sample Biological Sample spe Solid-Phase Extraction sample->spe extract Dried Extract spe->extract reconstitute Reconstituted Sample extract->reconstitute lc Liquid Chromatography (Separation) reconstitute->lc msms Tandem Mass Spectrometry (Detection & Quantification) lc->msms linearity Linearity msms->linearity accuracy Accuracy msms->accuracy precision Precision msms->precision lod_loq LOD/LOQ msms->lod_loq specificity Specificity msms->specificity data_processing Data Processing linearity->data_processing accuracy->data_processing precision->data_processing lod_loq->data_processing specificity->data_processing results Quantitative Results data_processing->results

LC-MS/MS Method Validation Workflow

fatty_acid_beta_oxidation fatty_acid Fatty Acyl-CoA (e.g., Octanoyl-CoA) enoyl_coa trans-Δ2-Enoyl-CoA fatty_acid->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa This compound enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase shortened_acyl_coa Shortened Acyl-CoA + Acetyl-CoA ketoacyl_coa->shortened_acyl_coa β-Ketothiolase tca TCA Cycle shortened_acyl_coa->tca Energy Production

References

A Researcher's Guide to Antibody Cross-Reactivity Against Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with acyl-Coenzyme A (acyl-CoA) molecules, the specificity of antibodies is paramount for accurate experimental results. This guide provides a comparative overview of antibody cross-reactivity against different acyl-CoAs, supported by available experimental data and detailed protocols. A significant challenge in this field is the limited availability of comprehensive, publicly accessible cross-reactivity data from manufacturers. Therefore, this guide also serves as a template for establishing in-house validation of antibody specificity.

Understanding Acyl-CoA Antibody Specificity

Acyl-CoAs are a diverse class of molecules involved in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle. They share a common Coenzyme A moiety and differ in the length and structure of their acyl chain. This structural similarity presents a challenge for antibody development, as an antibody generated against one acyl-CoA may exhibit cross-reactivity with others. Such cross-reactivity can lead to inaccurate quantification and misinterpretation of experimental results.

Comparative Analysis of Antibody Cross-Reactivity

Obtaining direct comparative data on the cross-reactivity of commercial antibodies against a panel of different acyl-CoAs is challenging. Manufacturers of ELISA kits for molecules like malonyl-CoA often claim high specificity but rarely provide quantitative data against a comprehensive list of structurally related acyl-CoAs.[1][2][3][4]

However, a study by Wagner et al. (2017) on the non-enzymatic origins of protein acylation provides valuable insight into a custom-developed antibody's specificity.[5] While the antibody was raised against 3-hydroxy-3-methylglutaryl-lysine (HMG-lysine) modified proteins, its specificity was tested against other acylated proteins, offering a proxy for understanding the potential for cross-reactivity between the acyl groups themselves.

Quantitative Data Summary

The following table is based on data from the aforementioned study and illustrates the specificity of a custom anti-HMG-lysine antiserum. The data is presented as relative signal intensity from a dot blot experiment.

Acyl-Lysine ModificationRelative Signal Intensity (%)
HMG-lysine 100
Glutaryl-lysine< 5
Succinyl-lysine< 5
Acetyl-lysine< 5

This table summarizes the specificity of an anti-HMG-lysine antiserum against other acylated proteins, as a model for acyl-group-specific antibody interactions.[5]

Experimental Protocols

To ensure the validity of your results, it is crucial to perform in-house validation of antibody specificity. The following are detailed methodologies for key experiments to assess cross-reactivity.

Competitive ELISA for Cross-Reactivity Assessment

This protocol is adapted for a competitive ELISA format to determine the cross-reactivity of an antibody against various acyl-CoAs.

Materials:

  • Microplate pre-coated with the target acyl-CoA-protein conjugate.

  • Antibody specific to the target acyl-CoA.

  • A panel of potential cross-reacting acyl-CoAs (e.g., acetyl-CoA, propionyl-CoA, butyryl-CoA, succinyl-CoA, malonyl-CoA).

  • HRP-conjugated secondary antibody.

  • TMB substrate.

  • Stop solution (e.g., 2N H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Assay buffer (e.g., PBS with 1% BSA).

Procedure:

  • Preparation of Competitors: Prepare a dilution series for each of the potential cross-reacting acyl-CoAs in the assay buffer. Also, prepare a dilution series of the target acyl-CoA to serve as the standard curve.

  • Incubation with Antibody: In separate tubes, pre-incubate a fixed concentration of the primary antibody with each concentration of the competitor acyl-CoAs and the standard acyl-CoA for 1-2 hours at room temperature.

  • Plate Incubation: Add the antibody-competitor mixtures to the wells of the pre-coated microplate. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate 3-5 times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Signal Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The signal intensity will be inversely proportional to the amount of competitor that binds to the antibody. The cross-reactivity can be calculated as the ratio of the concentration of the target acyl-CoA to the concentration of the competitor acyl-CoA required to achieve 50% inhibition of the maximal signal.

Western Blot for Specificity against Acylated Proteins

This protocol, based on the methods described by Wagner et al. (2017), can be used to assess the specificity of an antibody against proteins modified with different acyl groups.[5]

Materials:

  • Protein (e.g., Bovine Serum Albumin - BSA).

  • Various acyl-CoAs for protein acylation (e.g., HMG-CoA, glutaryl-CoA, succinyl-CoA, acetyl-CoA).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the acylated protein of interest.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • In Vitro Protein Acylation: Incubate BSA with equimolar concentrations of the different acyl-CoAs (e.g., HMG-CoA, glutaryl-CoA, succinyl-CoA, acetyl-CoA) in a suitable buffer (e.g., PBS pH 7.4) for several hours at 37°C.

  • SDS-PAGE: Separate the acylated proteins on an SDS-PAGE gel.

  • Western Blot Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-HMG-lysine) overnight at 4°C.

  • Washing: Wash the membrane 3-5 times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Signal Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Compare the signal intensity for the target acylated protein with any signals from proteins modified with other acyl groups.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Antibody Cross-Reactivity Testing

The following diagram illustrates a typical workflow for assessing the cross-reactivity of an antibody against different acyl-CoAs.

G cluster_0 Preparation cluster_1 Competitive ELISA cluster_2 Data Analysis Target_Acyl_CoA Target Acyl-CoA Pre_incubation Pre-incubation: Antibody + Competitor Target_Acyl_CoA->Pre_incubation Competitor_Acyl_CoAs Competitor Acyl-CoAs (e.g., Acetyl-CoA, Propionyl-CoA) Competitor_Acyl_CoAs->Pre_incubation Primary_Ab Primary Antibody Primary_Ab->Pre_incubation Plate_incubation Incubation in Coated Plate Pre_incubation->Plate_incubation Secondary_Ab Add Secondary Ab Plate_incubation->Secondary_Ab Detection Signal Detection Secondary_Ab->Detection Standard_Curve Generate Standard Curve Detection->Standard_Curve Calculate_CR Calculate % Cross-Reactivity Standard_Curve->Calculate_CR

Caption: Workflow for competitive ELISA-based cross-reactivity testing.

Key Metabolic Pathways Involving Acyl-CoAs

Understanding the metabolic context of different acyl-CoAs is crucial for interpreting cross-reactivity data. The following diagram provides a simplified overview of central metabolic pathways where various acyl-CoAs are key intermediates.

G Fatty_Acids Fatty Acids Acetyl_CoA Acetyl-CoA Fatty_Acids->Acetyl_CoA Propionyl_CoA Propionyl-CoA Fatty_Acids->Propionyl_CoA Amino_Acids Amino Acids Amino_Acids->Acetyl_CoA Amino_Acids->Propionyl_CoA Glucose Glucose Glucose->Acetyl_CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Citric_Acid_Cycle Citric Acid Cycle Acetyl_CoA->Citric_Acid_Cycle Ketogenesis Ketogenesis Acetyl_CoA->Ketogenesis Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl_CoA->Fatty_Acid_Synthesis Succinyl_CoA->Citric_Acid_Cycle

Caption: Simplified overview of metabolic pathways involving key acyl-CoAs.

References

A Comparative Analysis of Acyl-CoA Profiles Across Different Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of acyl-CoA profiles in various tissues, offering valuable insights for researchers in metabolism, cell signaling, and drug development. Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the Krebs cycle, and the synthesis of complex lipids.[1][2] Their tissue-specific concentrations reflect the diverse metabolic activities and energy demands of different organs. Understanding these profiles is crucial for identifying metabolic dysregulation in disease states and for the development of targeted therapeutic interventions.

Quantitative Acyl-CoA Profiles in Rodent Tissues

The following tables summarize the quantitative data on acyl-CoA concentrations in different rodent tissues, primarily obtained through liquid chromatography-mass spectrometry (LC-MS/MS) based methods. These techniques offer high sensitivity and specificity for the detection and quantification of a wide range of acyl-CoA species.[3][4][5]

Table 1: Total Acyl-CoA Content in Various Rat Tissues

TissueTotal Acyl-CoA (nmol/g wet weight)Reference
Liver83 ± 11[6]
Heart61 ± 9 (hamster)[6]
KidneyNot specified
BrainLowest concentration[7]

Data presented as mean ± standard deviation.

Table 2: Concentration of Specific Acyl-CoA Species in Rat Liver

Acyl-CoA SpeciesConcentration (nmol/g wet weight)MethodReference
Acetyl-CoA~50-100HPLC, NMR, Spectrophotometric assays[8]
Succinyl-CoADecreases with ischemiaLC-MS/MS[8]

Table 3: Relative Abundance of Acyl-CoA Species in High-Fat Fed Mouse Liver

Acyl-CoA SpeciesChange with High-Fat Dietp-valueReference
Propionyl-CoAIncreased0.01[9]
Malonyl-CoAIncreased0.01[9]
C10:3-CoAIncreased0.0001[9]
C16-CoAIncreased0.008[9]
C18:1-CoAIncreased0.008[9]
C18:2-CoAIncreased0.01[9]

This table shows statistically significant changes in acyl-CoA levels in the liver of mice fed a high-fat diet compared to a standard diet.[9]

Experimental Protocols

The accurate quantification of acyl-CoAs from tissues requires meticulous sample preparation and analytical methods. The following is a generalized protocol based on commonly cited literature for LC-MS/MS analysis.

1. Tissue Homogenization and Acyl-CoA Extraction:

  • Rapid Quenching: Immediately freeze the tissue sample in liquid nitrogen to halt metabolic activity.[8]

  • Homogenization: Homogenize the frozen tissue in a cold extraction solvent. A common solvent mixture is acetonitrile/methanol/water (2:2:1 v/v/v).[8] Some protocols suggest a two-phase extraction with chloroform/methanol/water to remove lipids.[10]

  • Internal Standards: Add a known amount of an internal standard, such as heptadecanoyl-CoA (C17-CoA), to the homogenization buffer to correct for extraction efficiency and instrument variability.[11]

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.[8]

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen gas and reconstitute the pellet in a suitable buffer for LC-MS/MS analysis, such as an ammonium (B1175870) acetate (B1210297)/methanol/water solution.[8]

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Separate the acyl-CoA species using reverse-phase liquid chromatography. A C18 column is commonly used with a gradient elution of two mobile phases, for example, mobile phase A (e.g., 5 mM ammonium acetate in water) and mobile phase B (e.g., 5 mM ammonium acetate in 95:5 acetonitrile:water).[3]

  • Mass Spectrometry Detection: Detect and quantify the acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for each acyl-CoA and monitoring a specific product ion after fragmentation, which provides high selectivity and sensitivity.[4]

  • Quantification: Calculate the concentration of each acyl-CoA species by comparing its peak area to that of the internal standard and a standard curve generated with known concentrations of acyl-CoA standards.[12]

Visualizing Key Processes

To better understand the experimental workflow and the metabolic context of acyl-CoAs, the following diagrams are provided.

Experimental_Workflow Tissue_Sample Tissue Sample (e.g., Liver, Heart) Homogenization Homogenization in Extraction Buffer with Internal Standard Tissue_Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Drying under Nitrogen Supernatant_Collection->Drying Reconstitution Reconstitution in LC-MS/MS Buffer Drying->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Figure 1. A generalized experimental workflow for the quantitative analysis of acyl-CoA profiles in tissues.

Acyl-CoAs are integral to central carbon metabolism. The diagram below illustrates their position at the crossroads of major metabolic pathways.

Acyl_CoA_Metabolism Fatty_Acids Fatty Acids Acyl_CoA Acyl-CoA Fatty_Acids->Acyl_CoA Beta_Oxidation β-Oxidation Acyl_CoA->Beta_Oxidation Complex_Lipids Complex Lipids (e.g., Triglycerides, Phospholipids) Acyl_CoA->Complex_Lipids Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle Ketogenesis Ketogenesis Acetyl_CoA->Ketogenesis Cholesterol_Synthesis Cholesterol Synthesis Acetyl_CoA->Cholesterol_Synthesis Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl_CoA->Fatty_Acid_Synthesis

Figure 2. The central role of Acyl-CoA and Acetyl-CoA in major metabolic pathways.

This guide highlights the significant variations in acyl-CoA profiles across different tissues, reflecting their unique metabolic functions. The provided experimental framework offers a solid foundation for researchers to reliably quantify these critical metabolites. A deeper understanding of tissue-specific acyl-CoA metabolism is essential for advancing our knowledge of metabolic diseases and for the development of novel therapeutic strategies.

References

A Researcher's Guide to Inter-laboratory Acyl-CoA Quantification: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of acyl-Coenzyme A (acyl-CoA) species is paramount for understanding cellular metabolism, identifying disease biomarkers, and evaluating therapeutic interventions.[1] This guide provides a comprehensive comparison of prevalent acyl-CoA quantification methods, supported by experimental data from peer-reviewed studies, to aid in the selection of the most appropriate technique for specific research needs.

Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid synthesis and oxidation, the citric acid cycle, and post-translational protein modifications.[2][3][4] Their diverse roles and often low abundance present significant analytical challenges.[3][4][5] This guide focuses on the most commonly employed techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and enzymatic assays.

Comparative Analysis of Quantification Methods

The choice of quantification method depends on factors such as the required sensitivity, selectivity, throughput, and the specific acyl-CoA species of interest. While LC-MS/MS has emerged as the gold standard for its high sensitivity and specificity, other methods offer advantages in terms of accessibility and cost.[6][7][8]

Table 1: Quantitative Performance of Acyl-CoA Quantification Methods
Parameter LC-MS/MS HPLC with UV/Fluorescence Detection Enzymatic Assays (Colorimetric/Fluorometric)
Limit of Detection (LOD) 1-5 fmol[8]As low as 6 fmol (with fluorescence)[9]Micromolar range (e.g., 0.3 - 100 µM for fatty acyl-CoA kits)[10][11]
Limit of Quantification (LOQ) Typically in the low nanomolar to picomolar range.Picomolar to nanomolar range.Micromolar range.
Linearity Wide dynamic range, often spanning several orders of magnitude.Good linearity within a defined concentration range.Linear detection range is typically narrower (e.g., 3 - 100 µM)[10]
Precision (%RSD) Inter-run: 2.6-12.2%, Intra-run: 1.2-4.4%[12]Dependent on the specific method and detector.Generally good for kit-based assays.
Accuracy (% Recovery) 60-140% depending on analyte and tissue type[8]70-80% for long-chain acyl-CoAs[13]Dependent on sample matrix and kit specificity.
Specificity High, based on mass-to-charge ratio and fragmentation patterns.Moderate, relies on chromatographic separation and detector selectivity.Can be susceptible to interference from other molecules.
Throughput Can be automated for high-throughput analysis.[14]Moderate, depends on run time.High, suitable for plate-based assays.[10][11]

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are summaries of typical protocols for the main acyl-CoA quantification methods.

LC-MS/MS Quantification of Acyl-CoAs

Liquid chromatography coupled with tandem mass spectrometry is the most widely used method for the comprehensive and sensitive analysis of a broad range of acyl-CoA species.[1][8]

1. Sample Preparation and Extraction:

  • Cell Harvesting: For adherent cells, wash with ice-cold PBS, then scrape in cold methanol (B129727). For suspension cells, pellet and wash with ice-cold PBS before resuspending in cold methanol.[5]

  • Tissue Homogenization: Rapidly freeze tissue in liquid nitrogen and pulverize. Homogenize in a buffer such as 100 mM KH2PO4 (pH 4.9), followed by the addition of isopropanol (B130326) and acetonitrile (B52724) for extraction.[9][13]

  • Extraction Solvents: A common extraction solvent mixture is acetonitrile/methanol/water (2:2:1 v/v/v).[6] Methanol is also frequently used for cell lysates.[2]

  • Internal Standards: To account for extraction variability and matrix effects, a stable isotope-labeled internal standard (e.g., [U-13C]palmitoyl-CoA) or an odd-chain acyl-CoA (e.g., heptadecanoyl-CoA) is often added.[9][14]

  • Purification: Solid-phase extraction (SPE) using C18 or anion-exchange cartridges can be employed to purify and concentrate acyl-CoAs from the extract.[9]

  • Reconstitution: After evaporation of the extraction solvent, the dried extract is reconstituted in a suitable solvent for LC-MS analysis, such as methanol or 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[5]

2. LC Separation:

  • Column: Reversed-phase columns, such as C18, are commonly used.[12]

  • Mobile Phases: A binary gradient system is typically employed. For example, Mobile Phase A could be ammonium hydroxide (B78521) in water and Mobile Phase B could be ammonium hydroxide in acetonitrile.[14]

  • Flow Rate: A typical flow rate is 0.2 mL/min.[2]

3. MS/MS Detection:

  • Ionization: Positive electrospray ionization (ESI) mode is commonly used.[12][14]

  • Detection Mode: Selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[2][14] A common fragmentation is the neutral loss of 507 Da.[2]

HPLC Quantification of Acyl-CoAs

HPLC with UV or fluorescence detection offers a more accessible alternative to LC-MS/MS, particularly for the analysis of more abundant acyl-CoA species.

1. Sample Preparation:

  • Sample extraction and purification steps are similar to those for LC-MS/MS analysis.[9][13]

2. Derivatization (for Fluorescence Detection):

  • To enhance sensitivity, acyl-CoAs can be derivatized to fluorescent compounds, for example, by reacting with chloroacetaldehyde (B151913) to form etheno-adducts.[9]

3. HPLC Separation:

  • Column: A C18 reversed-phase column is typically used.[13]

  • Mobile Phases: A gradient elution with a buffered mobile phase (e.g., KH2PO4) and an organic modifier (e.g., acetonitrile) is common.[13]

  • Detection:

    • UV Detection: The eluent is monitored at 260 nm, the absorbance maximum of the adenine (B156593) ring of Coenzyme A.[9][13]

    • Fluorescence Detection: For derivatized acyl-CoAs, a fluorescence detector is used with appropriate excitation and emission wavelengths.

Enzymatic Assays for Acyl-CoA Quantification

Enzymatic assays, available as commercial kits, provide a convenient and high-throughput method for quantifying total coenzyme A or specific acyl-CoAs like acetyl-CoA.[10][15]

1. Principle of Assay:

  • These assays are typically based on a coupled enzyme reaction. For example, in a fatty acyl-CoA assay, acyl-CoA is oxidized, producing hydrogen peroxide (H2O2). The H2O2 then reacts with a probe to generate a colorimetric or fluorometric signal that is proportional to the amount of acyl-CoA in the sample.[10][16]

2. General Protocol:

  • Sample Preparation: Prepare cell or tissue lysates according to the kit's instructions. This may involve deproteinization.

  • Standard Curve: Prepare a standard curve using the provided acyl-CoA standard.

  • Reaction: Mix the sample or standard with the reaction mixture containing the necessary enzymes and probe.

  • Incubation: Incubate the reaction for a specified time at a defined temperature (e.g., 40 minutes at room temperature).[11]

  • Measurement: Read the absorbance (e.g., at 570 nm) or fluorescence (e.g., ex/em = 535/587 nm) using a microplate reader.[10][15]

  • Calculation: Determine the acyl-CoA concentration in the sample by comparing its signal to the standard curve.

Visualizing Workflows and Pathways

Experimental Workflow for Acyl-CoA Quantification

The following diagram illustrates a typical workflow for the quantification of acyl-CoAs from biological samples using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Biological Sample (Cells or Tissue) Homogenization Homogenization / Lysis Sample->Homogenization Extraction Solvent Extraction (e.g., Methanol/Acetonitrile) Homogenization->Extraction Purification Solid-Phase Extraction (Optional) Extraction->Purification Evaporation Solvent Evaporation Purification->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (vs. Standard Curve) Data_Acquisition->Quantification

Caption: General experimental workflow for acyl-CoA quantification by LC-MS/MS.

Role of Acyl-CoAs in Fatty Acid Beta-Oxidation

This diagram depicts the central role of acyl-CoAs in the mitochondrial beta-oxidation of fatty acids, a key energy-producing pathway.

beta_oxidation_pathway Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA + CoA + ATP Mitochondrion Mitochondrion Fatty_Acyl_CoA->Mitochondrion Beta_Oxidation Beta-Oxidation Spiral Mitochondrion->Beta_Oxidation CPT System Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP ATP TCA_Cycle->ATP

Caption: Simplified pathway of fatty acid beta-oxidation showing the role of acyl-CoAs.

Conclusion

The selection of an appropriate method for acyl-CoA quantification is a critical decision in metabolic research. LC-MS/MS offers the highest sensitivity and specificity for comprehensive acyl-CoA profiling. HPLC provides a reliable and more accessible alternative, while enzymatic assays are well-suited for high-throughput screening of total or specific acyl-CoAs. By understanding the principles, performance characteristics, and protocols of each method, researchers can make informed decisions to achieve accurate and reproducible quantification of these vital metabolic intermediates.

References

Safety Operating Guide

Personal protective equipment for handling (S)-3-Hydroxyoctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (S)-3-Hydroxyoctanoyl-CoA

This guide provides crucial safety and logistical information for the handling of this compound in a laboratory environment. The following procedures are designed to ensure the safety of all personnel and maintain compliance with standard laboratory practices. While this compound is not classified as a hazardous substance, adherence to these guidelines is essential as the toxicological properties have not been fully investigated.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is vital to minimize exposure risks when working with this compound. The following table outlines the mandatory PPE.

PPE CategorySpecificationPurpose
Eye/Face Protection Tightly fitting safety goggles or glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[1]To protect eyes from potential splashes of solutions containing the compound.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or neoprene rubber).[2][3] Gloves should be inspected for integrity before each use and changed immediately if contaminated.[1]To prevent skin contact.
Body Protection A standard laboratory coat should be worn at all times.[2]To protect skin and personal clothing from contamination.
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area. If dust formation is possible or if working with larger quantities, a NIOSH/MSHA approved respirator may be necessary.[4]To prevent inhalation of any aerosols or fine particles.
Operational Plan: Handling and Storage

Safe handling and storage are critical to prevent accidents and maintain the integrity of this compound.

Handling:

  • Work in a well-ventilated area, such as a laboratory bench or a chemical fume hood, especially when handling powders or preparing solutions.[1][4]

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in the laboratory area where the compound is being handled.[5]

  • Wash hands thoroughly with soap and water after handling.[5]

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.

  • According to one supplier, the compound may be stored at room temperature in the continental US, but storage conditions may vary elsewhere. Always refer to the Certificate of Analysis for specific storage recommendations.[6]

  • Keep away from strong oxidizing agents.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound: Dispose of the contents and container in accordance with applicable local, regional, national, and international regulations. This should be done through an approved waste disposal plant.[4]

  • Contaminated Materials: Dispose of contaminated gloves, lab coats, and other materials in accordance with institutional and local guidelines for chemical waste.[1] Do not empty into drains.[4]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Proceed Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound Proceed Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Proceed Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Proceed Clean Workspace Clean Workspace Perform Experiment->Clean Workspace Proceed Dispose Waste Dispose Waste Clean Workspace->Dispose Waste Proceed Doff PPE Doff PPE Dispose Waste->Doff PPE Proceed

Caption: Workflow for Safe Handling of this compound.

References

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